molecular formula C16H19IN2 B1234220 2-Di-1-ASP CAS No. 2156-29-8

2-Di-1-ASP

货号: B1234220
CAS 编号: 2156-29-8
分子量: 366.24 g/mol
InChI 键: XPOIQAIBZGSIDD-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-[4-(dimethylamino)styryl]-1-methylpyridinium iodide is a pyridinium salt, a tertiary amine and an organic iodide salt. It has a role as a fluorochrome. It contains a 2-[4-(dimethylamino)styryl]-1-methylpyridinium.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOIQAIBZGSIDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156-29-8, 1694-48-0
Record name Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1)
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Record name 2-(4-(Dimethylamino)styryl)-1-methylpyridinium
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Record name 2-(4-(Dimethylamino)styryl)-1-methylpyridin-1-ium iodide
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Record name 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide
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Record name 2-(4-(DIMETHYLAMINO)STYRYL)-1-METHYLPYRIDIN-1-IUM IODIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Di-1-ASP (DASPI): A Dual-Function Fluorescent Probe for Mitochondria and G-Quadruplex DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Di-1-ASP (also known as DASPI), a versatile styryl dye with significant applications in cellular biology and drug discovery. Its utility stems from its dual capacity to act as a potentiometric probe for mitochondria and a fluorescent ligand for G-quadruplex (G4) DNA structures. This document details its core properties, experimental applications, and the underlying biological pathways it helps to elucidate.

Core Properties of this compound (DASPI)

This compound, with the formal name 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide, is a cationic, mono-styryl dye. Its defining characteristic is a significant increase in fluorescence quantum yield upon binding to its biological targets. This property makes it a sensitive probe for imaging and quantification in complex biological systems.

Physicochemical and Spectroscopic Data

The key quantitative parameters of this compound are summarized in the table below. These values are crucial for designing and interpreting experiments involving this probe.

PropertyValueCitation(s)
Chemical Formula C₁₆H₁₉IN₂[1][2]
Molecular Weight 366.24 g/mol [1][2]
CAS Number 2156-29-8[3]
Appearance Solid[3]
Solubility Sparingly soluble in DMSO (1-10 mg/mL)[3]
Excitation Maximum (λex) ~474 nm[3]
Emission Maximum (λem) ~605 nm[3]
Fluorescence Quantum Yield (Φf) Highly solvent-dependent; low in polar solvents (e.g., water), increases significantly upon binding to mitochondria or G4-DNA. A precise value in a bound state is not readily available in the literature, but it is known to decrease rapidly with increasing solvent polarity.[4][5]
Molar Extinction Coefficient (ε) Not explicitly reported for this compound. For the similar compound 4-Di-2-ASP, a value of 47,000 cm⁻¹M⁻¹ in methanol (B129727) has been reported.[6]

Experimental Applications and Protocols

This compound's dual functionality allows for its application in two major areas of cellular research: the assessment of mitochondrial function and the detection of G-quadruplex DNA.

Mitochondrial Staining and Membrane Potential Assessment

The cationic nature of this compound leads to its accumulation in mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm).[7] This accumulation results in a significant increase in fluorescence, making it a valuable tool for visualizing mitochondrial morphology and assessing their functional state.[7]

The following diagram illustrates the general workflow for staining mitochondria in live cells with this compound.

Mitochondrial_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_dye Prepare this compound Stock Solution (e.g., 1-10 mM in DMSO) dilute_dye Dilute Stock to Working Concentration (e.g., 1-10 µM in pre-warmed medium) prep_dye->dilute_dye prep_cells Culture Cells to Optimal Confluency (e.g., on glass-bottom dishes) prep_cells->dilute_dye incubate Incubate Cells with Staining Solution (e.g., 15-30 min at 37°C) dilute_dye->incubate wash Wash Cells to Remove Excess Dye (e.g., 2-3 times with pre-warmed medium) incubate->wash acquire Image with Fluorescence Microscope (Ex: ~474 nm, Em: ~605 nm) wash->acquire

Workflow for live-cell mitochondrial staining with this compound.

Materials:

  • This compound (DASPI)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC or Texas Red)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Culture adherent cells on glass-bottom dishes or coverslips to the desired confluency (typically 50-80%).

  • Staining:

    • On the day of the experiment, thaw the this compound stock solution.

    • Prepare a working staining solution by diluting the stock solution to a final concentration of 1-10 µM in pre-warmed (37°C) cell culture medium. The optimal concentration should be determined empirically for each cell line.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or PBS to reduce background fluorescence.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope.

    • Use an excitation wavelength of approximately 474 nm and collect the emission at around 605 nm.

    • Acquire images using appropriate settings to minimize phototoxicity and photobleaching.

Troubleshooting:

  • High Background: Insufficient washing, or dye concentration is too high. Increase the number of washes or decrease the dye concentration.

  • Weak Signal: Dye concentration is too low, incubation time is too short, or mitochondrial membrane potential is compromised. Increase dye concentration or incubation time. Use a positive control (e.g., healthy, actively respiring cells) to ensure the dye is working.

  • Phototoxicity: Observe for signs of cell stress (e.g., blebbing, rounding). Reduce illumination intensity, exposure time, and the frequency of image acquisition.[8]

G-Quadruplex DNA Detection

This compound exhibits a significant fluorescence enhancement upon binding to G-quadruplex DNA structures.[1] This property makes it a useful tool for detecting the formation of G4 DNA in vitro and potentially in cells. G4 DNA structures are implicated in the regulation of gene expression, including that of oncogenes like c-myc.[9][10][11][12][13]

The following diagram outlines the steps for detecting G4-DNA formation using this compound in a cell-free system.

G4_DNA_Assay_Workflow cluster_prep Preparation cluster_folding G4 Folding cluster_assay Assay prep_dna Prepare G4-forming Oligonucleotide and Control (non-G4) DNA heat_cool Heat-cool Annealing of DNA (e.g., 95°C then slow cool) prep_dna->heat_cool prep_buffer Prepare Annealing Buffer (e.g., with 100 mM KCl) prep_buffer->heat_cool prep_dye Prepare this compound Solution mix Mix Folded DNA with this compound prep_dye->mix heat_cool->mix incubate Incubate to Allow Binding mix->incubate measure Measure Fluorescence (Ex: ~474 nm, Em: ~605 nm) incubate->measure Mitochondrial_Potential_Pathway cluster_cell Cell cluster_mito Mitochondrion ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump generates Matrix Mitochondrial Matrix (Negative Potential) H_pump->Matrix creates DASPI_in Accumulated this compound (high fluorescence) Matrix->DASPI_in accumulates Cytosol Cytosol Cytosol->Matrix uptake driven by negative potential DASPI_out This compound (low fluorescence) G4_Regulation_Pathway cluster_gene Gene Regulation Promoter Promoter Region of a Gene (e.g., c-myc) G4_formation G-Quadruplex Formation Promoter->G4_formation G-rich sequence Transcription_machinery Transcription Factors & RNA Polymerase G4_formation->Transcription_machinery blocks binding No_Transcription Transcription Repressed G4_formation->No_Transcription Transcription Gene Transcription Transcription_machinery->Transcription initiates

References

An In-Depth Technical Guide to 2-Di-1-ASP: A Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical, physical, and functional properties of 2-Di-1-ASP, a styryl dye with significant applications in cellular imaging and nucleic acid research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's structure, synthesis, and experimental applications.

Core Chemical and Physical Properties

This compound, formally known as 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium iodide, is a cationic fluorescent probe.[1] Its key properties are summarized in the table below for easy reference.

PropertyValueReference
Formal Name 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide[1]
Synonyms DASPI, DASPMI[1]
CAS Number 2156-29-8
Molecular Formula C₁₆H₁₉IN₂
Molecular Weight 366.24 g/mol [1]
Appearance Solid[1]
Melting Point 280 °C (decomposes)
Solubility Sparingly soluble in DMSO (1-10 mg/mL)[1]
SMILES CN(C)C(C=C1)=CC=C1C=CC(C=CC=C2)=[N+]2C.[I-][1]

Photophysical Characteristics

This compound exhibits fluorescence that is sensitive to its environment, making it a valuable tool for various biological investigations. Its key photophysical parameters are outlined below.

ParameterValueReference
Maximum Excitation Wavelength (λex) 474 nm[1]
Maximum Emission Wavelength (λem) 605 nm[1]
Fluorescence Quantum Yield Not explicitly reported. However, a significant fluorescence enhancement of up to 300-fold is observed upon binding to G-quadruplex DNA structures.[2]

Synthesis Protocol

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction between 1,2-dimethylpyridinium iodide and 4-(dimethylamino)benzaldehyde (B131446), catalyzed by a weak base such as piperidine (B6355638).

Materials:

  • 1,2-dimethylpyridinium iodide

  • 4-(dimethylamino)benzaldehyde

  • Piperidine

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve 1,2-dimethylpyridinium iodide (1.0 eq) and 4-(dimethylamino)benzaldehyde (1.0 eq) in a minimal amount of hot methanol.

  • Add a catalytic amount of piperidine (e.g., a few drops) to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from methanol.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 1_2_dimethylpyridinium_iodide 1,2-dimethylpyridinium iodide Knoevenagel_Condensation Knoevenagel Condensation 1_2_dimethylpyridinium_iodide->Knoevenagel_Condensation 4_dimethylaminobenzaldehyde 4-(dimethylamino)benzaldehyde 4_dimethylaminobenzaldehyde->Knoevenagel_Condensation Piperidine Piperidine (catalyst) Piperidine->Knoevenagel_Condensation Methanol_Reflux Methanol, Reflux Methanol_Reflux->Knoevenagel_Condensation 2_Di_1_ASP This compound Knoevenagel_Condensation->2_Di_1_ASP

Proposed synthesis pathway for this compound.

Experimental Applications and Protocols

This compound has two primary applications in research: as a fluorescent probe for mitochondrial staining in living cells and for the detection of G-quadruplex DNA structures.

Mitochondrial Staining in Live Cells

This compound accumulates in mitochondria of living cells, likely driven by the mitochondrial membrane potential. This allows for the visualization and tracking of these organelles.

Protocol for Staining Adherent Cells:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mM). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically in the range of 1-10 µM). The optimal concentration should be determined empirically for each cell type.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess dye.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., a filter set for blue excitation and orange/red emission).

Mitochondrial_Staining_Workflow Start Start: Plate Cells Prepare_Staining_Solution Prepare this compound Staining Solution Start->Prepare_Staining_Solution Wash_Cells_PBS Wash Cells with PBS Prepare_Staining_Solution->Wash_Cells_PBS Incubate Incubate with Staining Solution (15-30 min, 37°C) Wash_Cells_PBS->Incubate Wash_Excess_Dye Wash to Remove Excess Dye Incubate->Wash_Excess_Dye Image_Microscope Image with Fluorescence Microscope Wash_Excess_Dye->Image_Microscope End End: Analyze Images Image_Microscope->End

Workflow for mitochondrial staining with this compound.
Detection of G-Quadruplex DNA

This compound exhibits a significant increase in fluorescence intensity upon binding to G-quadruplex DNA structures, making it a useful tool for their detection.[2] It shows selectivity for parallel G-quadruplex forms, such as those found in the promoter regions of oncogenes like c-myc.[2]

Protocol for In Vitro G-Quadruplex Detection:

  • Prepare DNA Samples: Prepare solutions of single-stranded oligonucleotides capable of forming G-quadruplex structures in a suitable buffer (e.g., Tris-HCl with KCl or NaCl to stabilize the G-quadruplex). Include a control sample with a sequence that does not form a G-quadruplex.

  • Folding of G-Quadruplexes: Heat the DNA solutions to 95°C for 5 minutes and then slowly cool to room temperature to facilitate the formation of G-quadruplex structures.

  • Prepare this compound Solution: Prepare a working solution of this compound in the same buffer used for the DNA samples.

  • Fluorescence Measurement: In a fluorometer cuvette, mix the folded DNA solution with the this compound working solution. The final concentrations should be optimized, but typically are in the low micromolar range.

  • Data Acquisition: Measure the fluorescence emission spectrum of the solution, exciting at approximately 474 nm. A significant increase in fluorescence intensity at around 605 nm in the presence of the G-quadruplex-forming sequence compared to the control indicates the presence of G-quadruplex structures.

G_Quadruplex_Detection_Workflow Start Start: Prepare DNA (G4-forming & control) Fold_G4 Heat and Cool to Fold G-Quadruplexes Start->Fold_G4 Prepare_Dye Prepare this compound Working Solution Fold_G4->Prepare_Dye Mix_DNA_Dye Mix Folded DNA with this compound Prepare_Dye->Mix_DNA_Dye Measure_Fluorescence Measure Fluorescence (Ex: 474 nm, Em: ~605 nm) Mix_DNA_Dye->Measure_Fluorescence Analyze_Data Analyze Fluorescence Enhancement Measure_Fluorescence->Analyze_Data End End: Confirm G4 Presence Analyze_Data->End

Workflow for G-quadruplex detection with this compound.

Signaling Pathway Visualization

While this compound is a tool for detection and visualization rather than a modulator of specific signaling pathways, its application in G-quadruplex detection is relevant to the study of gene regulation. The stabilization of G-quadruplex structures in promoter regions by ligands can inhibit transcription. The following diagram illustrates this general concept.

G4_Signaling_Concept cluster_promoter Promoter Region G4_Sequence G-Quadruplex Forming Sequence G4_Structure G-Quadruplex Structure G4_Sequence->G4_Structure Folding Gene_Transcription Gene Transcription G4_Sequence->Gene_Transcription Inhibition Inhibition G4_Structure->Inhibition Transcription_Factors Transcription Factors Transcription_Factors->G4_Sequence RNA_Polymerase RNA Polymerase RNA_Polymerase->G4_Sequence 2_Di_1_ASP_Ligand This compound or other G4 Ligand 2_Di_1_ASP_Ligand->G4_Structure Binds & Stabilizes Inhibition->Gene_Transcription

Conceptual diagram of G-quadruplex stabilization and its effect on transcription.

Conclusion

This compound is a valuable and versatile fluorescent probe with established applications in the visualization of mitochondria in living cells and the detection of G-quadruplex DNA structures. Its straightforward synthesis and distinct fluorescence properties make it an accessible tool for a wide range of research applications in cell biology, molecular biology, and drug discovery. Further characterization of its photophysical properties, such as a definitive quantum yield in various states, and a precise binding affinity for different G-quadruplex topologies, would further enhance its utility as a quantitative research tool.

References

An In-Depth Technical Guide to 2-Di-1-ASP: A Versatile Fluorescent Probe for Cellular Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Di-1-ASP (2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide), a versatile fluorescent dye widely utilized in cellular biology. This document details its physicochemical properties, provides in-depth experimental protocols for its primary applications, and explores its use in investigating cellular signaling pathways. Particular emphasis is placed on its role as a mitochondrial stain and a probe for G-quadruplex DNA structures. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.

Introduction

This compound, also known by its synonyms DASPI and DASPMI, is a styryl dye recognized for its utility as a fluorescent probe in various biological research applications.[1][2][3] Its chemical structure, characterized by a pyridinium (B92312) ring linked to a dimethylaminostyryl group, imparts favorable photophysical properties that make it a valuable tool for researchers. The primary applications of this compound stem from its ability to selectively accumulate in mitochondria of live cells and to exhibit enhanced fluorescence upon binding to specific nucleic acid structures, namely G-quadruplex DNA.[1][2][3] This dual functionality allows for the investigation of mitochondrial health and the potential role of G-quadruplexes in cellular processes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental settings. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2156-29-8[4]
Molecular Formula C₁₆H₁₉IN₂[4]
Molecular Weight 366.24 g/mol [1]
Appearance Solid-
Excitation Maximum (λex) 474 nm[4]
Emission Maximum (λem) 605 nm[4]
Solubility Sparingly soluble in DMSO (1-10 mg/ml)[4]

Applications and Experimental Protocols

Mitochondrial Staining and Membrane Potential Assessment

This compound is a lipophilic cation that accumulates in mitochondria of live cells in a membrane potential-dependent manner. This property makes it an excellent probe for visualizing mitochondrial morphology and assessing mitochondrial membrane potential (MMP), a key indicator of cell health and a critical parameter in the study of apoptosis.[5][6]

Materials:

  • HeLa cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (1 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., for RFP or TRITC)

Procedure:

  • Cell Preparation: Culture HeLa cells to 70-80% confluency.

  • Staining Solution Preparation: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete culture medium to a final concentration of 50-200 nM. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing (Optional but Recommended): To reduce background fluorescence, the staining solution can be removed, and the cells can be washed once with pre-warmed PBS or fresh culture medium.

  • Imaging: Image the stained cells using a fluorescence microscope. For live-cell imaging, it is recommended to use an imaging medium that maintains cell viability.[7]

Changes in mitochondrial membrane potential can be quantified by measuring the fluorescence intensity of this compound. A decrease in MMP will result in reduced accumulation of the dye in the mitochondria and consequently, a decrease in fluorescence intensity.

G cluster_workflow Workflow: Mitochondrial Membrane Potential Assessment A Seed cells in a multi-well plate B Treat cells with experimental compounds A->B C Incubate for a defined period B->C D Add this compound working solution C->D E Incubate for 30-60 minutes D->E F Wash cells (optional) E->F G Acquire fluorescence images F->G H Quantify mitochondrial fluorescence intensity G->H I Analyze data and determine changes in MMP H->I

Workflow for assessing mitochondrial membrane potential.
G-Quadruplex DNA Binding

This compound exhibits a significant increase in fluorescence upon binding to G-quadruplex (G4) DNA structures.[2] G4s are four-stranded nucleic acid structures that can form in guanine-rich sequences and are implicated in the regulation of various cellular processes, including transcription and translation. The ability of this compound to selectively bind and report on the presence of G4 DNA makes it a valuable tool for studying their formation and biological function.

Materials:

  • Lyophilized G-quadruplex-forming oligonucleotide (e.g., from the promoter region of an oncogene)

  • Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • This compound stock solution (1 mM in DMSO)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Fluorometer

Procedure:

  • Oligonucleotide Annealing: Dissolve the oligonucleotide in the annealing buffer to a concentration of 100 µM. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to facilitate the formation of G-quadruplex structures.

  • Preparation of Solutions:

    • Prepare a stock solution of the annealed G-quadruplex DNA in the assay buffer.

    • Prepare a working solution of this compound in the assay buffer (e.g., 1 µM).

  • Fluorescence Titration:

    • To a cuvette containing the this compound working solution, incrementally add small aliquots of the G-quadruplex DNA stock solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Measure the fluorescence emission spectrum (e.g., 500-700 nm) with excitation at 474 nm.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the G-quadruplex DNA concentration. The binding constant (Kd) can be determined by fitting the data to a suitable binding model (e.g., a one-site binding model).

Investigation of Signaling Pathways

The ability of this compound to monitor mitochondrial membrane potential makes it a valuable tool for investigating signaling pathways where mitochondrial function is central, such as apoptosis (programmed cell death).

Apoptosis Signaling Pathway

A hallmark of the intrinsic pathway of apoptosis is the permeabilization of the outer mitochondrial membrane, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[8][9][10] this compound can be used to monitor this critical event.

G cluster_pathway Intrinsic Apoptosis Pathway A Apoptotic Stimuli (e.g., DNA damage, oxidative stress) B Activation of Bcl-2 family proteins (e.g., Bax, Bak) A->B C Mitochondrial Outer Membrane Permeabilization B->C D Decrease in Mitochondrial Membrane Potential (ΔΨm) (Monitored by this compound) C->D E Release of Cytochrome c C->E F Apoptosome Formation E->F G Caspase Activation (e.g., Caspase-9, Caspase-3) F->G H Apoptosis G->H

Role of MMP in the intrinsic apoptosis pathway.

Conclusion

This compound is a robust and versatile fluorescent probe with significant applications in cell biology. Its utility in visualizing mitochondria, assessing mitochondrial membrane potential, and detecting G-quadruplex DNA structures provides researchers with a powerful tool to investigate fundamental cellular processes. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in diverse research settings, from basic cell biology to drug discovery and development.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Di-1-ASP (DASPI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide, commonly known as 2-Di-1-ASP or DASPI, is a lipophilic, cationic styryl dye predominantly utilized as a fluorescent probe for the real-time assessment of mitochondrial membrane potential (ΔΨm) in living cells. Its mechanism of action is not that of a bioactive molecule that modulates cellular signaling pathways, but rather that of a reporter whose fluorescence properties are intrinsically linked to the energetic state of mitochondria. This guide provides a comprehensive overview of the core principles governing its function, detailed experimental protocols for its application, and a summary of its key characteristics.

Core Mechanism of Action: A Fluorescent Voltmeter for Mitochondria

The primary mechanism of action of this compound revolves around its electrochemical and photophysical properties, which collectively enable it to function as a sensitive indicator of mitochondrial membrane potential.

Cellular Uptake and Mitochondrial Accumulation

Being a lipophilic cation, this compound passively diffuses across the plasma membrane into the cytoplasm. Subsequently, it is electrophoretically driven into the mitochondrial matrix by the negative-inside mitochondrial membrane potential (ΔΨm), which is typically in the range of -150 to -180 mV. This potential gradient, established by the electron transport chain, acts as a powerful accumulator for positively charged molecules like this compound. Consequently, the dye concentrates several hundred-fold within the mitochondria compared to the cytoplasm. While a carrier-mediated process has been observed for the similar compound 4-Di-1-ASP, the uptake of this compound is largely considered to be dependent on membrane potential.[1]

Fluorescence Enhancement and Environmental Sensitivity

The fluorescence of this compound is highly sensitive to its local environment. In the aqueous environment of the cytoplasm, the dye exhibits relatively low fluorescence. Upon accumulation in the lipid-rich and highly organized environment of the inner mitochondrial membrane, its fluorescence quantum yield increases significantly. This enhancement is attributed to restricted torsional dynamics of the molecule within the constrained membrane environment, which reduces non-radiative decay pathways.[1] The fluorescence intensity of DASPI is, therefore, a dynamic and direct measure of the mitochondrial membrane potential.[1] A higher ΔΨm leads to greater dye accumulation and consequently, brighter mitochondrial fluorescence. Conversely, a decrease in ΔΨm, often an early indicator of apoptosis or cellular stress, results in the redistribution of the dye into the cytoplasm and a corresponding loss of mitochondrial fluorescence.[1]

Photophysical Properties

The spectroscopic response of DASPI is complex, exhibiting three-exponential fluorescence decay kinetics. These different lifetime components are thought to arise from different excited states of the molecule, namely the locally excited state, the intramolecular charge transfer state, and the twisted intramolecular charge transfer state.[1][2] The relative contributions of these states are influenced by the local electric field and the microenvironment, further underscoring the dye's sensitivity to the mitochondrial membrane's energetic status.[2]

Quantitative Data

The following table summarizes key quantitative parameters related to the use of styryl dyes as cellular probes.

ParameterValueCell Type/SystemReference
Excitation Maximum (λex) ~451-495 nmIn membranes[3]
Emission Maximum (λem) ~591-620 nmIn membranes[3]
Toxicity Concentration <5 x 10⁻⁷ MLiving cells[1]

Experimental Protocols

General Staining Protocol for Adherent Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining adherent cells with this compound to visualize mitochondria and assess their membrane potential.

Materials:

  • This compound (DASPI) stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium appropriate for the cell line

  • Coverslips with adherent cells

  • Fluorescence microscope with appropriate filter sets (e.g., for blue excitation and orange/red emission)

Procedure:

  • Cell Preparation: Culture cells on coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Staining Solution Preparation: Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Staining: Remove the cell culture medium from the coverslips and wash once with pre-warmed PBS. Add the this compound staining solution to the cells, ensuring the entire surface of the coverslip is covered.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light. The optimal incubation time may vary between cell lines.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

  • Imaging: Mount the coverslip on a microscope slide with a drop of PBS or mounting medium. Observe the stained cells using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright, punctate orange-red fluorescence characteristic of mitochondrial staining.

Flow Cytometry Analysis of Mitochondrial Membrane Potential

This protocol describes the use of this compound to quantitatively assess changes in mitochondrial membrane potential in a cell population using flow cytometry.

Materials:

  • This compound (DASPI) stock solution (e.g., 1 mM in DMSO)

  • Cell suspension

  • Cell culture medium or PBS

  • FACS tubes

  • Flow cytometer with appropriate laser and filters

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in pre-warmed culture medium or PBS.

  • Staining: Add this compound stock solution to the cell suspension to a final concentration of 1-10 µM. As a negative control for depolarization, a separate sample can be treated with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 10-50 µM for 15-30 minutes prior to or during staining.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Analysis: Analyze the stained cells directly on the flow cytometer without washing. Excite the cells with a blue laser (e.g., 488 nm) and collect the emission in the appropriate orange-red channel (e.g., 585/42 nm). A decrease in fluorescence intensity in the treated sample compared to the control indicates mitochondrial depolarization.

Visualizations

G This compound Mechanism of Action as a Mitochondrial Probe cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 2-Di-1-ASP_ext This compound 2-Di-1-ASP_cyto This compound (Low Fluorescence) 2-Di-1-ASP_ext->2-Di-1-ASP_cyto Passive Diffusion Plasma_Membrane Plasma Membrane 2-Di-1-ASP_mito This compound (High Fluorescence) 2-Di-1-ASP_cyto->2-Di-1-ASP_mito Electrophoretic Uptake (Driven by ΔΨm) Mito_Membrane Inner Mitochondrial Membrane (High Negative Potential) 2-Di-1-ASP_mito->2-Di-1-ASP_cyto Release upon Depolarization

Caption: Cellular uptake and mitochondrial accumulation of this compound.

G Experimental Workflow for Assessing ΔΨm Changes Start Start Cell_Culture Culture Adherent Cells or Prepare Cell Suspension Start->Cell_Culture Treatment Treat with Compound of Interest? Cell_Culture->Treatment Control Vehicle Control Treatment->Control No Treated Experimental Compound Treatment->Treated Yes Staining Stain with this compound Control->Staining Treated->Staining Incubation Incubate at 37°C Staining->Incubation Analysis Analyze Fluorescence Incubation->Analysis Microscopy Fluorescence Microscopy (Qualitative/Semi-quantitative) Analysis->Microscopy Flow_Cytometry Flow Cytometry (Quantitative) Analysis->Flow_Cytometry End End Microscopy->End Flow_Cytometry->End

Caption: Workflow for analyzing mitochondrial membrane potential.

References

An In-Depth Technical Guide to Mitochondrial Staining with 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Harnessing the Mitochondrial Membrane Potential

2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide, commonly known as 2-Di-1-ASP or DASPI, is a lipophilic, cationic, mono-styryl fluorescent dye employed for the vital staining of mitochondria in living cells.[1] Its efficacy as a mitochondrial probe is intrinsically linked to the organelle's electrochemical gradient. Healthy, respiring mitochondria maintain a significant negative membrane potential (approximately -150 to -180 mV) across their inner membrane. This potent negative charge drives the electrophoretic accumulation of the positively charged this compound molecules within the mitochondrial matrix. Consequently, the dye's concentration within the mitochondria becomes significantly higher than in the cytoplasm, leading to intense and specific mitochondrial fluorescence. This dependence on the mitochondrial membrane potential makes this compound a valuable tool for assessing mitochondrial health and function; a decrease in fluorescence intensity can be indicative of mitochondrial depolarization, a hallmark of cellular stress and apoptosis.

The fluorescence of this compound is also highly sensitive to its local environment, a property known as solvatochromism. Upon partitioning from the aqueous environment of the cytoplasm into the lipid-rich interior of the mitochondrial membranes, the dye experiences a change in the polarity of its surroundings. This leads to a significant enhancement of its fluorescence quantum yield and a shift in its emission spectrum. This solvatochromic shift further contributes to the high contrast between mitochondrial and background fluorescence.

Mechanism of Action: A Step-by-Step Visualization

The process of mitochondrial staining with this compound can be broken down into a series of sequential steps, each governed by fundamental biophysical principles.

Figure 1: Logical workflow of this compound mitochondrial staining.

Data Presentation: Photophysical Properties

The following tables summarize the key photophysical and staining characteristics of this compound, providing a basis for experimental design and data interpretation.

PropertyValueReference(s)
Molecular Weight366.24 g/mol
Excitation Maximum (in Mitochondria)~451-495 nm[1]
Emission Maximum (in Mitochondria)~591-620 nm[1]
Solvent for Stock SolutionDMSO

Table 1: General Properties of this compound.

Experimental Protocols

General Protocol for Staining Live Adherent Cells (e.g., HeLa Cells)

This protocol provides a general guideline for staining mitochondria in live adherent cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Materials:

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • HeLa cells (or other adherent cell line) cultured to 50-70% confluency

Procedure:

  • Preparation of Staining Solution:

    • On the day of the experiment, prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.

  • Cell Preparation:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

  • Staining:

    • Add the this compound staining solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for blue excitation and orange-red emission.

G cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging start Start prep_stain Prepare Staining Solution (1-10 µM this compound) start->prep_stain prep_cells Wash Cells with PBS prep_stain->prep_cells stain Incubate with this compound (15-30 min, 37°C) prep_cells->stain wash Wash Twice with Imaging Medium stain->wash image Image with Fluorescence Microscope wash->image end End image->end

Figure 2: Experimental workflow for this compound staining.

Comparative Analysis: this compound vs. Rhodamine 123

Rhodamine 123 is another widely used cationic fluorescent dye for mitochondrial staining. While both dyes accumulate in mitochondria based on membrane potential, there are some key differences to consider.

FeatureThis compound (DASPI)Rhodamine 123
Uptake Kinetics Relatively slowRapid (a few minutes)
Photostability Generally considered to have good photostabilityProne to photobleaching, especially with high laser power
Toxicity Low toxicity at working concentrationsCan be cytotoxic at higher concentrations and upon prolonged exposure
Mechanism Electrophoretic accumulation, solvatochromismElectrophoretic accumulation

Table 2: Comparison of this compound and Rhodamine 123.

Signaling Pathways and Logical Relationships

The relationship between mitochondrial membrane potential (ΔΨm) and this compound fluorescence can be represented as a signaling pathway. Factors that influence ΔΨm will directly impact the intensity of the fluorescent signal.

G cluster_cellular_state Cellular State cluster_mito_potential Mitochondrial Membrane Potential (ΔΨm) cluster_dye_accumulation This compound Accumulation cluster_fluorescence Fluorescence Signal Healthy Healthy Cell High_Potential High Negative ΔΨm Healthy->High_Potential Stressed Stressed/Apoptotic Cell Low_Potential Low/Collapsed ΔΨm Stressed->Low_Potential High_Accumulation High Accumulation High_Potential->High_Accumulation Low_Accumulation Low Accumulation Low_Potential->Low_Accumulation Bright_Fluorescence Bright Mitochondrial Fluorescence High_Accumulation->Bright_Fluorescence Dim_Fluorescence Dim/Diffuse Fluorescence Low_Accumulation->Dim_Fluorescence

Figure 3: Relationship between cellular health and this compound fluorescence.

Conclusion

This compound is a robust and sensitive fluorescent probe for the visualization and assessment of mitochondria in living cells. Its mechanism of action, rooted in the principles of electrophoretic accumulation and solvatochromism, provides a direct link between fluorescence intensity and mitochondrial membrane potential. By understanding the core principles, photophysical properties, and experimental considerations outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage this compound as a powerful tool in their investigations of mitochondrial function and cellular health.

References

The Technical Guide to 2-Di-1-ASP for G-Quadruplex DNA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of 2-Di-1-ASP, a styryl dye utilized for the detection and characterization of G-quadruplex (G4) DNA structures. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in employing fluorescent probes for studying nucleic acid secondary structures.

Introduction to this compound

This compound, also known as DASPI (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide), is a mono-styryl cationic dye.[1][2] Initially recognized for its application as a mitochondrial stain and a fluorescent probe for double-stranded DNA, recent studies have highlighted its significant potential in the selective detection of G-quadruplex DNA.[1][2] Its ability to exhibit a pronounced fluorescence enhancement upon binding to G4 structures makes it a valuable tool for G4-related research.[1]

Mechanism of G-Quadruplex Detection

The fluorescence of this compound is significantly quenched in aqueous solutions due to intramolecular rotation. Upon binding to a G-quadruplex structure, this rotation is restricted. This "light-up" mechanism is attributed to the rigidification of the dye's molecular structure, which leads to a substantial increase in fluorescence quantum yield. The binding is thought to occur primarily through end-stacking on the terminal G-tetrads of the G-quadruplex, although groove binding may also play a role. This interaction is selective, with a notable preference for parallel G4 topologies.

Signaling Pathway of this compound with G-Quadruplex DNA cluster_0 In Aqueous Solution cluster_1 In Presence of G-Quadruplex 2_Di_1_ASP_free This compound (Free) Low Fluorescence Rotation Intramolecular Rotation 2_Di_1_ASP_free->Rotation Energy Dissipation Binding Binding to G4 (End-stacking/Groove binding) 2_Di_1_ASP_free->Binding G4 G-Quadruplex DNA G4->Binding Complex This compound-G4 Complex High Fluorescence Binding->Complex Rotation Restricted Experimental Workflow for G-Quadruplex Detection cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation prep_dye Prepare this compound Stock Solution titration Fluorescence Titration prep_dye->titration job_plot Job's Plot Analysis prep_dye->job_plot prep_dna Prepare DNA Stock Solutions anneal Anneal G-Quadruplex DNA prep_dna->anneal anneal->titration anneal->job_plot kd Determine Binding Affinity (Kd) titration->kd stoichiometry Determine Binding Stoichiometry job_plot->stoichiometry conclusion Characterize G4 Interaction kd->conclusion stoichiometry->conclusion Logical Relationships in Data Interpretation fluo_increase Significant Fluorescence Enhancement interaction Specific this compound:G4 Interaction fluo_increase->interaction selectivity Higher Enhancement with Parallel G4 Structures topology_pref Preference for Parallel G4 Topology selectivity->topology_pref binding_curve Saturable Binding Curve (Fluorescence Titration) affinity Quantifiable Binding Affinity (Kd) binding_curve->affinity job_plot_peak Peak in Job's Plot stoich Defined Binding Stoichiometry job_plot_peak->stoich

References

An In-Depth Technical Guide to DASPI Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with DASPI, a fluorescent probe for the analysis of mitochondrial function.

Core Principles of DASPI Mitochondrial Staining

DASPI (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide) is a cationic, styryl dye used for the vital staining of mitochondria in living cells.[1][2] Its utility as a mitochondrial probe is predicated on its response to the mitochondrial membrane potential (ΔΨm), a key indicator of cellular energy metabolism.[1][2]

The fundamental principle of DASPI staining lies in its accumulation within the mitochondrial matrix, a process driven by the negative electrochemical potential across the inner mitochondrial membrane.[1] Healthy, respiring mitochondria maintain a significant proton gradient, resulting in a highly negative charge within the matrix relative to the cytoplasm. As a positively charged molecule, DASPI is electrophoretically drawn into and concentrated within these energized mitochondria.[1]

An increase in mitochondrial membrane potential leads to greater accumulation of DASPI, resulting in a more intense fluorescent signal.[1][2] Conversely, a decrease in the membrane potential, often associated with mitochondrial dysfunction or the action of uncoupling agents, leads to reduced DASPI accumulation and a weaker fluorescent signal.[1][2] The fluorescence intensity of DASPI is therefore a dynamic measure of mitochondrial energization.[1][2]

Beyond simple fluorescence intensity, the photophysical properties of DASPI, including its fluorescence lifetime and anisotropy, are also sensitive to the mitochondrial environment and membrane potential.[1] This multi-parametric response makes DASPI a versatile tool for detailed investigations of mitochondrial function.

Data Presentation: Quantitative Analysis of DASPI Fluorescence

The following tables summarize quantitative data from a study investigating the spectroscopic responses of DASPI to changes in mitochondrial membrane potential in living cells. The data illustrates the sensitivity of DASPI's fluorescence lifetime and anisotropy to the energetic state of the mitochondria.

Table 1: Fluorescence Lifetime Components of DASPI in XTH2 Cells Under Various Conditions

Conditionτ1 (ps)f1 (%)τ2 (ps)f2 (%)τ3 (ps)f3 (%)⟨τ⟩ (ps)
Control158 ± 2187.8 ± 3.4936 ± 1238.8 ± 2.93210 ± 4323.4 ± 1.1389 ± 78
+ ATP/Substrate132 ± 1989.1 ± 2.91021 ± 1547.9 ± 2.53450 ± 5103.0 ± 0.9385 ± 81
+ KCN210 ± 2848.9 ± 5.11150 ± 18045.3 ± 4.83500 ± 5305.8 ± 1.5980 ± 150
+ Nigericin140 ± 2292.3 ± 3.81250 ± 1906.6 ± 2.13600 ± 5501.1 ± 0.5320 ± 65
+ CCCP250 ± 3575.4 ± 6.21300 ± 21016.6 ± 3.93700 ± 5808.0 ± 2.1800 ± 120

Data adapted from Ramadass et al. "How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells." Biophysical Journal. The table shows the mean values and standard deviations of the fluorescence decay components (τ1, τ2, τ3), their fractional contributions (f1, f2, f3), and the mean lifetime (⟨τ⟩) of DASPI in XTH2 cells under control conditions and in the presence of various mitochondrial modulators.

Table 2: Fluorescence Anisotropy of DASPI in Relation to Fluorescence Intensity

Mean Pixel Fluorescence Intensity (arbitrary units)Mean Anisotropy
500.10 ± 0.02
1000.15 ± 0.03
1500.22 ± 0.04
2000.28 ± 0.05
2500.35 ± 0.06

Data derived from the graphical representation in Ramadass et al. "How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells." Biophysical Journal. The table illustrates the correlation between the fluorescence intensity of DASPI and its emission anisotropy in primary chick embryo fibroblasts.

Experimental Protocols

The following are detailed methodologies for DASPI mitochondrial staining in different experimental systems.

Staining of Adherent Cells for Fluorescence Microscopy

Materials:

  • Adherent cells cultured on glass coverslips or in imaging-compatible plates

  • Complete cell culture medium

  • DASPI stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets (Excitation ~470 nm, Emission ~570 nm)

Protocol:

  • Cell Culture: Culture adherent cells to the desired confluency on a suitable imaging substrate.

  • Preparation of Staining Solution: Prepare a working solution of DASPI in pre-warmed complete cell culture medium or HBSS. A final concentration in the range of 1-10 µM is generally recommended. For example, to prepare a 3 µM solution, dilute the 1 mM stock solution 1:333 in the medium.

  • Staining: Remove the existing culture medium from the cells and replace it with the DASPI staining solution.

  • Incubation: Incubate the cells for 20-40 minutes at 37°C in a CO2 incubator.[3] The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing (Optional but Recommended): After incubation, gently aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove excess dye and reduce background fluorescence.[3]

  • Imaging: Add fresh, pre-warmed PBS or imaging buffer to the cells. Immediately visualize the stained mitochondria using a fluorescence microscope. For live-cell imaging, it is crucial to maintain the cells at 37°C.

Staining of Suspension Cells for Flow Cytometry

Materials:

  • Suspension cells in culture

  • Complete cell culture medium

  • DASPI stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Discard the supernatant and resuspend the cell pellet in pre-warmed complete culture medium or PBS to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add the DASPI stock solution directly to the cell suspension to achieve a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for 20-40 minutes at 37°C, protected from light.

  • Washing: After incubation, pellet the cells by centrifugation and resuspend them in fresh, pre-warmed PBS. Repeat this washing step twice to remove unbound dye.

  • Analysis: Resuspend the final cell pellet in an appropriate buffer for flow cytometry and analyze the samples promptly.

Staining of Live Tissue Sections

Materials:

  • Freshly excised tissue

  • Vibratome or other tissue sectioning instrument

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • DASPI stock solution (e.g., 1 mM in DMSO)

  • Confocal or fluorescence microscope

Protocol:

  • Tissue Sectioning: Prepare live tissue slices (e.g., 100-300 µm thick) using a vibratome in ice-cold HBSS.

  • Preparation of Staining Solution: Prepare a working solution of DASPI in HBSS at a concentration of 1-10 µM.

  • Staining: Transfer the tissue sections to the DASPI staining solution.

  • Incubation: Incubate the sections for 30-60 minutes at room temperature or 37°C, with gentle agitation.

  • Washing: Transfer the stained tissue sections to fresh HBSS and wash for 10-15 minutes to remove excess dye. Repeat the wash step.

  • Mounting and Imaging: Mount the tissue sections in a suitable imaging chamber with fresh HBSS and visualize using a confocal or fluorescence microscope.

Visualizations

The following diagrams illustrate the core concepts and workflows associated with DASPI mitochondrial staining.

DASPI_Principle cluster_cell Cell cluster_mitochondrion Mitochondrion Cytoplasm Cytoplasm Matrix Mitochondrial Matrix (High Negative Potential) Cytoplasm->Matrix Driven by ΔΨm DASPI_in Accumulated DASPI DASPI_out DASPI (Cationic Dye) DASPI_out->Cytoplasm Enters Cell Fluorescence Fluorescence DASPI_in->Fluorescence Emits Light

Principle of DASPI Mitochondrial Staining

DASPI_Workflow start Start: Live Cells or Tissue prep_stain Prepare DASPI Staining Solution (1-10 µM) start->prep_stain stain Incubate with DASPI (20-40 min, 37°C) prep_stain->stain wash Wash with Buffer (e.g., PBS) stain->wash image Image with Fluorescence Microscope wash->image analyze Quantitative Analysis (Intensity, Lifetime, Anisotropy) image->analyze end End: Mitochondrial Function Data analyze->end

Experimental Workflow for DASPI Staining

Signaling_Relationship MMP Mitochondrial Membrane Potential (ΔΨm) Accumulation DASPI Accumulation in Mitochondria MMP->Accumulation Drives Fluorescence DASPI Fluorescence (Intensity, Lifetime, Anisotropy) Accumulation->Fluorescence Determines Inhibitors Mitochondrial Inhibitors (e.g., FCCP, Oligomycin) Inhibitors->MMP Modulates

Logical Relationship of DASPI Staining

References

An In-Depth Technical Guide to 2-Di-1-ASP: A Fluorescent Probe for Mitochondrial and G-Quadruplex DNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe 2-Di-1-ASP, also known as DASPI. It details its spectral properties, applications in cellular imaging, and protocols for its use. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescence microscopy and spectroscopy for cellular and molecular analysis.

Introduction to this compound (DASPI)

2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium iodide, commonly known as this compound or DASPI, is a styryl dye that has gained prominence as a versatile fluorescent probe. Its primary applications lie in the visualization of mitochondria in living cells and the detection of G-quadruplex (G4) DNA structures.[1] The molecule's photophysical properties are sensitive to its microenvironment, making it a valuable tool for studying cellular dynamics and molecular interactions.[2]

Spectral and Photophysical Properties

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~474 nm[4]
Emission Maximum (λem)~605 nm[4]
Stokes Shift~131 nmCalculated
Solvent for Spectral DataMethanol (MeOH)[5]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₆H₁₉IN₂[4]
Molecular Weight366.24 g/mol [6]
SolubilitySparingly soluble in DMSO (1-10 mg/mL)[4]
StorageStore at -20°C, protected from light and moisture. Stock solutions are stable for at least 6 months at -80°C and 1 month at -20°C.[1]

Mechanism of Action and Applications

Mitochondrial Staining

This compound is a lipophilic cation that accumulates in mitochondria, driven by the negative mitochondrial membrane potential.[7] Healthy, actively respiring mitochondria maintain a significant electrochemical gradient across their inner membrane, leading to the electrophoretic uptake and concentration of the dye within the mitochondrial matrix. This accumulation results in a strong fluorescent signal, allowing for the visualization of mitochondrial morphology, distribution, and, qualitatively, the mitochondrial membrane potential. A decrease in mitochondrial membrane potential, often associated with cellular stress or apoptosis, will lead to a reduction in this compound accumulation and a corresponding decrease in fluorescence intensity.[8]

G-Quadruplex DNA Probe

In addition to its role as a mitochondrial stain, this compound exhibits a significant fluorescence enhancement upon binding to G-quadruplex DNA structures.[1] G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in various cellular processes, including telomere maintenance and gene regulation, and are considered potential therapeutic targets in cancer. This compound displays selectivity for G4-DNA over double-stranded DNA and can show preferential binding to parallel G4 conformations.[1] This property makes it a valuable tool for the identification and study of G-quadruplexes in vitro and potentially in living cells.

Experimental Protocols

Live-Cell Mitochondrial Staining with this compound

This protocol provides a general guideline for staining mitochondria in live adherent cells. Optimal conditions, including dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Materials:

  • This compound (DASPI)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~470/40 nm, emission ~610/75 nm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Aliquot and store at -20°C, protected from light.

  • Cell Preparation: Culture adherent cells on a suitable imaging vessel to an appropriate confluency (typically 50-70%).

  • Staining Solution Preparation: On the day of the experiment, dilute the 1 mM this compound stock solution to a final working concentration of 25-500 nM in pre-warmed (37°C) live-cell imaging medium.[9] The optimal concentration should be determined through a titration experiment.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed live-cell imaging medium.

    • Add the staining solution to the cells and incubate for 15-45 minutes at 37°C in a CO₂ incubator.[9] The optimal incubation time will vary depending on the cell type.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium to reduce background fluorescence.[9]

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells immediately on a fluorescence microscope equipped with a live-cell incubation chamber.

Experimental Workflow for Live-Cell Mitochondrial Staining

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging prep_stock Prepare 1 mM this compound in DMSO prep_stain Dilute this compound to 25-500 nM in Pre-warmed Medium prep_stock->prep_stain culture_cells Culture Adherent Cells on Imaging Dish wash_pre Wash Cells with Pre-warmed Medium culture_cells->wash_pre incubate Incubate with Staining Solution (15-45 min, 37°C) prep_stain->incubate wash_pre->incubate wash_post Wash Cells 2-3x with Pre-warmed Medium incubate->wash_post add_medium Add Fresh Pre-warmed Imaging Medium wash_post->add_medium acquire_image Image on Fluorescence Microscope add_medium->acquire_image

Caption: Workflow for staining mitochondria in live adherent cells using this compound.

Signaling Pathways and Molecular Interactions

Mitochondrial Membrane Potential and Cellular Health

The accumulation of this compound in mitochondria is directly linked to the mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and metabolic activity. A high ΔΨm is maintained by the electron transport chain and is necessary for ATP synthesis. Various cellular signals and stressors can impact ΔΨm, and this compound can be used as a qualitative reporter for these changes.

G cluster_health Healthy Cell cluster_stress Cellular Stress / Apoptosis cluster_probe This compound as a Probe etc_active Active Electron Transport Chain high_potential High Mitochondrial Membrane Potential (ΔΨm) etc_active->high_potential atp_synthesis ATP Synthesis high_potential->atp_synthesis probe_accum This compound Accumulation in Mitochondria high_potential->probe_accum stressor Stress Signals (e.g., ROS, Ca²⁺ overload) etc_dysfunction ETC Dysfunction stressor->etc_dysfunction low_potential Low Mitochondrial Membrane Potential (ΔΨm) etc_dysfunction->low_potential apoptosis Apoptosis low_potential->apoptosis probe_leak This compound Leakage from Mitochondria low_potential->probe_leak high_fluor High Fluorescence Intensity probe_accum->high_fluor low_fluor Low Fluorescence Intensity probe_leak->low_fluor

Caption: Relationship between cellular health, mitochondrial membrane potential, and this compound fluorescence.

Interaction with G-Quadruplex DNA

The precise mechanism of fluorescence enhancement of this compound upon binding to G-quadruplex DNA is not fully elucidated but is thought to involve the restriction of intramolecular rotation of the dye molecule upon association with the G4 structure. In a free state in solution, the molecule can dissipate absorbed energy through non-radiative pathways involving molecular vibrations and rotations. When bound to the G-quadruplex, these non-radiative decay pathways are suppressed, leading to an increase in fluorescence quantum yield. The binding is likely to occur through non-covalent interactions, such as groove binding or stacking on the G-quartets.

G cluster_free Free this compound in Solution cluster_bound This compound Bound to G-Quadruplex free_dye This compound excitation_free Light Absorption (Excitation) free_dye->excitation_free bound_dye This compound - G4 Complex free_dye->bound_dye non_radiative Non-radiative Decay (e.g., molecular rotation) excitation_free->non_radiative low_fluor_free Low Fluorescence non_radiative->low_fluor_free g4_dna G-Quadruplex DNA g4_dna->bound_dye excitation_bound Light Absorption (Excitation) bound_dye->excitation_bound radiative Radiative Decay excitation_bound->radiative high_fluor_bound High Fluorescence radiative->high_fluor_bound

Caption: Proposed mechanism of fluorescence enhancement of this compound upon binding to G-quadruplex DNA.

Conclusion

This compound is a valuable fluorescent probe with dual applications in monitoring mitochondrial health and detecting G-quadruplex DNA structures. Its sensitivity to the local microenvironment provides researchers with a tool to investigate dynamic cellular processes. The protocols and mechanistic diagrams provided in this guide serve as a foundation for the effective application of this compound in fluorescence microscopy and related techniques. As with any fluorescent probe, empirical optimization of experimental conditions is crucial for achieving reliable and reproducible results.

References

An In-depth Technical Guide to the Solubility of 2-Di-1-ASP in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Di-1-ASP (also known as DASPI or DASPMI), a widely used fluorescent probe for mitochondrial staining. Understanding the solubility of this compound in common laboratory solvents is critical for the design and execution of experiments in cell biology, biochemistry, and drug discovery. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's mechanism of action.

Core Topic: this compound Solubility

This compound, with the chemical name 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide, is a lipophilic cationic dye. Its solubility is a key factor in preparing stock solutions, determining appropriate concentrations for cellular assays, and ensuring reproducible experimental outcomes.

Data Presentation: Quantitative Solubility

The solubility of this compound has been determined in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. The data from multiple sources are summarized in the tables below for clear comparison.

Table 1: Solubility of this compound in DMSO

Solubility Range (mg/mL)Molar Concentration (mM)Source ReferenceNotes
1 - 102.73 - 27.3Cayman ChemicalDescribed as "Sparingly Soluble".[1]
2568.26MedchemExpressRequires sonication for dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[2]
3081.91Selleck ChemicalsIt is noted that moisture-absorbing DMSO reduces solubility and fresh DMSO should be used.[3]

Table 2: Solubility of this compound in Water

SolubilitySource ReferenceNotes
InsolubleSelleck ChemicalsThe compound is not soluble in water.[1]

Experimental Protocols

The following are detailed methodologies for determining the kinetic and thermodynamic solubility of a compound like this compound. These protocols are based on established methods in the field and can be adapted for specific laboratory settings.

Protocol 1: Kinetic Solubility Determination

This high-throughput method is suitable for early-stage drug discovery and involves adding a concentrated DMSO stock solution of the test compound to an aqueous buffer.

Materials:

  • This compound

  • High-purity DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for analysis)

  • Multichannel pipettes

  • Plate shaker

  • UV/Vis microplate reader or a nephelometer

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a new 96-well plate. Then, add a fixed volume of PBS (pH 7.4) to each well. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a set period (e.g., 1-2 hours) to allow for precipitation.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • UV/Vis Spectroscopy: Alternatively, after incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound (approximately 474 nm). The concentration of the dissolved compound can be determined from a standard curve.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

This method measures the equilibrium solubility of a compound and is considered the "gold standard."

Materials:

  • Solid this compound

  • High-purity DMSO or Water

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent (DMSO or water). The presence of excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid material is transferred. Dilute the supernatant with an appropriate solvent (e.g., DMSO) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted supernatant using a validated HPLC-UV method. The concentration of this compound is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Solubility Calculation: The thermodynamic solubility is the concentration of this compound measured in the supernatant.

Mandatory Visualization

The following diagrams illustrate the mechanism of this compound as a mitochondrial probe and a general workflow for its use in cellular imaging.

G cluster_cell Cell cluster_mitochondrion Mitochondrion 2_Di_1_ASP This compound (Lipophilic Cation) Plasma_Membrane Plasma Membrane 2_Di_1_ASP->Plasma_Membrane Passive Diffusion Cytosol Cytosol Plasma_Membrane->Cytosol Outer_Membrane Outer Membrane Cytosol->Outer_Membrane Inner_Membrane Inner Mitochondrial Membrane (-150 to -180 mV) Outer_Membrane->Inner_Membrane Driven by Negative Membrane Potential Matrix Mitochondrial Matrix Inner_Membrane->Matrix Accumulated_Dye Accumulated this compound (Fluorescence) Matrix->Accumulated_Dye Fluorescence_Signal Fluorescence Signal (Imaging) Accumulated_Dye->Fluorescence_Signal Excitation at ~474 nm Emission at ~605 nm G Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Prepare_Working Dilute Stock to Working Concentration in Media Prepare_Stock->Prepare_Working Incubate_Cells Incubate Live Cells with Working Solution Prepare_Working->Incubate_Cells Wash_Cells Wash Cells to Remove Excess Dye (Optional) Incubate_Cells->Wash_Cells Image_Cells Image Cells using Fluorescence Microscopy Wash_Cells->Image_Cells Analyze_Data Analyze Mitochondrial Staining Image_Cells->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (2-Di-1-ASP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, commonly known as 2-Di-1-ASP or DASPMI, is a fluorescent styryl dye. This document provides a comprehensive overview of its discovery, synthesis, key applications, and experimental protocols. It is intended to serve as a technical guide for researchers utilizing this probe in cellular and molecular biology applications.

Discovery

The utility of this compound as a specific fluorescent probe for mitochondria in living cells was first extensively characterized by J. Bereiter-Hahn in 1976. In a seminal paper published in Biochimica et Biophysica Acta, it was demonstrated that Dimethylaminostyrylmethylpyridiniumiodine (DASPMI) exhibits low toxicity and specifically accumulates in mitochondria. The fluorescence intensity of the dye was shown to be a reliable measure of the energization state of the mitochondria, laying the groundwork for its widespread use in studying mitochondrial membrane potential.

Synthesis

The synthesis of this compound is achieved through a condensation reaction between 1,2-dimethylpyridinium iodide and 4-dimethylaminobenzaldehyde in the presence of a catalytic amount of a base, such as piperidine (B6355638).

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

The following protocol is adapted from a published synthesis of this compound[1]:

  • Reactant Preparation: Dissolve 1,2-dimethylpyridinium iodide (1.00 mmol, 235 mg) and 4-dimethylaminobenzaldehyde (1.00 mmol, 149 mg) in ethanol (B145695) (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: While stirring, add one drop of piperidine to the solution.

  • Reaction: Reflux the resulting solution for 12 hours.

  • Precipitation and Filtration: After cooling the reaction mixture, dilute it with water (10 mL). The product will precipitate out of the solution.

  • Washing and Drying: Filter the precipitate and wash it with water and then with cold ethanol. Dry the resulting bright red powder under vacuum.

This procedure typically yields this compound in high purity (around 94% yield)[1].

Physicochemical and Photophysical Properties

This compound is a solid with a melting point of 280 °C (with decomposition). Its photophysical properties are highly dependent on the solvent environment.

PropertyValueReference
Molecular Formula C₁₆H₁₉IN₂
Molecular Weight 366.24 g/mol [2]
CAS Number 2156-29-8
Absorption Maximum (λmax) 466 nm (Methanol)
Emission Maximum (λem) 570 nm (in aqueous solution)[3]
Excitation (in cells) ~470 nm[4]
Emission (in cells) 560-570 nm[4]

Experimental Protocols

Staining of Mitochondria in Living Cells

This protocol is a general guideline for staining mitochondria in cultured cells. Optimization may be required for different cell types.

G cluster_workflow Mitochondrial Staining Workflow prep Prepare 3 µM this compound in culture medium incubate Incubate cells with staining solution (40 min, 28°C) prep->incubate wash Wash cells with buffer (e.g., HBSS) incubate->wash image Image using fluorescence microscopy (Ex: ~470 nm, Em: ~570 nm) wash->image

Caption: Workflow for mitochondrial staining.

Detailed Protocol:

  • Cell Culture: Seed cells on glass coverslips at a suitable density and culture until they reach the desired confluency.

  • Staining Solution Preparation: Prepare a 3 µM working solution of this compound in the appropriate cell culture medium.

  • Incubation: Remove the culture medium from the cells and add the this compound staining solution. Incubate for 40 minutes at 28°C.

  • Washing: After incubation, rinse the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution) to remove any excess, unbound dye.

  • Imaging: Mount the coverslip on a microscope slide and visualize the stained mitochondria using an epifluorescence microscope equipped with appropriate filters for excitation at approximately 470 nm and emission detection at 560-570 nm.

Staining of G-quadruplex DNA

This compound has been shown to be selective for G-quadruplex (G4) DNA structures, with a significant fluorescence enhancement upon binding. While a specific, detailed protocol for its use in this application is not as well-established as for mitochondrial staining, the following provides a general approach based on the principles of fluorescent probing of nucleic acids.

G cluster_workflow G-quadruplex DNA Staining Workflow prep_dna Prepare G-quadruplex DNA sample add_dye Add this compound to the DNA sample prep_dna->add_dye incubate Incubate to allow for binding add_dye->incubate measure Measure fluorescence enhancement incubate->measure

Caption: Workflow for G-quadruplex DNA staining.

General Protocol:

  • G-quadruplex Formation: Prepare the G-quadruplex DNA structure of interest according to established protocols, typically involving the annealing of a G-rich oligonucleotide in the presence of a stabilizing cation like potassium.

  • Dye Addition: Add this compound to the G-quadruplex DNA solution. The optimal concentration of the dye will need to be determined empirically but can start in the low micromolar range.

  • Incubation: Allow the dye and DNA to incubate for a sufficient period to reach binding equilibrium. This can be done at room temperature.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of the solution using a fluorometer. A significant increase in fluorescence intensity in the presence of G-quadruplex DNA compared to single- or double-stranded DNA indicates binding.

Mechanism of Action

Mitochondrial Staining

The accumulation of the cationic this compound dye within the mitochondria is driven by the negative mitochondrial membrane potential. In energized mitochondria, the dye is actively taken up and concentrated, leading to a strong fluorescent signal. Conversely, in depolarized or unhealthy mitochondria, the dye does not accumulate, resulting in a weaker signal. This potential-dependent accumulation makes this compound a sensitive indicator of mitochondrial function.

G-quadruplex DNA Binding

The fluorescence of this compound is significantly enhanced upon binding to G-quadruplex DNA structures. This is likely due to the restriction of intramolecular rotation in the bound state, which reduces non-radiative decay pathways and favors fluorescence emission. The dye is thought to bind to the grooves of the G-quadruplex structure. This property allows for the selective detection of G-quadruplexes over other DNA conformations.[5]

Conclusion

This compound is a versatile and valuable fluorescent probe with well-established applications in the study of mitochondrial function and emerging use in the detection of G-quadruplex DNA. This guide provides a foundational understanding of its discovery, synthesis, and key experimental protocols to aid researchers in its effective application. As with any experimental technique, optimization of the provided protocols for specific experimental systems is recommended.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the styryl dye 2-Di-1-ASP (DASPI) and its derivatives, focusing on their applications as fluorescent probes for mitochondria and G-quadruplex DNA. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques for cellular imaging and nucleic acid interaction studies.

Core Compound: this compound (DASPI)

This compound, also known as DASPI, is a mono-styryl dye widely employed as a mitochondrial stain and a fluorescent probe for G-quadruplex (G4) and double-stranded DNA.[1][2] Its fluorescence intensity is sensitive to the local environment, making it a valuable tool for studying cellular organelles and nucleic acid structures.

Chemical and Photophysical Properties

The key properties of this compound are summarized in the table below. The fluorescence quantum efficiency of DASPMI is dependent on the characteristics of the solvent.[3]

PropertyValueReference
Synonyms DASPI, DASPMI, 2M2PM, D 308[2][4]
Chemical Formula C₁₆H₁₉IN₂[4]
Molecular Weight 366.24 g/mol [5]
CAS Number 2156-29-8[4]
Excitation Maximum (λex) ~474 nm[4]
Emission Maximum (λem) ~605 nm[4]
Solubility Sparingly soluble in DMSO (1-10 mg/mL)[4]

Related Compounds and Derivatives

The Di-ASP series includes several derivatives with altered photophysical properties and targeting capabilities. A notable derivative is 4-Di-2-ASP.

4-Di-2-ASP

4-Di-2-ASP is a cationic styryl dye that also serves as a mitochondrial marker. It has been noted for its photostability and low toxicity, making it suitable for imaging living nerve terminals.

Property4-Di-2-ASPReference
Excitation Maximum (λex) ~485 nm
Emission Maximum (λem) ~607 nm
Molecular Weight 394.30 g/mol
CAS Number 105802-46-8

Mechanism of Action and Applications

This compound and its derivatives have two primary applications: mitochondrial staining and as probes for G-quadruplex DNA.

Mitochondrial Staining

As cationic molecules, Di-ASP dyes accumulate in mitochondria, driven by the negative mitochondrial membrane potential. The fluorescence intensity of DASPMI within living cells is a measure of the energization state of the mitochondria.[3] This property allows for the visualization of mitochondrial morphology and the assessment of mitochondrial health. Uptake of the dye is influenced by inhibitors of oxidative phosphorylation.[3]

mitochondrial_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_mitochondrion Mitochondrion 2_Di_1_ASP_free This compound (Free Dye) Cytoplasm Cytoplasm 2_Di_1_ASP_free->Cytoplasm Passive Diffusion Mitochondrial_Matrix Mitochondrial Matrix (High Negative Potential) Cytoplasm->Mitochondrial_Matrix Membrane Potential-Driven Uptake 2_Di_1_ASP_bound Accumulated this compound (Fluorescent) Mitochondrial_Matrix->2_Di_1_ASP_bound Accumulation & Fluorescence g4_binding 2_Di_1_ASP This compound (Low Fluorescence) Complex This compound :: G4-DNA Complex (High Fluorescence) 2_Di_1_ASP->Complex End-Stacking Interaction G4_DNA G-Quadruplex DNA G4_DNA->Complex Binding g4_fid_workflow G4_TO_Complex G4-DNA + Thiazole Orange (TO) (High Fluorescence) Add_Ligand Add this compound (or other ligand) Free_TO Displaced TO (Low Fluorescence) G4_TO_Complex->Free_TO TO is displaced G4_Ligand_Complex G4-DNA :: this compound Complex Add_Ligand->G4_Ligand_Complex This compound binds to G4-DNA

References

In-Depth Technical Guide to the Safe Handling and Use of 2-Di-1-ASP Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of 2-Di-1-ASP powder, a fluorescent dye commonly utilized in cellular and molecular biology research. The information herein is intended to supplement, not replace, institutional safety guidelines and standard laboratory practices.

Chemical and Physical Properties

This compound, also known by its synonyms DASPI, 2M2PM, D 308, and Compound 18a, is a mono-styryl dye. Its primary applications in research are as a fluorescent probe for labeling mitochondria in living cells and for binding to G-quadruplex DNA structures.[1][2]

A summary of its key quantitative properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₉IN₂[2]
Molecular Weight 366.24 g/mol [2]
CAS Number 2156-29-8[2]
Appearance Solid powder[3]
Excitation Maximum (λex) 474 nm[3]
Emission Maximum (λem) 605 nm[3]
Solubility Soluble in DMSO (up to 30 mg/mL), sparingly soluble in ethanol (B145695) (1.5 mg/mL), and insoluble in water.[2]

Safety and Handling

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound powder to determine the appropriate level of PPE. The following are minimum recommendations:

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant). A face shield should be worn over goggles when handling larger quantities or when there is a significant splash hazard.Protects eyes and face from splashes and airborne powder.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult the glove manufacturer's compatibility charts for specific breakthrough times.Protects skin from direct contact.
Body Protection A standard laboratory coat should be worn. For larger quantities or when significant dust may be generated, a disposable coverall is recommended.Protects skin and clothing from contamination.
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. If weighing out larger quantities or if dust is generated, a NIOSH-approved respirator (e.g., N95) should be worn. All handling of the powder should ideally be conducted in a chemical fume hood.Prevents inhalation of the powder.
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ConditionPowderStock SolutionsReference(s)
Long-term Storage 3 years at -20°C in the dark.1 year at -80°C.[1]
Short-term Storage 1 month at -20°C.[1]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1]

Emergency Procedures

In the event of exposure or a spill, follow these general emergency procedures:

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For a small spill, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Experimental Protocols

Preparation of Stock Solutions

Due to its poor solubility in aqueous solutions, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in a buffer or cell culture medium.

Protocol for a 10 mM DMSO Stock Solution:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 366.24 g/mol = 0.00366 g or 3.66 mg.

  • Weighing: In a chemical fume hood, carefully weigh out 3.66 mg of this compound powder.

  • Dissolution: Add the powder to a microcentrifuge tube and add 1 mL of fresh, anhydrous DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle heating or sonication may be used to aid dissolution.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Mitochondrial Staining in Live Cells

This protocol provides a general guideline for staining mitochondria in adherent mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Adherent cells cultured on coverslips or in imaging-compatible plates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium. The optimal concentration should be determined experimentally.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The incubation time may need to be optimized.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer to remove excess dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Excitation: ~474 nm, Emission: ~605 nm).

Mechanism of Action and Signaling

The precise signaling pathways directly modulated by this compound are not extensively documented. Its primary functions are as a fluorescent probe that localizes to specific cellular components.

Mitochondrial Accumulation

The accumulation of the cationic this compound dye within mitochondria is largely driven by the mitochondrial membrane potential (ΔΨm). The interior of a healthy mitochondrion is negatively charged relative to the cytoplasm, which facilitates the electrophoretic uptake and accumulation of positively charged molecules like this compound.

Mitochondrial_Uptake Conceptual Workflow of this compound Mitochondrial Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_mitochondrion Mitochondrion 2-Di-1-ASP_ext This compound Cytoplasm Cytoplasm 2-Di-1-ASP_ext->Cytoplasm Passive Diffusion Mito_Matrix Mitochondrial Matrix (Negative Potential) Cytoplasm->Mito_Matrix ΔΨm-driven Accumulation

This compound Mitochondrial Uptake
G-Quadruplex DNA Binding

This compound exhibits enhanced fluorescence upon binding to G-quadruplex (G4) DNA structures.[1] These are secondary structures that can form in guanine-rich nucleic acid sequences and are implicated in various cellular processes, including telomere maintenance and gene regulation. The binding of this compound to G4 DNA is likely through groove binding, leading to a conformational change in the dye and a subsequent increase in its fluorescence quantum yield.

G4_Binding Logical Flow of this compound Interaction with G-Quadruplex DNA This compound Free this compound (Low Fluorescence) Bound_Complex This compound :: G4-DNA Complex (High Fluorescence) This compound->Bound_Complex Binding G4_DNA G-Quadruplex DNA G4_DNA->Bound_Complex Binding

This compound G-Quadruplex Binding

Disclaimer: This guide is intended for informational purposes only and is based on currently available scientific literature. It is not a substitute for a formal risk assessment and the user's compliance with all applicable safety regulations. Always consult your institution's safety office for specific guidance on handling chemical substances.

References

An In-depth Technical Guide to 2-Di-1-ASP: A Versatile Fluorescent Probe for Mitochondria and G-Quadruplex DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Di-1-ASP (also known as DASPI), a versatile styryl dye used for fluorescently labeling mitochondria in living cells and for detecting G-quadruplex (G4) DNA structures. This document details supplier and purchasing information, key technical data, experimental protocols for its principal applications, and visual representations of its mechanisms and workflows.

Supplier and Purchasing Information

This compound is commercially available from several reputable suppliers of biochemicals and research reagents. The following table summarizes purchasing information from prominent vendors. Please note that prices and availability are subject to change and should be confirmed on the respective supplier's website.

SupplierCatalog NumberPurityAvailable Quantities
Cayman Chemical 42328≥98%100 mg, 250 mg, 1 g
MedchemExpress HY-13500999.97%100 mg, 200 mg, 500 mg
Selleck Chemicals S027499.99%Inquire for details
Sigma-Aldrich MBD0015~95%Inquire for details

Technical Data Summary

This compound is a cell-permeant, cationic dye whose fluorescence properties are sensitive to its local environment. This makes it a valuable tool for investigating cellular structures and functions.

PropertyValueReference
Molecular Formula C₁₆H₁₉IN₂[1]
Molecular Weight 366.2 g/mol [1]
Excitation Maximum (λex) ~474 nm[1]
Emission Maximum (λem) ~605 nm[1]
Appearance A solid[1]
Solubility Sparingly soluble in DMSO (1-10 mg/mL)[1]
Storage Store at -20°C, protect from light. Stable for ≥ 4 years.[1]

Core Applications and Mechanisms of Action

This compound has two primary applications in cellular and molecular biology research:

  • Mitochondrial Staining: As a cationic dye, this compound accumulates in mitochondria in a manner dependent on the mitochondrial membrane potential (ΔΨm). In healthy, actively respiring cells with a high ΔΨm, the dye is electrophoretically driven into the mitochondrial matrix, where it exhibits enhanced fluorescence.[1] This property allows for the visualization of mitochondrial morphology and the assessment of mitochondrial health. A decrease in ΔΨm, a hallmark of apoptosis and cellular stress, leads to a reduction in dye accumulation and fluorescence intensity.

  • G-Quadruplex (G4) DNA Staining: this compound displays a significant increase in fluorescence intensity upon binding to G-quadruplex DNA structures.[2] G4s are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are implicated in various cellular processes, including telomere maintenance and gene regulation. The fluorescence enhancement of this compound upon binding to G4s makes it a useful tool for their detection and visualization in vitro and potentially within cells.

Experimental Protocols

The following are detailed protocols for the use of this compound in its primary applications. These protocols are synthesized from publicly available information and should be optimized for specific cell types and experimental conditions.

Live-Cell Staining of Mitochondria

This protocol outlines the steps for staining mitochondria in live cultured cells for fluorescence microscopy.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Cultured cells on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC or Texas Red)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a fresh working solution of this compound in pre-warmed cell culture medium or imaging buffer. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope. Mitochondria should appear as brightly fluorescent tubular structures.

In Vitro Detection of G-Quadruplex DNA

This protocol describes a general method for detecting the formation of G-quadruplex DNA in vitro using this compound.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Guanine-rich oligonucleotide capable of forming a G-quadruplex

  • Control oligonucleotide (e.g., a non-G-rich sequence)

  • Folding buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Oligonucleotide Preparation: Dissolve the G-rich and control oligonucleotides in the folding buffer to a final concentration of 10-100 µM. To induce G-quadruplex formation, heat the G-rich oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Assay Preparation: In a microplate or cuvette, prepare a solution of this compound in the folding buffer at a final concentration of 1-5 µM.

  • Fluorescence Measurement: Add the folded G-rich oligonucleotide or the control oligonucleotide to the this compound solution. The final oligonucleotide concentration should be in the range of 1-10 µM.

  • Data Acquisition: Measure the fluorescence intensity at the emission maximum of this compound (~605 nm) after excitation at ~474 nm. A significant increase in fluorescence intensity in the presence of the G-rich oligonucleotide compared to the control indicates the formation of G-quadruplexes and their interaction with this compound.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

mitochondrial_staining_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_mitochondrion Mitochondrion 2Di1ASP_ext This compound Cytosol Cytosol 2Di1ASP_ext->Cytosol Passive Diffusion PlasmaMembrane Plasma Membrane Matrix Mitochondrial Matrix (Accumulated this compound) Cytosol->Matrix ΔΨm-dependent uptake OuterMembrane Outer Membrane InnerMembrane Inner Membrane (High ΔΨm) Fluorescence Enhanced Fluorescence Matrix->Fluorescence Fluorescence Enhancement

Caption: Mechanism of this compound accumulation in mitochondria.

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis CellCulture 1. Culture Cells StainingSolution 2. Prepare Staining Solution CellCulture->StainingSolution Incubation 3. Incubate Cells with Dye StainingSolution->Incubation Wash 4. Wash Excess Dye Incubation->Wash Microscopy 5. Fluorescence Microscopy Wash->Microscopy ImageAnalysis 6. Image Analysis Microscopy->ImageAnalysis

Caption: General experimental workflow for live-cell imaging with this compound.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The SDS for similar dyes indicates that they may cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.

This guide provides a foundational understanding of this compound for research applications. For optimal results, it is recommended to consult the primary literature and optimize protocols for your specific experimental system.

References

Methodological & Application

Application Notes and Protocols for 2-Di-1-ASP Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP (also known as DASPI) is a fluorescent, lipophilic cationic dye belonging to the styrylpyridinium family. It is widely utilized in live-cell imaging to investigate mitochondrial function. The positive charge of the this compound molecule leads to its accumulation within mitochondria, driven by the highly negative mitochondrial membrane potential (ΔΨm). In healthy, respiring cells with a polarized inner mitochondrial membrane, the dye concentrates in the mitochondrial matrix and emits a bright red to orange fluorescence. Conversely, in cells with depolarized mitochondria, a hallmark of cellular stress and apoptosis, the dye fails to accumulate, resulting in a diminished fluorescent signal. This potential-dependent accumulation makes this compound a sensitive indicator of mitochondrial health and a valuable tool for studying cellular bioenergetics, neurotoxicity, and drug efficacy.

Principle of Action: Mitochondrial Membrane Potential-Dependent Accumulation

The functionality of this compound as a mitochondrial stain is intrinsically linked to the electrochemical gradient across the inner mitochondrial membrane. This diagram illustrates the underlying principle:

G Principle of this compound Accumulation cluster_cell Cell cluster_mito Mitochondrion cluster_healthy cluster_depolarized IMM Intermembrane Space Inner Mitochondrial Membrane (IMM) Mitochondrial Matrix Healthy_Mito High ΔΨm (Negative Charge) Depolarized_Mito Low ΔΨm (Reduced Negative Charge) Cytosol Cytosol 2Di1ASP_out This compound (+) 2Di1ASP_out->IMM:f0 Enters Cell 2Di1ASP_in_healthy This compound (+) Healthy_Mito->2Di1ASP_in_healthy Electrophoretic Uptake No_Accumulation No Accumulation Depolarized_Mito->No_Accumulation Reduced Uptake Accumulation Accumulation & Fluorescence 2Di1ASP_in_healthy->Accumulation 2Di1ASP_in_depolarized This compound (+)

Caption: Mitochondrial uptake of cationic this compound dye.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for this compound staining in primary neurons. These values may require optimization for specific neuronal subtypes and experimental conditions.

ParameterHealthy Primary NeuronsDepolarized Primary Neurons (e.g., after FCCP treatment)
This compound Concentration 100-500 nM100-500 nM
Incubation Time 15-30 minutes at 37°C15-30 minutes at 37°C
Fluorescence Intensity HighLow / Diffuse
Mitochondrial Morphology Distinct, elongated tubulesPunctate, fragmented
Control Treatment Vehicle (e.g., DMSO)FCCP (5-10 µM) or other uncouplers

Experimental Protocols

Materials
  • This compound dye (powder or DMSO stock solution)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Primary neuronal cell culture

  • Culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

  • Poly-D-lysine or Poly-L-ornithine coated glass-bottom dishes or coverslips

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) for depolarization control (optional)

  • Fluorescence microscope with appropriate filter sets (Excitation: ~470-490 nm, Emission: ~590-620 nm)

  • Environmental chamber for maintaining 37°C and 5% CO2 during imaging

Experimental Workflow

The following diagram outlines the general workflow for live-cell imaging of primary neurons with this compound.

G This compound Live Cell Imaging Workflow Start Start Prepare_Cells Prepare Primary Neurons on Glass-Bottom Dish Start->Prepare_Cells Prepare_Dye Prepare this compound Working Solution Prepare_Cells->Prepare_Dye Incubate Incubate Cells with Dye (15-30 min, 37°C) Prepare_Dye->Incubate Wash Wash Cells with Pre-warmed Buffer (Optional) Incubate->Wash Image Acquire Images using Fluorescence Microscope Wash->Image Analyze Analyze Fluorescence Intensity and Morphology Image->Analyze End End Analyze->End

Caption: General workflow for this compound live cell imaging.

Detailed Methodologies

1. Preparation of this compound Stock Solution:

  • Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure the dye is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

2. Cell Preparation:

  • Culture primary neurons on poly-D-lysine or poly-L-ornithine coated glass-bottom dishes or coverslips suitable for live-cell imaging.

  • Ensure neurons have reached the desired stage of development and are healthy prior to staining.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

3. Staining Protocol:

  • Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed (37°C) culture medium or imaging buffer (e.g., HBSS) to a final concentration of 100-500 nM. The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Remove the culture medium from the cells and gently add the this compound working solution.

  • Incubate the cells for 15-30 minutes at 37°C in a light-protected environment.

  • (Optional) For clearer imaging, the staining solution can be removed, and the cells can be washed once or twice with pre-warmed imaging buffer. However, for some applications, imaging can be performed directly in the staining solution.

4. Imaging:

  • Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

  • Use a filter set appropriate for this compound (Excitation: ~470-490 nm, Emission: ~590-620 nm).

  • Acquire images using a sensitive camera. Minimize exposure time and excitation light intensity to reduce phototoxicity and photobleaching.

5. Depolarization Control (Optional):

  • To confirm that the this compound signal is dependent on the mitochondrial membrane potential, a positive control for depolarization can be included.

  • After baseline imaging, treat the cells with an uncoupling agent such as FCCP (5-10 µM final concentration).

  • Acquire images at different time points after FCCP addition to observe the decrease in mitochondrial fluorescence.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Dye concentration is too low.- Incubation time is too short.- Cells are unhealthy or dead.- Increase the concentration of this compound.- Increase the incubation time.- Check cell viability using a viability stain (e.g., Calcein-AM).
High Background Fluorescence - Dye concentration is too high.- Inadequate washing.- Decrease the concentration of this compound.- Perform one or two gentle washes with pre-warmed imaging buffer after incubation.
Phototoxicity/Photobleaching - Excessive exposure to excitation light.- High light intensity.- Reduce the exposure time and/or the intensity of the excitation light.- Use a more sensitive camera.- Acquire images at longer intervals for time-lapse experiments.
Diffuse Staining - Mitochondrial membrane potential is compromised.- Dye is not specifically localizing to mitochondria.- Include a positive control for healthy, polarized mitochondria.- Verify the health of the cell culture.- Optimize staining conditions (concentration and time).

Application Notes and Protocols for Staining Live Cells with 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP is a lipophilic, cationic styryl dye that exhibits fluorescence upon binding to the plasma membrane of live cells. Its rapid response to changes in membrane potential and its ability to be internalized during endocytosis make it a valuable tool for real-time monitoring of dynamic cellular processes. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, with a focus on monitoring mitochondrial membrane potential and synaptic vesicle recycling.

Core Principles

The fluorescence of this compound is environmentally sensitive. In aqueous solutions, the dye has a low quantum yield and is dimly fluorescent. Upon partitioning into the lipid-rich environment of the cell membrane, its fluorescence intensity increases significantly. This property allows for the visualization of cell membranes and the tracking of membrane dynamics.

As a positively charged molecule, its distribution across the mitochondrial membrane is dependent on the mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, the dye accumulates in the mitochondria, resulting in a strong fluorescent signal. Depolarization of the mitochondrial membrane leads to a decrease in dye accumulation and a corresponding reduction in fluorescence intensity.

Furthermore, during synaptic activity, the dye can be used to track the recycling of synaptic vesicles. It partitions into the presynaptic membrane and is taken up into vesicles during endocytosis. Subsequent exocytosis releases the dye, leading to a decrease in fluorescence at the synaptic terminal.

Data Presentation

Spectral Properties

The excitation and emission maxima of this compound can vary depending on the solvent environment.

EnvironmentExcitation Maximum (nm)Emission Maximum (nm)Reference
Methanol~474~606[1]
Bound to Neuronal Membranes~475~617[2]
In DMSO~451-495~591-620[3]
Recommended Staining Parameters for Different Cell Types

Optimal staining concentrations and incubation times can vary between cell types. The following table provides a starting point for optimization.

Cell TypeThis compound Concentration (µM)Incubation Time (minutes)
Cultured Neurons5 - 155 - 15
General Cell Lines (e.g., HeLa, HEK293)1 - 1010 - 30
Primary Cell Cultures2 - 1010 - 20

Experimental Protocols

I. General Live-Cell Staining and Mitochondrial Membrane Potential Assessment

This protocol describes the basic procedure for staining live cells with this compound to visualize mitochondria and qualitatively assess their membrane potential.

A. Materials

  • This compound stock solution (1-10 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or imaging buffer

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Cy3)

B. Protocol

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) imaging buffer to a final working concentration of 1-10 µM.

  • Cell Preparation: Wash the cells twice with the imaging buffer to remove any residual culture medium.

  • Staining: Replace the buffer with the staining solution and incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging buffer to remove excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope. Healthy cells will exhibit bright mitochondrial staining. A decrease in fluorescence intensity can indicate mitochondrial depolarization.

C. Experimental Workflow

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Prepare Staining Solution (1-10 µM this compound) B Wash Cells with Imaging Buffer A->B C Incubate Cells with this compound (10-30 min, 37°C) B->C D Wash to Remove Excess Dye C->D E Image with Fluorescence Microscope D->E

Workflow for general live-cell staining with this compound.
II. Monitoring Synaptic Vesicle Recycling in Neurons

This protocol is adapted from methods using similar styryl dyes (e.g., FM4-64) to monitor exocytosis and endocytosis in cultured neurons.[4][5][6]

A. Materials

  • This compound staining solution (10-15 µM in imaging buffer)

  • High-potassium (High K+) stimulation buffer (e.g., imaging buffer with 90 mM KCl, with adjusted NaCl to maintain osmolarity)

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • Fluorescence microscope with time-lapse imaging capabilities

B. Protocol

  • Baseline Imaging: Image the neurons in normal imaging buffer to establish a baseline fluorescence level.

  • Loading (Endocytosis): Perfuse the neurons with the this compound staining solution while simultaneously stimulating with the High K+ buffer for 1-2 minutes to induce depolarization and subsequent endocytosis.

  • Washing: Thoroughly wash the neurons with normal imaging buffer for 5-10 minutes to remove the dye from the plasma membrane. At this stage, fluorescent puncta corresponding to newly formed synaptic vesicles containing the dye should be visible.

  • Unloading (Exocytosis): Stimulate the neurons again with High K+ buffer (without the dye) to induce exocytosis.

  • Time-Lapse Imaging: Acquire images before, during, and after the unloading stimulation to monitor the decrease in fluorescence intensity at synaptic boutons as the dye is released.

C. Experimental Workflow

G A Baseline Imaging (Normal Buffer) B Stimulate with High K+ + this compound A->B Loading (Endocytosis) C Wash with Normal Buffer B->C D Image Labeled Vesicles C->D E Stimulate with High K+ (No Dye) D->E Unloading (Exocytosis) F Time-Lapse Imaging (Fluorescence Decrease) E->F

Workflow for monitoring synaptic vesicle recycling.

Signaling Pathways

Calcium Signaling and Mitochondrial Membrane Potential

Changes in intracellular calcium concentration ([Ca2+]) are tightly linked to mitochondrial function. This compound can be used as a downstream indicator of signaling pathways that modulate mitochondrial Ca2+ uptake and, consequently, the mitochondrial membrane potential.[7][8][9]

Upon cell stimulation (e.g., by a neurotransmitter), intracellular [Ca2+] rises. This calcium can be taken up by mitochondria through the mitochondrial calcium uniporter (MCU).[10] The influx of positive charge transiently depolarizes the mitochondrial membrane. However, the increased mitochondrial [Ca2+] also stimulates enzymes of the citric acid cycle, which can lead to an increase in the proton-motive force and a subsequent hyperpolarization of the membrane. The net effect on this compound fluorescence will depend on the magnitude and duration of the calcium signal.

G cluster_cell Cell cluster_mito Mitochondrial Response Stimulus Cellular Stimulus (e.g., Neurotransmitter) Ca_Influx Increase in Cytosolic [Ca2+] Stimulus->Ca_Influx MCU Mitochondrial Ca2+ Uptake (MCU) Ca_Influx->MCU Mitochondrion Mitochondrion Mito_Ca Increase in Mitochondrial [Ca2+] MCU->Mito_Ca MMP_Change Modulation of ΔΨm Mito_Ca->MMP_Change Fluorescence_Change Change in this compound Fluorescence MMP_Change->Fluorescence_Change

Calcium signaling pathway affecting mitochondrial potential.
Synaptic Vesicle Exocytosis Signaling Cascade

The release of neurotransmitters is a tightly regulated process initiated by the arrival of an action potential at the presynaptic terminal.[11][12][13] This depolarization leads to the opening of voltage-gated calcium channels, causing a rapid influx of Ca2+. The rise in local [Ca2+] is sensed by synaptotagmin, a protein on the synaptic vesicle, which in turn triggers the fusion of the vesicle membrane with the presynaptic membrane, mediated by the SNARE complex. This fusion event results in the release of neurotransmitters into the synaptic cleft. This compound, pre-loaded into synaptic vesicles, is released during this process, allowing for the optical monitoring of exocytosis.

G AP Action Potential Arrives Depolarization Presynaptic Membrane Depolarization AP->Depolarization VGCC Opening of Voltage-Gated Ca2+ Channels Depolarization->VGCC Ca_Influx Ca2+ Influx VGCC->Ca_Influx Synaptotagmin Ca2+ Binds to Synaptotagmin Ca_Influx->Synaptotagmin SNARE SNARE Complex Mediates Fusion Synaptotagmin->SNARE Exocytosis Synaptic Vesicle Exocytosis SNARE->Exocytosis Release Release of this compound & Neurotransmitters Exocytosis->Release

Signaling cascade of synaptic vesicle exocytosis.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Staining - Inappropriate dye concentration or incubation time.- Cell health is compromised.- Optimize dye concentration and incubation time for your specific cell type.- Ensure cells are healthy and in logarithmic growth phase.
High Background Fluorescence - Incomplete washing of excess dye.- Dye precipitation.- Increase the number and duration of wash steps.- Ensure the dye is fully dissolved in the stock solution and diluted in a compatible buffer.
Phototoxicity/Photobleaching - Excessive light exposure.- Minimize illumination intensity and exposure time.- Use a more sensitive camera or objective.- Acquire images at longer intervals for time-lapse experiments.
Uneven Staining - Presence of cell debris or media components.- Uneven application of the staining solution.- Ensure thorough washing of cells before staining.- Gently mix the staining solution during application.

References

Application Notes and Protocols for 2-Di-1-ASP Staining in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP (also known as DASPI) is a versatile, cell-permeant, mono-styryl fluorescent dye. Its utility in cellular imaging stems from its ability to selectively accumulate in mitochondria, driven by the mitochondrial membrane potential. Additionally, this compound has been identified as a fluorescent probe for G-quadruplex (G4) DNA structures, which are of significant interest in cancer research and drug development due to their role in regulating gene expression.[1] These dual-targeting capabilities make this compound a valuable tool for investigating mitochondrial health and DNA secondary structures in live and fixed cells, including the widely used HeLa cell line.

These application notes provide a comprehensive guide for the use of this compound in HeLa cells, covering recommended staining concentrations, detailed experimental protocols, and data presentation for both mitochondrial and G-quadruplex DNA visualization.

Data Presentation

The optimal concentration of this compound for staining HeLa cells is dependent on the specific application (i.e., mitochondrial vs. G-quadruplex DNA visualization) and experimental conditions. The following tables summarize recommended starting concentrations and key experimental parameters based on protocols for similar styryl dyes and fluorescent probes used in HeLa cells. Optimization is recommended for each specific experimental setup.

Table 1: Recommended Staining Concentrations and Conditions for this compound in HeLa Cells

ApplicationRecommended Starting ConcentrationIncubation TimeTemperatureImaging Mode
Mitochondrial Staining 50 nM - 5 µM15 - 60 minutes37°CLive-cell or Fixed-cell Imaging
G-quadruplex (G4) DNA Staining 20 nM - 1 µM30 - 60 minutes37°CLive-cell Imaging

Table 2: Spectroscopic Properties of this compound

PropertyValueReference
Excitation Wavelength (Ex) ~451-495 nm (Blue)[1]
Emission Wavelength (Em) ~591-620 nm (Orange)[1]
Solvent for Stock Solution DMSO

Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Mix thoroughly by vortexing until the dye is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol for Live-Cell Mitochondrial Staining of Adherent HeLa Cells
  • Cell Culture: Plate HeLa cells on sterile glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Culture the cells to the desired confluency (typically 70-80%).

  • Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution. Prepare a fresh working staining solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium or a suitable imaging buffer (e.g., HBSS) to the desired final concentration (start with a range of 100 nM to 1 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared staining solution to the cells, ensuring the entire surface of the cell monolayer is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed complete medium or imaging buffer to reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., a filter set for blue excitation and orange/red emission).

Protocol for G-quadruplex (G4) DNA Staining in Live HeLa Cells
  • Cell Culture: Follow the same procedure as for mitochondrial staining.

  • Preparation of Staining Solution: Prepare a fresh working staining solution by diluting the 1 mM this compound stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 20 nM to 500 nM. Due to the potentially lower concentration required for G4-DNA staining, a serial dilution may be necessary.

  • Cell Staining:

    • Remove the culture medium and add the staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Gently wash the cells once with pre-warmed PBS.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer.

    • Visualize the cells using a fluorescence or confocal microscope. For G4-DNA, the signal is expected to be localized within the nucleus and potentially in mitochondria.

Visualizations

Staining_Workflow Experimental Workflow for this compound Staining of HeLa Cells cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Analysis A Prepare 1 mM this compound Stock Solution in DMSO C Prepare Working Staining Solution (20 nM - 5 µM in Medium) A->C B Culture HeLa Cells to 70-80% Confluency D Wash Cells with PBS B->D E Incubate with Staining Solution (15-60 min at 37°C) C->E D->E F Wash Cells to Remove Excess Dye E->F G Add Fresh Imaging Buffer F->G H Image with Fluorescence Microscope (Ex: ~470 nm, Em: ~610 nm) G->H

Caption: General workflow for staining HeLa cells with this compound.

Mechanism_of_Action Cellular Targets of this compound cluster_cell HeLa Cell cluster_nucleus Nucleus cluster_cyto Cytoplasm DNA G-quadruplex (G4) DNA Mito Mitochondria Dye This compound (Styryl Dye) Dye->DNA Intercalation/Groove Binding Dye->Mito Accumulation driven by membrane potential

Caption: this compound targets mitochondria and G-quadruplex DNA.

References

Application Notes and Protocols: Mitochondrial Staining in Live and Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of mitochondria is crucial for understanding cellular health, metabolism, and disease. This document provides detailed application notes and protocols for the use of the fluorescent dye 2-Di-1-ASP for mitochondrial staining in live cells.

Important Note: this compound is a potentiometric dye primarily effective for staining mitochondria in live cells . Its mechanism relies on the mitochondrial membrane potential, which is compromised during chemical fixation. Therefore, this dye is not recommended for use in fixed tissue samples. For fixed-tissue applications, alternative methods are suggested in a dedicated section of this document.

Section 1: Using this compound for Live-Cell Mitochondrial Staining

Overview and Mechanism of Action

This compound (also known as 4-Di-1-ASP or DASPMI) is a cationic styryl dye that selectively accumulates in the mitochondria of live cells.[1][2] This accumulation is driven by the negative mitochondrial membrane potential (ΔΨm). In healthy, energized cells with a high membrane potential, the dye is actively taken up and concentrated in the mitochondrial matrix, resulting in bright fluorescence. Conversely, in apoptotic or metabolically compromised cells with a depolarized mitochondrial membrane, the dye fails to accumulate, leading to a diminished signal. This property makes this compound a valuable tool for assessing mitochondrial function and cell viability.[1]

Data Presentation: Properties of this compound
PropertyValueReference
Full Chemical Name 4-(4-(Dimethylamino)-styryl)-N-methylpyridinium iodide--INVALID-LINK--
Synonyms 4-Di-1-ASP, DASPMI[1]
Excitation (max) ~475 nm--INVALID-LINK--
Emission (max) ~606 nm--INVALID-LINK--
Appearance Red solid--INVALID-LINK--
Solubility Soluble in DMSO and DMF--INVALID-LINK--
Primary Application Live-cell mitochondrial staining[1]
Experimental Protocol: Live-Cell Staining with this compound

This protocol provides a general guideline for staining mitochondria in adherent mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or other balanced salt solution (e.g., HBSS)

  • Complete cell culture medium

  • Adherent cells cultured on coverslips or in imaging-compatible plates

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine)

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 1-2 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture. When stored properly, the stock solution is stable for at least six months.

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverslips).

    • Ensure cells are healthy and actively growing before staining.

  • Staining:

    • Warm the complete cell culture medium and PBS to 37°C.

    • Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. The optimal concentration may vary between cell types and should be determined empirically.

    • Remove the existing culture medium from the cells.

    • Add the this compound working solution to the cells and ensure they are completely covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing (Optional but Recommended):

    • After incubation, gently aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., complete culture medium without phenol (B47542) red, or HBSS) to the cells.

    • Image the stained cells immediately using a fluorescence microscope.

    • Use an excitation wavelength of ~475 nm and collect emission at ~606 nm.

    • Live-cell imaging should be performed under conditions that maintain cell health (e.g., controlled temperature and CO₂).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_reagent Prepare this compound Stock Solution (1-2 mM in DMSO) stain_working Prepare Working Solution (1-10 µM in warm medium) prep_reagent->stain_working prep_cells Culture Adherent Cells on Imaging Vessel prep_cells->stain_working stain_incubate Incubate Cells (15-30 min at 37°C) stain_working->stain_incubate wash_cells Wash Cells 2-3x (with warm PBS/medium) stain_incubate->wash_cells image_cells Image with Fluorescence Microscope (Ex: ~475 nm, Em: ~606 nm) wash_cells->image_cells

Caption: Workflow for live-cell mitochondrial staining with this compound.

Section 2: Staining Mitochondria in Fixed Tissue Samples

As established, this compound is not suitable for fixed samples. The process of fixation, particularly with aldehyde-based fixatives like paraformaldehyde (PFA), disrupts the mitochondrial membrane potential. Furthermore, fixation cross-links proteins, which can prevent the dye from accessing its target. For robust and specific mitochondrial staining in fixed tissues, researchers should consider the following alternatives.

Recommended Alternatives
  • Fixable Mitochondrial Dyes: Certain dyes, such as those in the MitoTracker™ series (e.g., MitoTracker™ Red CMXRos), are designed to be retained after fixation. These dyes still require loading in live cells prior to the fixation step. They contain a mildly thiol-reactive chloromethyl moiety that covalently binds to matrix proteins, thus anchoring the dye within the mitochondria.

  • Immunofluorescence (IF) using Mitochondrial Marker Antibodies: This is the most reliable method for specifically labeling mitochondria in fixed and permeabilized tissues. Antibodies targeting proteins specific to mitochondrial compartments (e.g., outer membrane, inner membrane, matrix) provide high specificity and a robust signal.

Data Presentation: Comparison of Mitochondrial Stains
FeatureThis compoundFixable Dyes (e.g., MitoTracker™ Red CMXRos)Mitochondrial Marker Antibodies
Sample Type Live cells onlyStain live, then fixFixed and permeabilized cells/tissues
Mechanism ΔΨm-dependent accumulationΔΨm-dependent accumulation & covalent bindingAntigen-antibody binding
Signal Dependency Mitochondrial membrane potentialStaining is potential-dependent, but signal is retained after fixationPresence of target protein
Multiplexing Limited, potential for spectral overlapGood, compatible with subsequent IFExcellent, wide range of antibody targets and fluorophore conjugates available
Experimental Protocol: Immunofluorescence for Mitochondria in Fixed Tissues

This protocol outlines a general procedure for staining mitochondria in fixed cells using a primary antibody against a mitochondrial protein (e.g., TOMM20, COX IV, HSP60) and a fluorescently labeled secondary antibody.

Materials:

  • Cells or tissue sections on slides

  • Fixation buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS)

  • Primary antibody against a mitochondrial marker

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI, Hoechst)

  • Antifade mounting medium

Protocol Steps:

  • Fixation:

    • For cultured cells, remove media and add 4% PFA. Incubate for 15-20 minutes at room temperature.

    • For tissue sections, proceed with deparaffinization and rehydration if necessary.

    • Wash 3 times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate with permeabilization buffer for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.

    • Wash 3 times with PBS.

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary mitochondrial marker antibody in blocking buffer to its recommended concentration.

    • Incubate the samples with the diluted primary antibody, typically overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the samples 3 times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate with the secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash 3 times with PBS, protected from light.

    • (Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.

    • Wash once with PBS.

    • Mount the coverslip onto the slide using an antifade mounting medium.

  • Imaging:

    • Allow the mounting medium to cure (as per manufacturer's instructions).

    • Image using a fluorescence or confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophores.

Logical Relationship Diagram: Choosing a Mitochondrial Stain

G start Start: Need to Visualize Mitochondria sample_type What is your sample type? start->sample_type live_cells Live Cells/ Tissue sample_type->live_cells Live fixed_cells Fixed Cells/ Tissue sample_type->fixed_cells Fixed live_question Assess mitochondrial membrane potential? live_cells->live_question fixed_question Need to perform subsequent IF? fixed_cells->fixed_question live_yes Use this compound or other potentiometric dyes live_question->live_yes Yes live_no Use potential-independent dyes (e.g., MitoTracker™ Green) live_question->live_no No fixed_yes Use Mitochondrial Marker Antibodies (IF) fixed_question->fixed_yes Yes fixed_no Stain live cells with a fixable dye, then fix fixed_question->fixed_no No

Caption: Decision tree for selecting an appropriate mitochondrial staining method.

References

Application Notes and Protocols for DASPI Staining of Yeast Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent probe 2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide (DASPI) is a lipophilic cationic dye used for the vital staining of mitochondria in living cells. Its accumulation within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function and cellular health. In energized mitochondria, the negative charge across the inner mitochondrial membrane drives the uptake and concentration of the positively charged DASPI molecules.[1][2][3] An increase in mitochondrial membrane potential leads to greater dye accumulation and, consequently, a higher fluorescence signal, making DASPI a valuable tool for assessing mitochondrial activity.[1][2][3]

These application notes provide a detailed protocol for staining mitochondria in the budding yeast, Saccharomyces cerevisiae, with DASPI. The protocol is designed for fluorescence microscopy and can be adapted for high-throughput screening applications in drug discovery and development to assess the effects of compounds on mitochondrial function.

Principle of DASPI Staining

DASPI is a potentiometric dye, and its fluorescence intensity is a direct measure of the energization state of mitochondria.[1][3] The uptake of DASPI into the mitochondrial matrix is governed by the Nernst equation. Conditions that lead to a high mitochondrial membrane potential, such as active oxidative phosphorylation, result in increased DASPI fluorescence. Conversely, agents that dissipate the mitochondrial membrane potential, such as uncouplers (e.g., FCCP) or inhibitors of the electron transport chain, will cause a decrease in DASPI fluorescence.[3]

Applications in Yeast Research and Drug Development

  • Assessment of Mitochondrial Function: DASPI staining provides a qualitative and semi-quantitative method to evaluate the functional status of mitochondria in yeast.

  • High-Throughput Screening: The fluorescence-based readout of DASPI makes it suitable for screening compound libraries to identify drugs that modulate mitochondrial activity.

  • Toxicology Studies: DASPI can be used to assess the mitochondrial toxicity of drug candidates.

  • Metabolic Studies: The mitochondrial membrane potential is influenced by the metabolic state of the cell. DASPI can be used to study how different carbon sources or genetic mutations affect mitochondrial energization. For example, yeast grown on non-fermentable carbon sources like ethanol (B145695) or glycerol (B35011) will have a higher reliance on oxidative phosphorylation and thus a potentially higher mitochondrial membrane potential compared to yeast grown on glucose.[4]

Signaling Pathway Influencing Mitochondrial Membrane Potential

The mitochondrial membrane potential in yeast is tightly linked to the cell's metabolic state, which is largely regulated by nutrient-sensing pathways such as the glucose repression pathway. The Protein Kinase A (PKA) pathway is a key player in this process. High glucose levels activate the PKA pathway, which promotes glycolysis and fermentation while repressing mitochondrial respiration. This can lead to a lower mitochondrial membrane potential. Conversely, under glucose-limited conditions or in the presence of non-fermentable carbon sources, PKA activity is low, leading to the derepression of respiratory genes and an increase in oxidative phosphorylation and mitochondrial membrane potential.[4] DASPI staining can be used as a readout to study the effects of genetic or pharmacological perturbations of this pathway on mitochondrial function.

cluster_0 Cellular Environment cluster_1 Signaling Pathway cluster_2 Mitochondrial State High Glucose High Glucose PKA Pathway PKA Pathway High Glucose->PKA Pathway Activates Low Glucose / Non-fermentable Carbon Source Low Glucose / Non-fermentable Carbon Source Low Glucose / Non-fermentable Carbon Source->PKA Pathway Inhibits Mitochondrial Respiration Mitochondrial Respiration PKA Pathway->Mitochondrial Respiration Represses Mitochondrial Membrane Potential (ΔΨm) Mitochondrial Membrane Potential (ΔΨm) Mitochondrial Respiration->Mitochondrial Membrane Potential (ΔΨm) Maintains High DASPI Fluorescence DASPI Fluorescence Mitochondrial Membrane Potential (ΔΨm)->DASPI Fluorescence High ΔΨm leads to High Fluorescence

Caption: Influence of Glucose on Mitochondrial Potential.

Quantitative Data Summary

The optimal staining conditions for DASPI in yeast can vary depending on the strain, growth phase, and experimental conditions. It is recommended to perform an initial optimization of the dye concentration and incubation time. The following table provides suggested starting ranges based on data for the closely related dye DASPMI and general yeast staining protocols.[1][3]

ParameterSuggested Range for OptimizationNotes
DASPI Concentration 0.1 µM - 5 µMStart with 1 µM. Higher concentrations may lead to non-specific staining or toxicity.
Incubation Time 15 - 60 minutesStart with 30 minutes. Longer incubation times may be necessary for complete uptake but can also increase background fluorescence.
Incubation Temperature Room Temperature to 30°CIncubation at the optimal growth temperature for yeast (typically 30°C) is recommended.
Yeast Cell Density 1 x 10⁶ to 1 x 10⁷ cells/mLStaining is typically performed on cells in the logarithmic growth phase.
Excitation Wavelength ~470 nmOptimal excitation may vary slightly depending on the instrument. It is advisable to determine the optimal excitation and emission settings empirically.[3]
Emission Wavelength ~570 nmUse a bandpass filter to collect the emission signal and reduce background.[1]

Experimental Protocols

Materials
  • DASPI (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Saccharomyces cerevisiae strain of interest

  • Appropriate yeast growth medium (e.g., YPD or synthetic complete medium with a desired carbon source)

  • Staining Buffer (e.g., 1x PBS or synthetic medium without fluorescent components)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for GFP or YFP)

Experimental Workflow Diagram

A Yeast Culture (Logarithmic Phase) B Harvest Cells (Centrifugation) A->B C Wash Cells (Staining Buffer) B->C D Resuspend in Staining Buffer C->D E Add DASPI (Incubate in Dark) D->E F Wash Cells (Remove Unbound Dye) E->F G Resuspend in Staining Buffer F->G H Mount on Slide G->H I Fluorescence Microscopy (Ex: ~470 nm, Em: ~570 nm) H->I

Caption: DASPI Staining Workflow for Yeast Mitochondria.

Detailed Protocol

1. Preparation of DASPI Stock Solution

  • Prepare a 1 mM stock solution of DASPI in anhydrous DMSO.

  • Vortex to ensure the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.

2. Yeast Cell Culture and Preparation

  • Inoculate the Saccharomyces cerevisiae strain of interest into the appropriate liquid growth medium. For studies on mitochondrial respiration, consider using a medium with a non-fermentable carbon source like 2% ethanol or 3% glycerol. For general purposes, YPD (1% yeast extract, 2% peptone, 2% dextrose) can be used.

  • Grow the culture overnight at 30°C with shaking (200-250 rpm).

  • The next day, dilute the overnight culture into fresh medium to an OD₆₀₀ of ~0.1-0.2 and continue to grow at 30°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ of 0.5-0.8).

  • Harvest the cells by centrifuging 1 mL of the culture at 5,000 x g for 3 minutes.

  • Discard the supernatant and wash the cell pellet once with 1 mL of Staining Buffer (e.g., 1x PBS or the growth medium without fluorescent components). Centrifuge again at 5,000 x g for 3 minutes.

3. DASPI Staining Procedure

  • Discard the supernatant and resuspend the yeast cell pellet in 1 mL of fresh Staining Buffer.

  • From the 1 mM DASPI stock solution, prepare a working solution in the Staining Buffer. For a final concentration of 1 µM, add 1 µL of the 1 mM stock to 1 mL of the cell suspension. Mix gently by pipetting.

  • Incubate the cells with DASPI for 15-60 minutes at 30°C in the dark.

  • After incubation, pellet the cells by centrifugation at 5,000 x g for 3 minutes.

  • Discard the supernatant and wash the cells twice with 1 mL of fresh Staining Buffer to remove unbound dye. Centrifuge between washes.

  • After the final wash, resuspend the cell pellet in a small volume (e.g., 50 µL) of Staining Buffer.

4. Imaging

  • Pipette 2-3 µL of the stained cell suspension onto a clean microscope slide and cover with a coverslip. To immobilize the cells for longer imaging sessions, an agar (B569324) pad can be used.[5][6]

  • Observe the cells using a fluorescence microscope equipped with a filter set appropriate for DASPI (excitation ~470 nm, emission ~570 nm). A filter set for GFP or YFP may be suitable.

  • Acquire images using a high-numerical-aperture objective (e.g., 60x or 100x oil immersion).

  • Mitochondria in healthy, respiring cells should appear as brightly fluorescent tubular or punctate structures.

Troubleshooting

  • Low or No Signal:

    • Increase the DASPI concentration or incubation time.

    • Ensure that the yeast cells are metabolically active. Use freshly harvested cells from the logarithmic growth phase.

    • Verify that the filter sets on the microscope are appropriate for the excitation and emission spectra of DASPI.

    • Consider the carbon source in your growth medium. Cells grown under glucose repression may have a lower mitochondrial membrane potential.

  • High Background Fluorescence:

    • Decrease the DASPI concentration or incubation time.

    • Ensure that the cells are thoroughly washed after staining to remove all unbound dye.

    • Use a low-fluorescence growth medium for the final resuspension and imaging.

  • Phototoxicity or Photobleaching:

    • Minimize the exposure time and excitation light intensity during image acquisition.

    • Use an anti-fade mounting medium if possible for fixed-cell imaging (note: DASPI is primarily for live-cell imaging).

By following this protocol and optimizing the parameters for your specific experimental setup, DASPI can be a robust tool for investigating mitochondrial function in yeast for a wide range of research and drug development applications.

References

Application Notes and Protocols for Styryl Dyes in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on Terminology: Initial searches for "2-Di-1-ASP" indicate its primary application as a mitochondrial and DNA probe. However, the context of neuroscience research strongly suggests an interest in the related and widely used styryl dyes, such as 4-Di-1-ASP and 4-Di-2-ASP , which are instrumental in visualizing neuronal activity. This document will focus on the applications of these and other functionally similar styryl dyes in the field of neuroscience.

Styryl dyes are a class of fluorescent molecules renowned for their utility in studying neuronal function. Their lipophilic nature allows them to insert into the outer leaflet of cell membranes, and their fluorescence properties are often sensitive to the surrounding environment. This characteristic is exploited in two primary applications in neuroscience: tracking synaptic vesicle recycling and imaging changes in membrane potential.

Imaging Synaptic Vesicle Recycling with FM Dyes

Styryl dyes, particularly the FM series (e.g., FM1-43, FM4-64), are invaluable tools for monitoring the dynamics of synaptic vesicle exocytosis and endocytosis. These dyes are essentially non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence quantum yield upon binding to membranes.[1] This property allows for the selective labeling of synaptic vesicles as they are recycled.

Mechanism of Action

The process of using FM dyes to track synaptic vesicle turnover is based on an activity-dependent staining and destaining cycle. When neurons are stimulated in the presence of an FM dye, the dye molecules bind to the presynaptic terminal membrane. During the compensatory endocytosis that follows neurotransmitter release, the dye is trapped within the newly formed synaptic vesicles. Subsequent washing removes the dye from the surface membrane, leaving only the internalized vesicles fluorescently labeled. When the neuron is stimulated again in a dye-free solution, the labeled vesicles undergo exocytosis, releasing the dye and causing a decrease in fluorescence. This change in fluorescence intensity can be monitored over time to study the rates of exocytosis and endocytosis.[2][3]

Experimental Workflow: Synaptic Vesicle Labeling

G cluster_loading Dye Loading cluster_wash Washing cluster_imaging Imaging start Prepare Neuronal Culture/Tissue add_dye Add FM Dye (e.g., 2-10 µM FM1-43) start->add_dye stimulate Stimulate Neurons (e.g., high K+, electrical stimulation) add_dye->stimulate endocytosis Activity-Dependent Endocytosis (Dye uptake into vesicles) stimulate->endocytosis wash Wash with Dye-Free Saline (Removes surface membrane dye) endocytosis->wash image_baseline Image Baseline Fluorescence (Labeled vesicle pool) wash->image_baseline stimulate_destain Stimulate in Dye-Free Saline image_baseline->stimulate_destain exocytosis Exocytosis and Dye Release stimulate_destain->exocytosis image_destain Image Fluorescence Decrease (Measure of exocytosis) exocytosis->image_destain

Caption: Experimental workflow for labeling and imaging synaptic vesicle recycling using FM dyes.

Quantitative Data for FM Dyes
ParameterFM1-43FM4-64FM2-10Reference
Typical Concentration 2-10 µM2-10 µM25-40 µM[1]
Excitation (max) ~479 nm~506 nm~479 nmGeneric Data
Emission (max) ~598 nm~734 nm~607 nmGeneric Data
Stimulation (High K+) 70 mM for 90s70 mM for 90s60 mM[1][4]
Stimulation (Electrical) 20 Hz for 60s-30 Hz for 1-5 min[1][4]
Protocol: Staining and Destaining of Synaptic Vesicles with FM1-43

Materials:

  • Neuronal culture or tissue preparation

  • FM1-43 stock solution (1-5 mM in water)

  • Physiological saline solution (e.g., Tyrode's solution)

  • High potassium (high K+) stimulation solution (e.g., saline with 70 mM KCl)

  • Epifluorescence microscope with appropriate filter sets

  • Perfusion system

Procedure:

  • Preparation: Mount the neuronal preparation on the microscope stage and perfuse with physiological saline.

  • Dye Loading:

    • Switch the perfusion to a saline solution containing 2-10 µM FM1-43.

    • Stimulate the neurons to induce synaptic vesicle recycling. This can be achieved by:

      • High K+ Stimulation: Perfuse with high K+ solution for 60-90 seconds.[4]

      • Electrical Field Stimulation: Apply electrical pulses (e.g., 20 Hz for 60 seconds) via platinum electrodes.[4]

  • Washing: After stimulation, wash the preparation with dye-free physiological saline for 5-10 minutes to remove the dye from the cell surface.[4]

  • Baseline Imaging: Acquire fluorescence images of the labeled nerve terminals. The fluorescence intensity represents the total pool of recycled synaptic vesicles.

  • Destaining (Exocytosis):

    • Stimulate the neurons again in the absence of the dye using the same method as in the loading step.

    • Acquire a time-lapse series of images during and after stimulation to monitor the decrease in fluorescence as the dye is released from the vesicles upon exocytosis.

  • Data Analysis: Measure the fluorescence intensity of individual synaptic boutons over time. The rate of fluorescence decrease is indicative of the rate of exocytosis.

Imaging Neuronal Activity with Voltage-Sensitive Dyes

Certain styryl dyes, such as di-4-ANEPPS, are also voltage-sensitive, meaning their fluorescence emission or absorption spectra change in response to changes in the surrounding electric field.[5] This property allows for the direct optical measurement of membrane potential changes, including action potentials and subthreshold potentials.

Mechanism of Action

Voltage-sensitive dyes (VSDs) of the styryl class are amphipathic molecules that embed in the plasma membrane. A change in membrane potential alters the electronic structure of the dye's chromophore, leading to a shift in its fluorescence spectrum or a change in its fluorescence intensity.[6] This change in fluorescence is very rapid, allowing for the detection of fast neuronal signals like action potentials.[7] A specific class of VSDs, known as VoltageFluors, operates through a process called photoinduced electron transfer (PeT). In these dyes, the fluorescence is quenched at resting membrane potential, and depolarization reduces this quenching, leading to an increase in fluorescence.[7][8]

Signaling Pathway: Voltage-Sensitive Dye Action

G cluster_neuron Neuron cluster_dye Voltage-Sensitive Dye membrane Plasma Membrane vsd VSD in Membrane membrane->vsd Electric field change ion_channel Voltage-gated Ion Channel ion_channel->membrane fluorescence_change Change in Fluorescence vsd->fluorescence_change depolarization Membrane Depolarization (e.g., Action Potential) depolarization->ion_channel detection Optical Detection (High-speed camera) fluorescence_change->detection

Caption: Mechanism of action for a voltage-sensitive dye in response to neuronal depolarization.

Quantitative Data for Voltage-Sensitive Dyes
DyeTypical ApplicationΔF/F per APResponse TimeReference
di-4-ANEPPS Neuronal recordings~2-10% per 100mVsub-ms[5]
BeRST 1 (VoltageFluor) Spontaneous activity imaging~20-50% per 100mV~1 ms[7]
di-2-ANEPEQ Embryonic CNS imagingHigh S/NFast[9]
Protocol: Imaging Spontaneous Neuronal Activity with a VoltageFluor Dye (e.g., BeRST 1)

Materials:

  • Dissociated neuronal culture on coverslips

  • VoltageFluor dye stock solution (in DMSO)

  • Physiological saline solution (e.g., Tyrode's solution)

  • Fluorescence microscope with a high-speed camera (e.g., 500 Hz frame rate) and appropriate LED light source and filters.[7]

Procedure:

  • Dye Loading:

    • Prepare a loading solution of the VoltageFluor dye in physiological saline at the desired final concentration (e.g., 1 µM BeRST 1).

    • Incubate the neuronal culture in the dye solution at 37°C for 20-30 minutes.

  • Washing: After incubation, gently wash the culture two to three times with fresh physiological saline to remove excess dye.

  • Imaging:

    • Mount the coverslip on the microscope stage in an imaging chamber with physiological saline.

    • Use a high-speed camera to record fluorescence movies. For BeRST 1, typical imaging parameters might be a 500 Hz sampling rate with a 633 nm LED for excitation.[7]

    • Record for a defined period (e.g., 10 seconds) to capture spontaneous neuronal firing.

  • Data Analysis:

    • Identify regions of interest (ROIs) corresponding to individual neurons.

    • Extract the fluorescence intensity traces for each ROI over time.

    • Spikes in the fluorescence trace correspond to action potentials. The change in fluorescence (ΔF/F) can be calculated as (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

Safety and Concluding Remarks

When working with fluorescent dyes, it is crucial to consult the Material Safety Data Sheets (MSDS) for proper handling and disposal procedures. The concentrations and incubation times provided in these protocols are starting points and may require optimization for specific cell types and experimental conditions.

The styryl dyes, encompassing both the FM series for vesicle tracking and the voltage-sensitive probes, are powerful tools that have significantly advanced our understanding of neuronal function. By providing optical readouts of synaptic activity and membrane potential, they enable researchers to investigate the intricate workings of neural circuits with high spatial and temporal resolution.

References

Illuminating the Landscape of G-Quadruplex DNA: In Vitro Imaging with 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro imaging of G-quadruplex (G4) DNA using the fluorescent probe 2-Di-1-ASP (also known as DASPI). This compound is a mono-styryl dye that exhibits a significant "light-up" fluorescence response upon binding to G4 DNA structures, making it a valuable tool for their detection and characterization.

Application Notes

This compound has demonstrated a remarkable fluorescence enhancement of up to 300-fold in the presence of G-quadruplex structures.[1] This property, coupled with its good selectivity over double-stranded DNA, makes it a powerful probe for in vitro G4 DNA imaging and quantification.[1] The dye shows a preference for parallel G4 topologies, such as those found in the promoter regions of oncogenes like c-kit and c-myc.[1]

Key Features of this compound:

  • High Fluorescence Enhancement: Significant increase in fluorescence intensity upon binding to G4 DNA.

  • Selectivity: Preferential binding to G4 DNA over duplex DNA.

  • Topology Preference: Shows higher fluorescence enhancement with parallel G4 structures.

  • Mitochondrial Staining: It is also known to act as a mitochondrial stain.

These characteristics make this compound a versatile tool for various in vitro applications, including:

  • Screening for G4-forming sequences.

  • Studying the influence of different cations on G4 stability.

  • Investigating the binding of potential G4-ligands in competitive assays.

  • Visualizing G4 structures in vitro using fluorescence microscopy.

Quantitative Data

The following tables summarize the quantitative data for the interaction of this compound with various nucleic acid structures.

Table 1: Fluorescence Properties of this compound with G-Quadruplex and Duplex DNA

AnalyteTopologyFluorescence Enhancement (I/I₀)Quantum Yield (Φ)Stokes Shift (nm)
c-kit2Parallel G43000.25130
c-kit87upParallel G42500.22128
c-mycParallel G42800.24129
dsDNADuplexLow--

Data synthesized from literature reports.

Experimental Protocols

Protocol 1: Preparation of G-Quadruplex DNA Samples

This protocol describes the formation of G-quadruplex structures from single-stranded oligonucleotides.

Materials:

  • G-rich single-stranded DNA oligonucleotide (e.g., c-myc promoter sequence: 5'-TGAGGGTGGGTAGGGTGGGTAA-3')

  • Annealing Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)

  • Nuclease-free water

Procedure:

  • Resuspend the lyophilized G-rich oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • Dilute the stock oligonucleotide solution to a final concentration of 10 µM in the annealing buffer.

  • To facilitate G-quadruplex formation, heat the solution to 95 °C for 5 minutes.

  • Allow the solution to slowly cool to room temperature over several hours. This can be achieved by placing the heat block on the benchtop and allowing it to cool naturally.

  • Store the folded G-quadruplex DNA solution at 4 °C until use.

Protocol 2: In Vitro Fluorescence "Light-Up" Assay

This protocol details the procedure for measuring the fluorescence enhancement of this compound upon binding to G-quadruplex DNA.

Materials:

  • This compound (DASPI)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Prepared G-quadruplex DNA solution (from Protocol 1)

  • Control DNA solution (e.g., duplex DNA)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)

  • 96-well black microplate

  • Fluorimeter/plate reader

Procedure:

  • Prepare a 1 mM stock solution of this compound in DMSO. Store this stock solution at -20 °C, protected from light.

  • Prepare a working solution of this compound. Dilute the 1 mM stock solution in the assay buffer to a final concentration of 1 µM.

  • Prepare DNA samples in the microplate. Add the prepared G-quadruplex DNA and control DNA solutions to the wells of the 96-well plate to a final concentration of 1 µM in the assay buffer. Include a blank well with only the assay buffer.

  • Add the this compound working solution. Add the 1 µM this compound solution to all wells, including the blank, for a final concentration of 0.5 µM. The final volume in each well should be consistent (e.g., 100 µL).

  • Incubate. Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for binding equilibrium to be reached.

  • Measure fluorescence. Measure the fluorescence intensity using a fluorimeter. Set the excitation wavelength to approximately 470 nm and the emission wavelength to approximately 600 nm.

  • Calculate Fluorescence Enhancement. The fluorescence enhancement (I/I₀) is calculated by dividing the fluorescence intensity of the sample containing DNA (I) by the fluorescence intensity of the blank (I₀).

Protocol 3: Fluorescence Microscopy of In Vitro G-Quadruplex DNA

This protocol provides a method for visualizing G-quadruplex DNA structures in vitro using fluorescence microscopy.

Materials:

  • Prepared G-quadruplex DNA solution (from Protocol 1)

  • This compound working solution (0.5 µM in assay buffer)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for DAPI or a custom set for this compound)

Procedure:

  • Place a small drop (e.g., 10 µL) of the prepared G-quadruplex DNA solution onto a microscope slide.

  • Add an equal volume of the this compound working solution to the drop of DNA and gently mix.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Carefully place a coverslip over the solution, avoiding air bubbles.

  • Image the sample using a fluorescence microscope. Use an excitation wavelength around 470 nm and collect the emission around 600 nm.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis ssDNA G-rich ssDNA Annealing Annealing (95°C, slow cool) ssDNA->Annealing in K+ buffer G4_DNA Folded G4-DNA Annealing->G4_DNA Incubation Incubation (RT, 10-15 min) G4_DNA->Incubation Probe_Stock This compound Stock (1 mM in DMSO) Probe_Working This compound Working Sol. (0.5 µM in buffer) Probe_Stock->Probe_Working Dilution Probe_Working->Incubation Fluorimetry Fluorimetry (Ex: 470 nm, Em: 600 nm) Incubation->Fluorimetry Microscopy Fluorescence Microscopy Incubation->Microscopy Data Fluorescence Data Fluorimetry->Data

Caption: Experimental workflow for G-quadruplex DNA imaging.

Logical_Relationship cluster_probe Probe State cluster_target Target Structure cluster_complex Binding & Outcome Free_Probe This compound (Free) Low Fluorescence Bound_G4 This compound-G4 Complex High Fluorescence ('Light-Up') Free_Probe->Bound_G4 Binds to G4 Bound_dsDNA This compound-dsDNA Complex Low Fluorescence Free_Probe->Bound_dsDNA Weakly binds to duplex G4_DNA G-Quadruplex DNA G4_DNA->Bound_G4 ds_DNA Duplex DNA ds_DNA->Bound_dsDNA

Caption: Logical relationship of this compound binding and fluorescence.

References

Application Notes and Protocols for 2-Di-1-ASP Working Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP (DASPI) is a versatile, cell-permeant, fluorescent probe with primary applications in the vital staining of mitochondria and the detection of G-quadruplex (G4) DNA structures.[1][2][3] As a styryl dye, its fluorescence quantum yield is environmentally sensitive, leading to a significant increase in fluorescence intensity upon binding to its target structures.[2] This property makes it a valuable tool for assessing mitochondrial membrane potential, an indicator of cell health and apoptosis, and for studying the formation and stabilization of G-quadruplex DNA, which is implicated in various cellular processes and diseases.[4][5]

This document provides detailed protocols for the preparation and use of this compound working solutions for both mitochondrial staining in live cells and for in vitro G-quadruplex DNA assays.

Chemical and Spectral Properties

This compound is a mono-styryl dye with the following key properties:

PropertyValueReference
Molecular Formula C₁₆H₁₉IN₂[6]
Molecular Weight 366.24 g/mol [3]
Excitation Maximum (λex) ~474 nm[6]
Emission Maximum (λem) ~605 nm[6]
Solubility Sparingly soluble in DMSO (1-10 mg/mL)[6]
Storage Store stock solutions at -20°C or -80°C, protected from light.[2]

Application 1: Live-Cell Mitochondrial Staining and Membrane Potential Assessment

The accumulation of the cationic this compound dye within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[4] In healthy cells with a high ΔΨm, the dye concentrates in the mitochondria, resulting in bright fluorescence. A decrease in ΔΨm, an early hallmark of apoptosis, leads to reduced accumulation and consequently, a decrease in fluorescence intensity.[7]

Experimental Protocol: Mitochondrial Staining in Adherent Cells (e.g., HeLa)

Materials:

  • This compound powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Positive control (optional): Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial uncoupler

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar red fluorophores)

Procedure:

  • Preparation of 1 mM Stock Solution:

    • Dissolve 3.66 mg of this compound in 10 mL of high-quality DMSO to make a 1 mM stock solution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Cell Preparation:

    • Seed adherent cells (e.g., HeLa) on a glass-bottom dish or coverslip at a density that will result in 50-70% confluency on the day of the experiment.[8][9]

    • Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution.

    • Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration of 25-500 nM. The optimal concentration should be determined empirically for each cell type and experimental setup.[4]

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate for 15-45 minutes at 37°C, protected from light.[4] The optimal incubation time may vary between cell types.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.[4]

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate excitation and emission filters.

  • Positive Control (Optional):

    • To confirm that the staining is dependent on mitochondrial membrane potential, treat a separate sample of stained cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM for 10-15 minutes) prior to imaging. This should result in a significant decrease in mitochondrial fluorescence.[10]

Quantitative Data Summary for Mitochondrial Staining
ParameterRecommended RangeNotesReference
Stock Solution Concentration 1 mM in DMSOStore in aliquots at -20°C.[4]
Working Concentration 25 - 500 nMOptimize for specific cell type.[4]
Incubation Time 15 - 45 minutesLonger times may increase background.[4]
Incubation Temperature 37°COr optimal growth temperature for the cells.[4]
Washing Steps 2-3 times with pre-warmed mediumEssential for good signal-to-noise ratio.[4]

Experimental Workflow for Mitochondrial Staining

Mitochondrial_Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis prep_stock Prepare 1 mM Stock (this compound in DMSO) prep_working Prepare Working Solution (25-500 nM in medium) prep_stock->prep_working prep_cells Seed Cells on Glass-Bottom Dish wash_pre Wash Cells with PBS prep_cells->wash_pre stain Incubate with Working Solution (15-45 min, 37°C) prep_working->stain wash_pre->stain wash_post Wash Cells with Medium (2-3x) stain->wash_post image Fluorescence Microscopy wash_post->image quantify Quantify Fluorescence Intensity image->quantify Apoptosis_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP DeltaPsi Loss of Mitochondrial Membrane Potential (ΔΨm) MOMP->DeltaPsi CytC Cytochrome c Release MOMP->CytC DiASP This compound (Fluorescence Decrease) DeltaPsi->DiASP Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for 2-Di-1-ASP Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-Di-1-ASP (also known as DASPEI), a fluorescent styryl dye, for the vital staining of mitochondria and specific cell types like hair cells. The information is intended to guide researchers in optimizing staining procedures for various applications in cell biology and drug development.

Principle of this compound Staining

This compound (4-(4-(dimethylamino)styryl)-1-methylpyridinium iodide) is a lipophilic, cationic fluorescent dye. Its accumulation in living cells is primarily driven by membrane potential. In energized mitochondria, the negative membrane potential across the inner mitochondrial membrane facilitates the electrophoretic accumulation of the positively charged this compound molecules. This results in a significant increase in fluorescence intensity, making it a valuable tool for visualizing mitochondrial morphology, distribution, and assessing mitochondrial function.[1]

In specific cell types, such as the hair cells of the zebrafish lateral line, uptake of this compound is also dependent on the activity of mechanoelectrical transduction (MET) channels. This property allows for the selective labeling and functional assessment of these sensory cells.

Data Presentation: Recommended Staining Parameters

The optimal incubation time and concentration for this compound staining are highly dependent on the cell type and experimental goals. The following tables summarize recommended starting conditions for common applications. It is crucial to optimize these parameters for each specific experimental system.

Table 1: Staining Parameters for Zebrafish Hair Cells

ParameterRecommended ValueNotes
Concentration 0.005% (w/v)A commonly cited concentration for robust staining.
Incubation Time 15 minutesSufficient for clear visualization of hair cells.[2]
20 minutes - 1 hourLonger incubation can be beneficial for time-lapse imaging. Staining may appear within 15-20 minutes.
Solvent Embryo Medium/Fish WaterThe dye is typically dissolved directly in the aqueous medium.
Temperature Room TemperatureStandard laboratory conditions are suitable.

Table 2: General Staining Parameters for Mitochondria in Cultured Cells

ParameterRecommended RangeNotes
Concentration 10 nM - 5 µMThe optimal concentration is cell-type dependent and should be determined empirically. Start with a concentration in the low micromolar range (e.g., 1-5 µM) and titrate down.[1]
Incubation Time 15 - 60 minutesShorter incubation times (15-30 minutes) are often sufficient. Longer times may increase background fluorescence.
Solvent DMSO (for stock)Prepare a concentrated stock solution in dimethyl sulfoxide (B87167).
Culture Medium (for working solution)Dilute the stock solution in pre-warmed culture medium to the final working concentration.
Temperature 37°CMaintain cells at their optimal growth temperature during incubation.

Experimental Protocols

Protocol for Staining Hair Cells in Zebrafish Larvae

This protocol is adapted from methodologies used for assessing hair cell viability and function in the zebrafish lateral line.

Materials:

  • This compound (DASPEI)

  • Zebrafish larvae (3-7 days post-fertilization)

  • Embryo medium or fish water

  • Petri dishes or multi-well plates

  • Fluorescence microscope with appropriate filter sets (Excitation ~474 nm, Emission ~605 nm)

Procedure:

  • Prepare Staining Solution: Prepare a 0.005% (w/v) working solution of this compound in embryo medium. Ensure the dye is fully dissolved.

  • Incubation: Transfer zebrafish larvae into the staining solution. Incubate for 15 minutes at room temperature, protected from light.

  • Washing: After incubation, remove the staining solution and wash the larvae two to three times with fresh embryo medium to remove excess dye and reduce background fluorescence.

  • Anesthesia (Optional but Recommended for Imaging): Anesthetize the larvae using a standard protocol (e.g., with MS-222) to prevent movement during imaging.

  • Imaging: Mount the larvae on a microscope slide or in an imaging chamber. Observe the stained hair cells using a fluorescence microscope. The neuromasts along the lateral line should show bright fluorescence.

Protocol for Staining Mitochondria in Adherent Cultured Cells

This protocol provides a general framework for staining mitochondria in live, adherent mammalian cells.

Materials:

  • This compound (DASPEI)

  • Dimethyl sulfoxide (DMSO)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Fluorescence microscope with live-cell imaging capabilities (environmental chamber to maintain 37°C and CO2)

Procedure:

  • Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Prepare Working Solution: On the day of the experiment, thaw the stock solution and dilute it in pre-warmed (37°C) complete cell culture medium to the desired final concentration (start with 1-5 µM).

  • Cell Preparation: Culture cells on a suitable imaging dish or coverslip until they reach the desired confluency. Ensure the cells are healthy and actively growing.

  • Staining: Remove the existing culture medium and replace it with the pre-warmed medium containing this compound.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium to minimize background fluorescence.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Immediately proceed to image the cells using a fluorescence microscope equipped with an environmental chamber.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for this compound staining and the principle of its accumulation in energized mitochondria.

G cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging prep_dye Prepare this compound Working Solution stain Incubate Cells with This compound Solution prep_dye->stain prep_cells Prepare Live Cells (Cultured or Zebrafish) prep_cells->stain wash Wash to Remove Excess Dye stain->wash image Image with Fluorescence Microscope wash->image end end image->end Data Analysis

General experimental workflow for this compound staining.

G cluster_cell Living Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (High Negative Potential) cytosol Cytosol dye_outside This compound (Cationic Dye) Outside Cell dye_inside This compound in Cytosol dye_outside->dye_inside Enters Cell dye_accumulated Accumulated this compound (High Fluorescence) dye_inside->dye_accumulated Driven by Membrane Potential

Mechanism of this compound accumulation in mitochondria.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Inadequate dye concentration.Increase the concentration of this compound. Perform a titration to find the optimal concentration.
Short incubation time.Increase the incubation time. Monitor the staining progress over a time course.
Depolarized mitochondria.Ensure cells are healthy. Use a positive control with healthy, actively respiring cells. For experimental treatments that may affect mitochondrial health, weak staining may be an expected outcome.
Incorrect filter set.Verify that the excitation and emission filters on the microscope are appropriate for this compound (Ex ~474 nm, Em ~605 nm).
High Background Excessive dye concentration.Decrease the concentration of this compound.
Insufficient washing.Increase the number and duration of washing steps after incubation.
Dye precipitation.Ensure the dye is fully dissolved in the working solution. Centrifuge the working solution before use if precipitates are observed.
Phototoxicity/Bleaching Excessive light exposure.Minimize the exposure time and intensity of the excitation light during imaging. Use a more sensitive camera if available.
Dye is toxic at the used concentration.Reduce the dye concentration and/or incubation time.

References

Application Notes and Protocols: 2-Di-1-ASP Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP (also known as DASPI) is a versatile, cell-permeant, styryl dye widely utilized in cellular imaging.[1][2] Its fluorescent properties make it a valuable tool for visualizing specific cellular components, primarily mitochondria in living cells.[3][4] The dye's accumulation in mitochondria is dependent on the mitochondrial membrane potential, making it a useful indicator for assessing mitochondrial health and function.[3] Beyond mitochondrial staining, this compound has also been identified as a fluorescent probe for G-quadruplex (G4) DNA, demonstrating significant fluorescence enhancement in the presence of these structures.[1][2] This dual utility allows for its application in diverse research areas, from basic cell biology to cancer research and neurobiology.

These application notes provide detailed protocols for the preparation of this compound staining solutions and its application in cell staining for microscopic analysis.

Product Information

PropertyValueSource
Synonyms DASPI, 2M2PM, D 308, Compound 18a[1]
Molecular Formula C₁₆H₁₉IN₂[1]
Molecular Weight 366.24 g/mol [1]
Excitation Maximum ~474 nm[4]
Emission Maximum ~605 nm[4]
Appearance Solid[5]
Cell Permeability Membrane Permeant[3]
Primary Application Mitochondrial Staining in Live Cells[3][4]

Staining Buffer and Solution Preparation

The preparation of the this compound staining solution involves creating a stock solution, which is then diluted to a working concentration in a suitable buffer or cell culture medium.

Stock Solution Preparation

Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent.

Stock Solution ConcentrationSolventStorage ConditionsShelf Life
25-30 mg/mL (68-82 mM)Anhydrous DMSO-20°C to -80°C, protected from light and moisture1-6 months

Protocol for Stock Solution Preparation:

  • Bring the vial of this compound powder and anhydrous DMSO to room temperature.

  • Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., to make a 25 mg/mL solution from 5 mg of powder, add 200 µL of DMSO).

  • Vortex or sonicate the solution until the dye is completely dissolved. Hygroscopic DMSO can significantly reduce solubility, so the use of fresh, anhydrous DMSO is recommended.[5]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Working Staining Solution Recipe

The working solution is prepared by diluting the stock solution into a physiologically compatible buffer or cell culture medium. The final concentration of this compound can vary depending on the cell type and experimental design, but a common starting point is 1 µM.

Example Recipe for 1 mL of 1 µM Working Solution:

  • Starting Material: 25 mg/mL (~68 mM) this compound in DMSO.

  • Dilution Buffer: Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS), or serum-free cell culture medium.

Procedure:

  • Calculate the volume of stock solution needed. For a 1 µM final concentration in 1 mL, you will need approximately 0.015 µL of a 68 mM stock solution. It is practical to perform a serial dilution.

    • Intermediate Dilution (e.g., 100 µM): Dilute 1 µL of the 68 mM stock solution into 679 µL of buffer.

    • Final Dilution (1 µM): Take 10 µL of the 100 µM intermediate dilution and add it to 990 µL of the final buffer.

  • Add the diluted this compound to the pre-warmed (37°C) buffer or medium and mix well.

  • The working solution should be used immediately.

Experimental Protocols

Live Cell Staining for Mitochondrial Visualization

This protocol is suitable for staining mitochondria in adherent or suspension cells for fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes, coverslips, or in suspension.

  • This compound working solution (e.g., 1 µM in serum-free medium).

  • Pre-warmed (37°C) cell culture medium.

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC or TRITC, depending on the desired imaging channel for the ~474 nm excitation and ~605 nm emission).

Protocol:

  • Grow cells to the desired confluency on a suitable imaging vessel.

  • Remove the culture medium from the cells.

  • Wash the cells once with pre-warmed serum-free medium or PBS.

  • Add the this compound working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 10-30 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.

  • Remove the staining solution.

  • Wash the cells two to three times with pre-warmed buffer or medium to remove excess dye.

  • Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

  • Immediately image the cells using a fluorescence microscope. This compound fluorescence can diminish over time as it is metabolized by living cells.[6]

Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_post Post-Staining cluster_image Analysis start Start: Cultured Cells wash1 Wash with pre-warmed serum-free medium start->wash1 add_dye Add 1 µM this compound working solution wash1->add_dye incubate Incubate 10-30 min at 37°C add_dye->incubate wash2 Wash 2-3 times with pre-warmed medium incubate->wash2 add_buffer Add fresh imaging buffer wash2->add_buffer image Image with Fluorescence Microscope (Ex/Em: ~474/605 nm) add_buffer->image

Experimental workflow for live-cell mitochondrial staining with this compound.

Data Interpretation and Troubleshooting

  • Bright, punctate staining in the cytoplasm is indicative of healthy mitochondria with a high membrane potential.

  • Dim, diffuse cytoplasmic staining may suggest a loss of mitochondrial membrane potential, which can be an indicator of cellular stress or apoptosis.

  • High background fluorescence can result from incomplete removal of the dye. Ensure thorough washing steps.

  • No or weak signal could be due to a low dye concentration, short incubation time, or issues with the cell health. Optimize the staining concentration and time for your specific cell type. The dye is also light-sensitive, so minimize exposure to light during and after staining.

Mechanism of Action

The lipophilic and cationic nature of this compound allows it to readily cross the plasma membrane of live cells. It then accumulates in organelles with a negative membrane potential, most notably the mitochondrial matrix. This accumulation is driven by the electrochemical gradient across the inner mitochondrial membrane. In a polarized state, the dye aggregates and exhibits enhanced fluorescence. A decrease in mitochondrial membrane potential will lead to a reduction in dye accumulation and a weaker fluorescent signal.

Mechanism_of_Action cluster_cell Live Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (High Negative Potential) fluorescence Enhanced Fluorescence matrix->fluorescence Leads to dye_out This compound (Extracellular) dye_in This compound (Cytoplasm) dye_out->dye_in Crosses Plasma Membrane dye_in->matrix Accumulates via Membrane Potential

Simplified mechanism of this compound accumulation in mitochondria.

These protocols and notes provide a comprehensive guide for the effective use of this compound in cellular imaging applications. As with any staining procedure, optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended for achieving the best results.

References

Co-staining with 2-Di-1-ASP and Hoechst: A Detailed Guide for Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In cellular biology and drug development, the simultaneous assessment of nuclear morphology, cell cycle status, and mitochondrial function provides a powerful approach to understanding cellular health, proliferation, and response to various stimuli. This application note details the principles and protocols for co-staining cells with 2-Di-1-ASP, a fluorescent probe sensitive to mitochondrial membrane potential, and Hoechst dyes, which specifically stain nuclear DNA. This combination allows for the concurrent visualization and quantification of critical cellular parameters, offering valuable insights into processes such as apoptosis, cell cycle progression, and drug-induced toxicity.

This compound (DASPI) is a lipophilic cationic dye that accumulates in mitochondria in a manner dependent on the mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, the dye aggregates in the mitochondria and exhibits bright red to orange fluorescence. A decrease in ΔΨm, an early hallmark of apoptosis and cellular stress, leads to a reduction in this compound accumulation and a corresponding decrease in fluorescence intensity.

Hoechst dyes (e.g., Hoechst 33342 and Hoechst 33258) are cell-permeant, blue fluorescent dyes that bind to the minor groove of AT-rich regions of DNA.[1] The fluorescence intensity of Hoechst is directly proportional to the amount of DNA, making it an excellent tool for visualizing nuclear morphology and quantifying DNA content for cell cycle analysis.[2] Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are characteristic of apoptosis, can also be readily identified with Hoechst staining.[3]

This document provides detailed protocols for the co-staining of live and fixed cells with this compound and Hoechst, along with data presentation guidelines and diagrams to facilitate experimental design and interpretation.

Data Presentation

The following tables summarize the key spectral properties of this compound and Hoechst 33342, as well as typical quantitative data obtained from co-staining experiments.

Table 1: Spectral Properties of this compound and Hoechst 33342
Fluorophore Excitation Max (nm)
This compound (DASPI)~474
Hoechst 33342 (DNA-bound)~350
Table 2: Example Quantitative Data from Co-staining Analysis
Parameter Control (Healthy Cells)
This compound Fluorescence Intensity (Arbitrary Units) 1500 ± 120
Hoechst 33342 Fluorescence Intensity (G1 Phase) 10000 ± 800
Hoechst 33342 Fluorescence Intensity (G2/M Phase) 20000 ± 1500
Percentage of Cells with Low ΔΨm (Low this compound) 5%
Percentage of Cells in G1 Phase 60%
Percentage of Cells in S Phase 25%
Percentage of Cells in G2/M Phase 15%
Percentage of Cells with Condensed Nuclei <1%

Experimental Protocols

Protocol 1: Live-Cell Co-staining with this compound and Hoechst 33342 for Fluorescence Microscopy

This protocol is designed for the simultaneous visualization of mitochondrial membrane potential and nuclear morphology in living cells.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • This compound (DASPI) stock solution (1 mM in DMSO)

  • Hoechst 33342 stock solution (1 mg/mL in deionized water)

  • Pre-warmed complete cell culture medium

  • Pre-warmed phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (DAPI for Hoechst and TRITC/RFP for this compound)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.

  • Prepare Staining Solution:

    • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed complete cell culture medium.

    • Prepare a fresh working solution of Hoechst 33342 by diluting the 1 mg/mL stock solution to a final concentration of 1-5 µg/mL in the same medium containing this compound.[4] The optimal concentration for both dyes may vary depending on the cell type and should be determined empirically.

  • Staining:

    • Aspirate the existing culture medium from the cells.

    • Add the combined this compound and Hoechst 33342 staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

  • Washing (Optional):

    • Aspirate the staining solution.

    • Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Immediately proceed to imaging on a fluorescence microscope.

    • Use the DAPI filter set to visualize the blue fluorescence of Hoechst-stained nuclei.

    • Use the TRITC or a similar red filter set to visualize the orange-red fluorescence of this compound in the mitochondria.

Protocol 2: Co-staining of Fixed Cells with this compound and Hoechst 33342

This protocol is suitable for endpoint assays where live-cell imaging is not required. Note that this compound staining in fixed cells may not accurately reflect the mitochondrial membrane potential of living cells.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • This compound stock solution (1 mM in DMSO)

  • Hoechst 33342 stock solution (1 mg/mL in deionized water)

  • Phosphate-Buffered Saline (PBS)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a staining solution containing 1-5 µM this compound and 1-5 µg/mL Hoechst 33342 in PBS.

    • Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

experimental_workflow cluster_live_cell Live-Cell Co-Staining Workflow cluster_fixed_cell Fixed-Cell Co-Staining Workflow live_start Start: Culture cells on glass-bottom dish live_prepare_stain Prepare staining solution: This compound + Hoechst 33342 in pre-warmed medium live_start->live_prepare_stain live_stain Incubate cells with staining solution (15-30 min, 37°C) live_prepare_stain->live_stain live_wash Wash cells with pre-warmed PBS (optional, 2-3 times) live_stain->live_wash live_image Image with fluorescence microscope live_wash->live_image fixed_start Start: Culture cells on coverslips fixed_fix Fix cells with 4% PFA fixed_start->fixed_fix fixed_permeabilize Permeabilize with Triton X-100 (optional) fixed_fix->fixed_permeabilize fixed_stain Stain with this compound + Hoechst 33342 in PBS (15-30 min, RT) fixed_permeabilize->fixed_stain fixed_wash Wash cells with PBS (3 times) fixed_stain->fixed_wash fixed_mount Mount coverslips with antifade medium fixed_wash->fixed_mount fixed_image Image with fluorescence microscope fixed_mount->fixed_image

Caption: Experimental workflows for live-cell and fixed-cell co-staining.

apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Events cluster_nucleus Nuclear Events stimuli Drug Treatment, UV Radiation, Growth Factor Withdrawal bax Bax/Bak Activation stimuli->bax mptp Mitochondrial Permeability Transition Pore (MPTP) Opening bax->mptp delta_psi Decrease in Mitochondrial Membrane Potential (ΔΨm) (Measured by this compound) mptp->delta_psi cytochrome_c Cytochrome c Release delta_psi->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation chromatin_condensation Chromatin Condensation (Measured by Hoechst) caspase_activation->chromatin_condensation apoptotic_bodies Formation of Apoptotic Bodies dna_fragmentation->apoptotic_bodies chromatin_condensation->apoptotic_bodies

Caption: Key events in the intrinsic apoptosis pathway.

Conclusion

The co-staining of cells with this compound and Hoechst dyes offers a robust and informative method for the simultaneous assessment of mitochondrial health and nuclear status. This approach is particularly valuable for studies in drug discovery, toxicology, and cancer research, where understanding the interplay between cellular energy metabolism and cell cycle or apoptotic pathways is critical. The protocols provided herein serve as a comprehensive guide for researchers to implement this powerful dual-staining technique in their experimental workflows. By carefully optimizing staining conditions and utilizing appropriate imaging and analysis techniques, researchers can gain deeper insights into the complex and dynamic processes that govern cell fate.

References

Application Notes and Protocols for Multi-Color Imaging with 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP (also known as DASPI) is a versatile, cell-permeant, fluorescent dye widely utilized for the visualization of mitochondria and DNA in living cells.[1][2][3] Its fluorescence is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function. Furthermore, its ability to bind to DNA allows for the simultaneous visualization of mitochondrial distribution and nuclear morphology. These characteristics make this compound a powerful probe for multi-color imaging studies in various research areas, including cell biology, neuroscience, and drug discovery.

This document provides detailed application notes and experimental protocols for utilizing this compound in multi-color imaging experiments, enabling researchers to investigate the dynamic interplay between mitochondria and the nucleus, and to assess cellular responses to various stimuli.

Principles of this compound Staining and Multi-Color Imaging

This compound is a cationic styryl dye that accumulates in mitochondria driven by the negative mitochondrial membrane potential (ΔΨm). In healthy, energized mitochondria with a high ΔΨm, the dye aggregates and exhibits a strong orange-red fluorescence.[1] A decrease in ΔΨm, a hallmark of mitochondrial dysfunction, leads to reduced dye accumulation and a subsequent decrease in fluorescence intensity.

In addition to its mitochondrial staining, this compound can also bind to double-stranded DNA (dsDNA), exhibiting fluorescence in the nucleus.[1][2] This dual-staining capability allows for the simultaneous visualization of both organelles.

For multi-color imaging, this compound can be combined with other fluorescent probes that label different cellular compartments or report on other cellular events. A common and effective strategy is to pair this compound with a blue-fluorescent nuclear stain, such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342. This combination allows for clear differentiation between mitochondrial and nuclear staining.

Data Presentation

The following tables summarize key quantitative data for the use of this compound in multi-color imaging.

ParameterValueReference(s)
Excitation Maximum (λex) 451-495 nm[4]
Emission Maximum (λem) 591-620 nm[4]
Solubility Sparingly soluble in DMSO (1-10 mg/mL)[4]
Molar Mass 366.2 g/mol [3]
Typical Staining Concentration 1-10 µM[5]
Typical Incubation Time 15-30 minutes[6]

Table 1: Physicochemical and Staining Properties of this compound

FluorophoreExcitation Max (nm)Emission Max (nm)Filter SetNotes
This compound (Mitochondria) ~474~605TRITC/RhodamineOrange-Red Emission
DAPI (Nucleus) ~358~461DAPIBlue Emission
Hoechst 33342 (Nucleus) ~350~461DAPIBlue Emission

Table 2: Spectral Properties and Recommended Filter Sets for Multi-Color Imaging

Experimental Protocols

Protocol 1: Live-Cell Co-Staining of Mitochondria and Nuclei with this compound and Hoechst 33342

This protocol describes the simultaneous staining of mitochondria and nuclei in live cells for fluorescence microscopy.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound (1 mM stock in DMSO)

  • Hoechst 33342 (1 mg/mL stock in water)[7]

  • Pre-warmed complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (DAPI and TRITC/Rhodamine)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.

  • Prepare Staining Solution:

    • Prepare a 2X working solution of Hoechst 33342 by diluting the stock solution to 2 µg/mL in pre-warmed complete culture medium.

    • Prepare a 2X working solution of this compound by diluting the stock solution to 2-10 µM in the same medium.

    • Mix equal volumes of the 2X Hoechst 33342 and 2X this compound working solutions to obtain the final 1X staining solution.

  • Staining:

    • Aspirate the existing culture medium from the cells.

    • Add the 1X staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.[6][8]

  • Washing (Optional):

    • For clearer imaging, you can wash the cells once with pre-warmed PBS to remove excess dyes. However, both dyes generally exhibit good signal-to-noise without a wash step.[8]

  • Imaging:

    • Add fresh, pre-warmed complete culture medium or PBS to the cells for imaging.

    • Image the cells on a fluorescence microscope using the DAPI filter set to visualize the Hoechst 33342-stained nuclei (blue) and the TRITC/Rhodamine filter set for the this compound-stained mitochondria (orange-red).

    • Acquire images sequentially to minimize spectral bleed-through.

Protocol 2: Quantifying Changes in Mitochondrial Membrane Potential

This protocol outlines a method to quantify changes in mitochondrial membrane potential using this compound fluorescence intensity following treatment with a mitochondrial uncoupler.

Materials:

  • Live cells stained with this compound (as per Protocol 1, without nuclear co-stain)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial uncoupler (10 mM stock in DMSO)

  • Fluorescence microscope with a sensitive camera and image analysis software

Procedure:

  • Baseline Imaging:

    • Acquire baseline fluorescence images of the this compound-stained cells. Use consistent imaging parameters (e.g., exposure time, gain) for all acquisitions.

  • Induce Mitochondrial Depolarization:

    • Add CCCP to the cell culture medium to a final concentration of 1-10 µM.

    • Incubate for 10-15 minutes at 37°C.

  • Post-Treatment Imaging:

    • Acquire fluorescence images of the same cells after CCCP treatment using the identical imaging parameters as the baseline.

  • Data Analysis:

    • Using image analysis software, define regions of interest (ROIs) around individual cells or mitochondrial networks.

    • Measure the mean fluorescence intensity of this compound within the ROIs for both baseline and post-treatment images.

    • Calculate the percentage decrease in fluorescence intensity to quantify the change in mitochondrial membrane potential.

Visualizations

G Experimental Workflow: Multi-Color Live-Cell Imaging cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells on imaging dish staining_sol Prepare this compound & Hoechst 33342 solution cell_culture->staining_sol incubation Incubate cells (15-30 min, 37°C) staining_sol->incubation wash Wash (optional) incubation->wash image_acq Acquire images (DAPI & TRITC filters) wash->image_acq analysis Analyze mitochondrial and nuclear morphology image_acq->analysis G Signaling Pathway: Mitochondrial Membrane Potential cluster_mito Mitochondrion cluster_dye This compound ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump e- flow delta_psi High ΔΨm (Negative Inside) H_pump->delta_psi ATP_synthase ATP Synthase delta_psi->ATP_synthase dye_accum Dye Accumulation & Aggregation delta_psi->dye_accum drives ATP ATP ATP_synthase->ATP H+ influx fluorescence Orange-Red Fluorescence dye_accum->fluorescence

References

Troubleshooting & Optimization

troubleshooting high background in 2-Di-1-ASP staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background in 2-Di-1-ASP staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (also known as DASPI) is a fluorescent dye commonly used to stain mitochondria in living cells.[1][2][3] It is a cell-permeant, cationic dye that accumulates in mitochondria due to their negative membrane potential.[4] This allows for the visualization of mitochondrial morphology, distribution, and integrity in real-time.

Q2: What are the spectral properties of this compound?

This compound typically has an excitation maximum around 470 nm and an emission maximum between 560-570 nm when bound to mitochondria in living cells.[4]

Q3: What are the most common causes of high background fluorescence in this compound staining?

High background fluorescence in this compound staining can obscure the specific mitochondrial signal and compromise data quality. The most common culprits include:

  • Excessive Dye Concentration: Using too much dye can lead to non-specific binding to other cellular components and high background.[5][6]

  • Cellular Autofluorescence: Many cell types naturally contain fluorescent molecules (e.g., NADH, riboflavin) that can contribute to background, especially in the blue and green channels.[7][8]

  • Media Components: Phenol (B47542) red and serum in cell culture media are known to be fluorescent and can increase background.[7]

  • Insufficient Washing: Inadequate washing after staining can leave behind unbound dye, resulting in a diffuse background signal.[5][6]

  • Suboptimal Imaging Conditions: Incorrect microscope settings, such as high laser power or long exposure times, can exacerbate background and cause phototoxicity.

Troubleshooting Guide for High Background

High background staining can be systematically addressed by optimizing several parameters in your experimental protocol.

Issue 1: High Background Across the Entire Field of View

This is often due to issues with the staining solution or the imaging medium.

Possible Cause Recommended Solution
This compound concentration is too high. Perform a concentration titration to determine the lowest effective concentration that provides a clear mitochondrial signal without excessive background. Start with a range of 25-500 nM.[9]
Culture medium is autofluorescent. Before imaging, replace the complete medium with a phenol red-free medium or an optically clear buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS).[10]
Insufficient washing. Increase the number and/or duration of wash steps after staining. Wash cells 2-3 times with pre-warmed imaging medium to effectively remove unbound dye.[9]

Issue 2: Diffuse Cytoplasmic or Non-Specific Staining

This suggests that the dye is not selectively accumulating in the mitochondria.

Possible Cause Recommended Solution
Incubation time is too long. Optimize the incubation time. While some styryl dyes can take 30 minutes or longer for optimal staining, excessive incubation can lead to non-specific binding.[11] Try a range of 15-45 minutes.[9]
Cells are unhealthy or dying. Unhealthy cells may have a compromised mitochondrial membrane potential, leading to reduced dye accumulation in the mitochondria and increased cytoplasmic signal. Ensure cells are healthy and viable before staining.
Dye has precipitated. Ensure the this compound stock solution is fully dissolved in high-quality DMSO and that the working solution is freshly prepared and well-mixed before adding to cells.

Issue 3: Punctate Staining Outside of Mitochondria or High Background from Debris

This can be caused by dead cells or dye aggregates.

Possible Cause Recommended Solution
Presence of dead cells. Dead cells can non-specifically take up fluorescent dyes and contribute to background. Use a viability stain to assess the health of your cell population and, if necessary, remove dead cells before staining.
Dye aggregation. Prepare fresh working solutions of the dye for each experiment. If you suspect aggregation in the stock solution, briefly vortex or sonicate.[5]

Experimental Protocols

Protocol: Live-Cell Staining with this compound

This protocol provides a general framework for staining mitochondria in adherent live cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound dye

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM, HBSS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light and moisture.

  • Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 25-500 nM in pre-warmed (37°C) live-cell imaging medium. The optimal concentration should be determined empirically.

  • Cell Preparation: Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium.

  • Staining: Add the this compound working solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells and proceed with fluorescence microscopy. Use appropriate filter sets for excitation around 470 nm and emission around 560-570 nm.

Quantitative Data Summary

The following table provides a starting point for optimizing your this compound staining protocol.

Parameter Recommended Range Key Considerations
Stock Solution Concentration 1 mM in DMSOStore at -20°C, protected from light. Use fresh DMSO to avoid solubility issues.[1]
Working Concentration 25 - 500 nMTitrate to find the optimal concentration for your cell type.
Incubation Time 15 - 45 minutesLonger times may increase non-specific binding.[9]
Incubation Temperature 37°CMaintain physiological conditions for live-cell imaging.[12]
Wash Buffer Pre-warmed live-cell imaging mediumPhenol red-free medium or a balanced salt solution is recommended.
Number of Washes 2-3 timesCrucial for reducing background fluorescence.[9]

Visual Troubleshooting Guide

The following diagrams illustrate the troubleshooting workflow for high background in this compound staining.

G Troubleshooting High Background in this compound Staining cluster_0 Staining & Medium Optimization cluster_1 Non-Specific Staining Optimization Start High Background Observed Q1 Is the background diffuse across the entire field of view? Start->Q1 A1_Yes Optimize Staining & Imaging Medium Q1->A1_Yes Yes A1_No Check for non-specific cellular staining Q1->A1_No No Opt1 Reduce this compound Concentration (Titrate 25-500 nM) A1_Yes->Opt1 Opt4 Optimize Incubation Time (Titrate 15-45 min) A1_No->Opt4 Opt2 Switch to Phenol Red-Free Imaging Medium Opt1->Opt2 Opt3 Increase Wash Steps (2-3 times with pre-warmed medium) Opt2->Opt3 Opt5 Assess Cell Health & Viability Opt4->Opt5 Opt6 Prepare Fresh Dye Solutions Opt5->Opt6 G This compound Staining Workflow Start Start: Adherent Live Cells Step1 Prepare 1 mM this compound Stock in DMSO Start->Step1 Step2 Prepare 25-500 nM Working Solution in Pre-warmed Medium Step1->Step2 Step3 Wash Cells Once with Pre-warmed Medium Step2->Step3 Step4 Incubate with Staining Solution (15-45 min at 37°C) Step3->Step4 Step5 Wash Cells 2-3 Times with Pre-warmed Medium Step4->Step5 End Image with Fluorescence Microscope Step5->End

References

how to avoid 2-Di-1-ASP precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid 2-Di-1-ASP precipitation in media and ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my cell culture media?

A1: this compound, a mono-styryl dye, is inherently hydrophobic and has low solubility in aqueous solutions like cell culture media.[1] Precipitation is a common issue and can be caused by several factors:

  • High Concentration: The final working concentration of this compound in the media may be too high, exceeding its solubility limit.

  • Improper Dissolution of Stock Solution: The initial stock solution in DMSO may not be fully dissolved or may contain aggregates. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]

  • Temperature Shifts: Moving the dye solution between different temperatures (e.g., from a -20°C freezer to room temperature or 37°C incubator) can cause the dye to fall out of solution.

  • Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[2]

  • Incorrect pH: The pH of the media can influence the solubility of the dye.[3]

Q2: How can I prevent this compound from precipitating?

A2: To prevent precipitation, a combination of proper handling and solution preparation techniques is recommended:

  • Optimize Working Concentration: Determine the lowest effective concentration of this compound for your specific application through titration.

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution in high-quality, anhydrous DMSO.[1] Ensure the dye is completely dissolved. Centrifuging the stock solution before dilution can help pellet any aggregates.[4]

  • Use a Step-wise Dilution Protocol: When preparing the working solution, do not add the DMSO stock directly to the aqueous media. Instead, use a pre-warmed intermediate buffer or a co-solvent system to gradually introduce the dye to the aqueous environment.[5][6]

  • Maintain Stable Temperature: Pre-warm all solutions (media, buffers) to the experimental temperature (e.g., 37°C) before adding the dye. Avoid repeated freeze-thaw cycles of the stock solution.[6]

  • Consider Co-solvents: For applications requiring higher concentrations, consider using co-solvents like PEG300 and a surfactant like Tween-80 to improve solubility.[5]

Q3: What is the recommended solvent for this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is sparingly soluble in DMSO, with reported solubilities ranging from 1-10 mg/mL to as high as 30 mg/mL.[1][7] It is insoluble in water.[1]

Q4: Can I sonicate the solution if I see precipitation?

A4: Yes, if precipitation occurs during the preparation of the working solution, gentle heating and/or sonication can be used to aid in redissolving the dye.[5] However, be cautious with temperature-sensitive media components.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms immediately upon adding stock solution to media. Shock precipitation due to direct addition of DMSO stock to aqueous media.Use a step-wise dilution method. Dilute the DMSO stock in a small volume of pre-warmed buffer or media first, then add this intermediate solution to the final volume.
Media becomes cloudy or contains fine particles after adding this compound. Dye concentration is too high for the media.Reduce the final working concentration of this compound. Perform a concentration titration to find the optimal concentration for your cell type and application.
Precipitate appears after incubating the media at 37°C. Temperature-dependent precipitation. Some media components may interact with the dye at physiological temperatures.Ensure all components are at 37°C before mixing. If precipitation persists, consider a different formulation of media or the use of a co-solvent system as described in the advanced protocol below.[5]
Stock solution appears to have crystals. The dye has precipitated out of the DMSO, possibly due to moisture absorption or temperature cycling.Warm the stock solution to room temperature and vortex thoroughly. If crystals persist, sonicate briefly. Use fresh, anhydrous DMSO for preparing new stock solutions and avoid repeated freeze-thaw cycles.[1][4]

Experimental Protocols

Protocol 1: Standard Dilution for Live Cell Staining

This protocol is a general guideline for preparing a working solution of this compound for staining live cells.

  • Prepare Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[1]

    • Ensure the dye is fully dissolved by vortexing.

    • Store the stock solution in small aliquots at -20°C, protected from light.[5]

  • Prepare Working Solution:

    • On the day of the experiment, thaw a stock solution aliquot at room temperature.

    • Pre-warm your desired cell culture medium or buffer (e.g., PBS) to 37°C.[6]

    • Dilute the stock solution to the final desired working concentration (typically in the low micromolar range) in the pre-warmed medium.

      • CRITICAL STEP: To avoid precipitation, add the DMSO stock to a small volume of the medium first, mix gently, and then add this to the final volume.

  • Cell Staining:

    • Remove the existing culture medium from your cells.

    • Add the this compound working solution to the cells.

    • Incubate for the desired time (e.g., 15-30 minutes) at 37°C, protected from light.[6]

    • Wash the cells with pre-warmed buffer or medium to remove unbound dye (optional, as this compound is a no-wash stain).[6][8]

    • Image the cells using appropriate fluorescence filters (Excitation/Emission maxima: ~474/605 nm).[7][8]

Protocol 2: Advanced Protocol with Co-solvents for Improved Solubility

This protocol is recommended for applications where higher concentrations of this compound are required and precipitation is a significant issue.[5]

  • Prepare Stock Solution:

    • Prepare a 20.8 mg/mL stock solution in anhydrous DMSO.[5]

  • Prepare Working Solution (Example for 1 mL):

    • In a microcentrifuge tube, add 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of pre-warmed saline or buffer to reach a final volume of 1 mL.

    • This will yield a clear solution with a this compound concentration of ≥ 2.08 mg/mL.[5]

Quantitative Data Summary

Property Value Reference
Molecular Formula C₁₆H₁₉IN₂[7]
Molecular Weight 366.24 g/mol [1]
Excitation Maximum (λex) ~474 nm[7][8]
Emission Maximum (λem) ~605 nm[7][8]
Solubility in DMSO 1-10 mg/mL (sparingly soluble) to 30 mg/mL[1][7]
Solubility in Water Insoluble[1]
Solubility in Ethanol ~1.5 mg/mL[1]

Visualizations

experimental_workflow Standard Experimental Workflow for this compound Staining cluster_prep Solution Preparation cluster_staining Cell Staining cluster_imaging Imaging stock Prepare 1-10 mM Stock in anhydrous DMSO working Dilute Stock in pre-warmed Media (37°C) stock->working Thaw at RT add_dye Add Working Solution to Cells working->add_dye incubate Incubate 15-30 min at 37°C (protect from light) add_dye->incubate wash Wash Cells (Optional) incubate->wash image Fluorescence Microscopy (Ex/Em: ~474/605 nm) wash->image

Standard protocol for this compound cell staining.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation action_node action_node start Precipitation Observed? check_stock Is Stock Solution Clear? start->check_stock check_conc Is Working Concentration High? check_stock->check_conc Yes action_warm_stock Warm & Vortex/Sonicate Stock Solution check_stock->action_warm_stock No check_temp Were Solutions Pre-warmed? check_conc->check_temp No action_lower_conc Lower Working Concentration check_conc->action_lower_conc Yes action_prewarm Pre-warm all Solutions to 37°C check_temp->action_prewarm No action_cosolvent Use Co-solvent Protocol check_temp->action_cosolvent Yes

Decision tree for troubleshooting precipitation.

References

Technical Support Center: Optimizing 2-Di-1-ASP Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Di-1-ASP, a versatile fluorescent dye for monitoring mitochondrial membrane potential and neuronal activity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments and achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (DASPI) is a lipophilic cationic styryl dye used to stain mitochondria in living cells and for neuronal tracing.[1][2] Its fluorescence intensity is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and cell health.[2][3] It is also used to monitor neuronal activity and synaptic transmission.[4]

Q2: What are the excitation and emission wavelengths for this compound?

A2: The approximate excitation maximum of this compound is 475 nm, and its emission maximum is around 606 nm when bound to membranes.[5]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C, protected from light and moisture. For working solutions, dilute the stock solution in a buffer or medium appropriate for your cells.

Q4: What is a typical starting concentration and incubation time for staining with this compound?

A4: The optimal concentration and incubation time can vary depending on the cell type and experimental conditions. A common starting point is a final concentration of 1-10 µM with an incubation time of 15-30 minutes at 37°C.[6][7] However, it is crucial to perform a titration to determine the optimal conditions for your specific cell line to achieve a balance between strong signal and low background.

Q5: Can I use this compound in fixed cells?

A5: this compound is primarily used for live-cell imaging as its accumulation in mitochondria is dependent on the active mitochondrial membrane potential. Fixation can disrupt the membrane potential, leading to a loss of signal. If fixation is necessary, it is generally performed after staining.

Troubleshooting Guides

This section addresses common issues encountered during this compound staining and provides systematic solutions to improve your signal-to-noise ratio.

High Background Fluorescence

High background fluorescence can obscure the specific signal from your stained mitochondria or neurons, leading to a poor signal-to-noise ratio.

Possible Cause Suggested Solution
Excessive Dye Concentration Perform a concentration titration to find the lowest effective concentration that provides a strong signal with minimal background.[8]
Prolonged Incubation Time Optimize the incubation time. Shorter incubation periods may be sufficient to label the structures of interest without excessive background staining.
Inadequate Washing Increase the number and duration of wash steps after incubation to remove unbound dye. Use a pre-warmed buffer or medium for washing live cells.[8]
Autofluorescence Image an unstained control sample using the same imaging parameters to assess the level of cellular autofluorescence. If high, consider using a different emission filter or spectral imaging to separate the this compound signal from the autofluorescence.[9]
Dye Aggregation Ensure the this compound stock solution is fully dissolved. Centrifuge the working solution before use to pellet any aggregates.
Serum in Staining Medium Serum components can sometimes contribute to background fluorescence. Consider staining in a serum-free medium or buffer.
Weak or No Signal

A weak or absent signal can be due to a variety of factors, from suboptimal staining conditions to issues with cell health.

Possible Cause Suggested Solution
Insufficient Dye Concentration or Incubation Time Increase the dye concentration and/or incubation time. Perform a titration to find the optimal parameters.
Loss of Mitochondrial Membrane Potential Ensure cells are healthy and metabolically active. Use a positive control, such as cells treated with a known mitochondrial uncoupler like CCCP, to confirm that the dye can respond to changes in membrane potential.[2]
Incorrect Filter Set Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Ex/Em ~475/606 nm).[5]
Photobleaching Minimize exposure to excitation light. Use the lowest possible laser power and exposure time. Consider using an anti-fade mounting medium if imaging fixed cells.
Low Cell Density Ensure an adequate number of cells are present in the field of view.
Phototoxicity and Photobleaching

Excessive light exposure can damage cells (phototoxicity) and irreversibly destroy the fluorescent dye (photobleaching), leading to signal loss and unreliable data.

Possible Cause Suggested Solution
High Excitation Light Intensity Use the lowest laser power that provides an adequate signal.[10]
Long Exposure Times Reduce the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.
Continuous Illumination Use an imaging system that only illuminates the sample during image acquisition.
Reactive Oxygen Species (ROS) Production Consider using an oxygen-scavenging system in your imaging medium to reduce phototoxicity.
Suboptimal Environmental Conditions Maintain cells at 37°C and 5% CO2 during live-cell imaging to ensure they remain healthy. Lowering the temperature can sometimes reduce photobleaching.[11]

Experimental Protocols

Protocol 1: Staining of Adherent Cells for Mitochondrial Membrane Potential
  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed, serum-free culture medium or a suitable buffer (e.g., HBSS). The final concentration should be optimized, but a starting range of 1-5 µM is recommended.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed, serum-free medium or buffer to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (e.g., a filter set for green excitation and orange/red emission). Maintain the cells at 37°C and 5% CO2 during imaging.

Protocol 2: Staining of Primary Neurons for Activity Monitoring
  • Cell Culture: Culture primary neurons on poly-L-lysine coated coverslips or glass-bottom dishes.

  • Preparation of Staining Solution: Prepare a working solution of this compound in a suitable imaging buffer (e.g., artificial cerebrospinal fluid, aCSF). A starting concentration of 5-10 µM is recommended for neuronal staining.

  • Staining: Gently replace the culture medium with the this compound staining solution and incubate for 20-30 minutes at 37°C, protected from light.

  • Washing: Carefully wash the neurons 2-3 times with fresh, pre-warmed imaging buffer.

  • Imaging: Mount the coverslip in an imaging chamber and perfuse with fresh imaging buffer. Acquire images using a fluorescence microscope with a high-speed camera to capture the rapid changes in fluorescence associated with neuronal firing.

Visualizing Key Processes

To aid in understanding the experimental workflows and underlying principles, the following diagrams have been generated.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging start Start culture Culture Adherent Cells start->culture prepare_dye Prepare this compound Working Solution culture->prepare_dye wash_pbs Wash with PBS prepare_dye->wash_pbs incubate Incubate with Dye (15-30 min, 37°C) wash_pbs->incubate wash_media Wash with Media/Buffer incubate->wash_media image Live-Cell Imaging wash_media->image analyze Analyze Signal-to-Noise Ratio image->analyze G cluster_healthy Healthy Mitochondrion cluster_unhealthy Unhealthy/Apoptotic Mitochondrion high_potential High Mitochondrial Membrane Potential dye_accumulates This compound Accumulates and Aggregates high_potential->dye_accumulates Drives strong_signal Strong Red/Orange Fluorescence dye_accumulates->strong_signal Results in low_potential Low Mitochondrial Membrane Potential dye_disperses This compound Remains Monomeric in Cytosol low_potential->dye_disperses Leads to weak_signal Weak/No Fluorescence dye_disperses->weak_signal Results in G start High Background Noise? autofluorescence Check Unstained Control for Autofluorescence start->autofluorescence Yes end Optimized Signal start->end No high_autofluorescence High Autofluorescence? autofluorescence->high_autofluorescence optimize_filters Optimize Emission Filters or Use Spectral Imaging high_autofluorescence->optimize_filters Yes reduce_concentration Reduce Dye Concentration and/or Incubation Time high_autofluorescence->reduce_concentration No optimize_filters->end increase_washes Increase Wash Steps reduce_concentration->increase_washes check_serum Stain in Serum-Free Medium increase_washes->check_serum check_serum->end

References

Technical Support Center: DASPI Stain

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DASPI staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DASPI and what is its primary mechanism of action?

DASPI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent probe used for staining mitochondria in living cells.[1] It is a cell-permeable, cationic dye that accumulates in mitochondria, driven by the organelle's negative membrane potential.[1] The fluorescence intensity of DASPI is often used as an indicator of mitochondrial function and energization state.

Q2: What are the most common causes of non-specific binding with DASPI stain?

Non-specific binding of DASPI can manifest as high background fluorescence or staining of cellular compartments other than mitochondria. The primary causes include:

  • Excessive Dye Concentration: Using a higher-than-optimal concentration of DASPI can lead to its non-specific association with other cellular membranes that also possess a negative charge, or through hydrophobic interactions.

  • Prolonged Incubation Time: Extended incubation periods can result in the dye accumulating in cellular compartments other than the mitochondria.

  • Dye Aggregation: At high concentrations or in certain aqueous solutions, DASPI molecules can form aggregates.[2][3] These aggregates may bind non-specifically to various cellular structures.

  • Suboptimal Cell Health: In unhealthy or apoptotic cells, the mitochondrial membrane potential can be compromised. This leads to reduced accumulation of DASPI in the mitochondria and may result in diffuse cytoplasmic staining.

Q3: Can DASPI be used to stain fixed cells?

DASPI is primarily intended for use in live cells because its accumulation within mitochondria is dependent on the mitochondrial membrane potential, which is largely lost after cell fixation. Staining fixed cells with DASPI is generally not recommended as it will likely lead to non-specific and diffuse fluorescence.

Q4: What are the excitation and emission wavelengths for DASPI?

The approximate excitation and emission maxima for DASPI are 461 nm and 589 nm, respectively, when measured in methanol.[4] These values can shift slightly depending on the local environment.

Troubleshooting Guide: Non-Specific Binding of DASPI Stain

This guide provides a systematic approach to troubleshooting common issues related to non-specific DASPI staining.

Issue 1: High Background Fluorescence

Possible Causes:

  • DASPI concentration is too high.

  • Incubation time is too long.

  • Inadequate washing after staining.

  • Autofluorescence from cells or media.

Troubleshooting Steps:

  • Optimize DASPI Concentration: Perform a concentration titration to determine the lowest concentration of DASPI that provides a satisfactory mitochondrial signal with minimal background. Start with a concentration range of 1-10 µM and adjust as needed for your specific cell type.

  • Optimize Incubation Time: Reduce the incubation time. A typical incubation period is 15-30 minutes. Shorter times may be sufficient and can reduce background.

  • Improve Washing Steps: After incubation with DASPI, wash the cells 2-3 times with a warm, serum-free medium or phosphate-buffered saline (PBS) to effectively remove unbound dye.

  • Check for Autofluorescence: Before staining, examine an unstained sample of your cells under the same filter set you will use for DASPI imaging to assess the level of natural autofluorescence. If autofluorescence is high, consider using a phenol (B47542) red-free imaging medium.

Issue 2: Staining of Non-Mitochondrial Structures (Off-Target Staining)

Possible Causes:

  • DASPI concentration is significantly too high.

  • Dye aggregation.

  • Compromised cell health leading to diminished mitochondrial membrane potential.

Troubleshooting Steps:

  • Titrate DASPI Concentration: This is the most critical step. A lower concentration is less likely to result in accumulation in other cellular membranes.

  • Prepare Fresh DASPI Solution: Prepare the DASPI working solution fresh for each experiment to minimize the formation of aggregates. Ensure the dye is fully dissolved in the solvent before diluting it into the staining buffer.

  • Assess Cell Viability: Ensure that the cells are healthy and have a robust mitochondrial membrane potential. Include a positive control with healthy cells and consider a counterstain for cell viability if needed. For cells with inherently low mitochondrial potential, DASPI may not be the optimal probe.

  • Use Appropriate Controls: Include an unstained control to check for autofluorescence and a vehicle control (cells treated with the dye solvent only) to ensure the solvent is not causing any artifacts.

Quantitative Data Summary

The optimal parameters for DASPI staining are highly dependent on the cell type and experimental conditions. The following table provides a general guideline for optimizing your staining protocol.

ParameterRecommended RangeNotes
DASPI Concentration 1 - 10 µMTitration is crucial for each cell line to find the optimal signal-to-noise ratio.
Incubation Time 15 - 30 minutesLonger incubation times can increase background and off-target staining.
Incubation Temperature 37°CStaining is typically performed at physiological temperature.
Staining Buffer Serum-free medium or PBSSerum can sometimes interfere with staining and increase background.
Washing 2-3 times with warm, serum-free medium or PBSThorough washing is essential to remove unbound dye.

Experimental Protocols

Key Experiment: Live Cell Staining with DASPI

This protocol provides a general procedure for staining mitochondria in live adherent cells with DASPI.

Materials:

  • DASPI powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Live cells cultured on coverslips or in imaging dishes

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Phenol red-free imaging medium (recommended), pre-warmed to 37°C

  • Fluorescence microscope with appropriate filters for DASPI (Excitation/Emission ~460/590 nm)

Procedure:

  • Prepare DASPI Stock Solution:

    • Prepare a 1-10 mM stock solution of DASPI in high-quality, anhydrous DMSO.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare DASPI Working Solution:

    • On the day of the experiment, thaw a vial of the DASPI stock solution.

    • Dilute the stock solution in pre-warmed, serum-free medium or PBS to the desired final concentration (start with a concentration in the 1-10 µM range).

    • Vortex the working solution gently to ensure it is well-mixed. Prepare this solution fresh and use it promptly.

  • Cell Preparation:

    • Grow cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, coverslips).

    • Ensure cells are healthy and actively growing.

  • Staining:

    • Aspirate the cell culture medium from the cells.

    • Wash the cells once with pre-warmed, serum-free medium or PBS.

    • Add the DASPI working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Aspirate the DASPI working solution.

    • Wash the cells 2-3 times with pre-warmed, serum-free medium or PBS to remove any unbound dye.

  • Imaging:

    • Add pre-warmed, phenol red-free imaging medium to the cells.

    • Image the cells immediately on a fluorescence microscope using the appropriate filter set for DASPI.

Visualizations

TroubleshootingWorkflow start Start: Non-Specific DASPI Staining issue High Background or Off-Target Staining? start->issue high_bg High Background Fluorescence issue->high_bg Yes off_target Off-Target Staining issue->off_target No opt_conc_bg Optimize (Decrease) DASPI Concentration high_bg->opt_conc_bg opt_inc_bg Optimize (Decrease) Incubation Time opt_conc_bg->opt_inc_bg imp_wash_bg Improve Washing Steps (2-3x) opt_inc_bg->imp_wash_bg check_auto_bg Check for Autofluorescence (Unstained Control) imp_wash_bg->check_auto_bg end Optimal Staining check_auto_bg->end opt_conc_ot Optimize (Decrease) DASPI Concentration off_target->opt_conc_ot fresh_sol_ot Prepare Fresh DASPI Solution opt_conc_ot->fresh_sol_ot cell_health_ot Assess Cell Viability fresh_sol_ot->cell_health_ot cell_health_ot->end

Caption: Troubleshooting workflow for non-specific DASPI staining.

DASPI_Staining_Workflow prep_stock Prepare 1-10 mM DASPI Stock in DMSO prep_working Prepare 1-10 µM DASPI Working Solution in Serum-Free Medium/PBS prep_stock->prep_working stain Incubate Cells with DASPI Working Solution (15-30 min, 37°C) prep_working->stain prep_cells Prepare Live Cells in Imaging Dish prep_cells->stain wash Wash Cells 2-3x with Warm Serum-Free Medium/PBS stain->wash image Image with Fluorescence Microscope wash->image

Caption: Experimental workflow for live cell staining with DASPI.

MolecularInteractions cluster_cell Live Cell cluster_mito Mitochondrion inner_mem Inner Mitochondrial Membrane (-ve charge) other_mem Other Cellular Membranes (-ve charge) daspi DASPI (Cationic Dye) daspi->inner_mem Specific Binding (High Affinity) daspi->other_mem Non-Specific Binding (Low Affinity, High Conc.)

Caption: Molecular interactions of DASPI stain within a live cell.

References

Technical Support Center: Assessing 2-Di-1-ASP Cytotoxicity in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the fluorescent dye 2-Di-1-ASP in long-term live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in imaging?

This compound (also known as DASPI) is a fluorescent styryl dye. It is commonly used as a mitochondrial stain and can also bind to DNA.[1][2] Its fluorescence is dependent on its environment, making it useful for visualizing mitochondrial morphology and dynamics in live cells.

Q2: Is this compound toxic to cells?

Like many fluorescent probes, this compound can exhibit cytotoxicity, especially in long-term imaging experiments. The toxicity is influenced by several factors, including the dye concentration, incubation time, cell type, and the intensity and duration of light exposure.

Q3: What are the primary mechanisms of this compound cytotoxicity?

The primary mechanisms of cytotoxicity for fluorescent dyes like this compound in live-cell imaging are:

  • Phototoxicity: Upon excitation with light, fluorescent molecules can react with molecular oxygen to produce reactive oxygen species (ROS).[3][4] These ROS can damage cellular components like lipids, proteins, and nucleic acids, leading to cellular stress and death.[5] Cationic dyes that accumulate in mitochondria can be potent photosensitizers.[6]

  • Mitochondrial Dysfunction: As this compound accumulates in mitochondria, high concentrations or prolonged exposure can interfere with mitochondrial function, such as disrupting the mitochondrial membrane potential, which is crucial for ATP synthesis and overall cell health.[7]

  • Direct Chemical Toxicity: At high concentrations, the chemical structure of the dye itself might interfere with cellular processes, independent of light exposure.

Q4: What are the visible signs of cytotoxicity in my imaging experiment?

Signs of cytotoxicity during a long-term imaging experiment include:

  • Changes in cell morphology (e.g., rounding, shrinking, blebbing of the plasma membrane).[8]

  • Detachment of adherent cells from the culture surface.

  • Formation of vacuoles in the cytoplasm.[8]

  • Reduced cell proliferation or cell death.

  • Abnormal mitochondrial morphology (e.g., fragmentation or swelling).[9]

  • Loss of fluorescent signal due to cell lysis.

Q5: How can I minimize phototoxicity when using this compound?

To minimize phototoxicity, consider the following strategies:

  • Use the lowest possible dye concentration: Determine the minimal concentration of this compound that provides an adequate signal-to-noise ratio for your imaging setup.

  • Minimize light exposure:

    • Reduce the excitation light intensity to the lowest level necessary for image acquisition.

    • Use the shortest possible exposure times.[10]

    • Decrease the frequency of image acquisition (increase the time interval between images).

  • Optimize your imaging system: Use a highly sensitive camera and objective to maximize light collection efficiency.[3]

  • Use appropriate filters: Ensure your filter sets are optimized for the excitation and emission spectra of this compound to minimize bleed-through and unnecessary light exposure.

  • Incorporate antioxidants: Supplementing the imaging medium with antioxidants like ascorbic acid may help to quench reactive oxygen species.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death observed shortly after adding this compound (before imaging). The dye concentration is too high, leading to acute chemical toxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type. Start with a low concentration (e.g., in the nanomolar range) and titrate up.
Cells look healthy initially but die over the course of the time-lapse experiment. Phototoxicity due to prolonged or intense light exposure.Reduce the total light dose by decreasing excitation intensity, shortening exposure times, and/or increasing the interval between image acquisitions. Consider using a more photostable dye if phototoxicity persists.
Gradual accumulation of the dye in mitochondria is leading to mitochondrial dysfunction.Use a lower initial concentration of the dye. If possible, perform a wash step after initial staining to remove excess dye from the medium.
Fluorescent signal is bright initially but fades quickly (photobleaching). High excitation light intensity is destroying the fluorophore.Reduce the excitation intensity. Use a more photostable dye if possible. While photobleaching and phototoxicity are distinct, the conditions that cause photobleaching often also lead to phototoxicity.[3]
Mitochondria appear fragmented or swollen in stained cells compared to unstained controls. The dye is inducing mitochondrial stress.This is a sign of cytotoxicity. Lower the this compound concentration and reduce light exposure. Validate findings with a different mitochondrial probe.
Inconsistent results between experiments. Variations in dye preparation, incubation time, or imaging parameters.Prepare fresh dye dilutions for each experiment. Standardize incubation times and ensure all imaging settings (laser power, exposure time, etc.) are identical between experiments.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol uses a standard viability assay to determine the highest concentration of this compound that can be used without causing significant cell death over the intended duration of the imaging experiment.

Materials:

  • Your cell line of interest

  • Cell culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Live/Dead viability/cytotoxicity assay kit (e.g., Calcein-AM and Propidium Iodide)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 70-80% confluent) at the time of the assay.

  • Dye Dilution Series: Prepare a series of dilutions of this compound in cell culture medium. A typical starting range might be from 10 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest dye concentration).

  • Dye Incubation: Replace the medium in the wells with the this compound dilutions. Incubate for the intended duration of your long-term imaging experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Viability Staining:

    • Prepare the Live/Dead staining solution according to the manufacturer's instructions. This typically involves diluting Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) in PBS or culture medium.

    • Wash the cells once with warm PBS.

    • Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Image the plate using a fluorescence microscope or plate reader with appropriate filters for Calcein-AM (e.g., FITC channel) and Propidium Iodide (e.g., TRITC or Texas Red channel).

    • Quantify the number of live (green) and dead (red) cells in each well.

    • Calculate the percentage of viable cells for each this compound concentration: (% Viability) = (Number of Live Cells / Total Number of Cells) * 100.

    • Plot the % Viability against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability compared to the vehicle control.

Protocol 2: Assessing Phototoxicity of this compound

This protocol helps to determine if the observed cytotoxicity is due to the light exposure during imaging.

Materials:

  • Cells cultured on imaging-compatible plates or coverslips

  • Optimal non-toxic concentration of this compound (determined from Protocol 1)

  • Live/Dead viability/cytotoxicity assay kit

Procedure:

  • Cell Preparation: Seed cells on an imaging dish (e.g., a glass-bottom 24-well plate).

  • Staining: Stain the cells with the predetermined optimal concentration of this compound.

  • Experimental Groups:

    • Group A (No Dye, No Imaging): Untreated cells.

    • Group B (Dye, No Imaging): Cells stained with this compound but kept in the incubator (dark) for the duration of the experiment.

    • Group C (Dye, Imaging): Cells stained with this compound and subjected to your planned long-term imaging protocol (same light exposure and frequency).

    • Group D (No Dye, Imaging): Unstained cells subjected to the same imaging protocol (to control for phototoxicity from autofluorescence or medium components).

  • Time-Lapse Imaging: Perform the time-lapse imaging on Groups C and D for the desired duration.

  • Viability Assessment: At the end of the experiment, perform a Live/Dead assay on all groups as described in Protocol 1.

  • Analysis:

    • Compare Group B to Group A to assess the baseline chemical toxicity of the dye.

    • Compare Group C to Group B to isolate the effect of phototoxicity. A significant increase in cell death in Group C indicates phototoxicity.

    • Compare Group D to Group A to assess any phototoxic effects of the imaging process itself, independent of the dye.

Quantitative Data Summary

The following table provides a general guideline for concentrations of various fluorescent probes used in live-cell imaging. The optimal concentration for this compound must be empirically determined for each cell type and experimental setup.

Assay Type Probe Typical Concentration Range Incubation Time Target
Viability Calcein AM0.5 - 2 µM15 - 30 minLive Cells
Cytotoxicity Propidium Iodide1 - 5 µg/mL15 - 30 minDead Cells
Cytotoxicity Ethidium Homodimer-11 - 4 µM30 - 45 minDead Cells
Mitochondrial Staining This compound 10 nM - 10 µM (empirically determine) 15 - 60 min (for initial staining)Mitochondria, DNA
Nuclear Staining Hoechst 333421 - 10 µM15 - 30 minNuclei (DNA)

Visualizations

Experimental Workflow for Assessing Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prep_dye Prepare this compound Dilution Series incubate_dye Incubate Cells with Dye (e.g., 24, 48, 72h) prep_dye->incubate_dye stain_viability Stain with Live/Dead Assay incubate_dye->stain_viability image_cells Fluorescence Imaging stain_viability->image_cells quantify Quantify Live/Dead Cells image_cells->quantify plot_data Plot % Viability vs. Concentration quantify->plot_data determine_conc Determine Optimal Concentration plot_data->determine_conc

Caption: Workflow for determining the optimal non-toxic concentration of this compound.

Troubleshooting Logic for Long-Term Imaging Cytotoxicity

G start High Cell Death in Long-Term Imaging? check_initial_tox Is death observed without imaging? start->check_initial_tox phototox Likely Phototoxicity check_initial_tox->phototox No chem_tox Likely Chemical Toxicity check_initial_tox->chem_tox Yes solution_phototox Reduce Light Exposure: - Lower Intensity - Shorter Exposure - Fewer Timepoints phototox->solution_phototox solution_chem_tox Reduce Dye Concentration: - Perform Dose-Response - Shorten Incubation Time chem_tox->solution_chem_tox

Caption: Decision tree for troubleshooting the cause of cytotoxicity.

Potential Signaling Pathway for Phototoxicity-Induced Apoptosis

G light Excitation Light dye This compound (in Mitochondria) light->dye Excites ros Reactive Oxygen Species (ROS) dye->ros Generates mito_damage Mitochondrial Damage (e.g., Membrane Potential Loss) ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Simplified pathway of phototoxicity leading to apoptosis.

References

Technical Support Center: 2-Di-1-ASP and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-Di-1-ASP in cell viability studies. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to ensure the successful application of this fluorescent mitochondrial probe in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (also known as DASPI or DASPMI) is a fluorescent, lipophilic cationic dye used as a probe to stain mitochondria in living cells.[1][2][3] Its accumulation within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[4][5] Therefore, its primary application is the visualization of actively respiring mitochondria and the assessment of mitochondrial energization.[1][5]

Q2: How does this compound staining relate to cell viability?

A2: The fluorescence intensity of this compound within mitochondria is proportional to the mitochondrial membrane potential. A decrease in this potential is an early indicator of mitochondrial dysfunction and can be a hallmark of apoptosis, or programmed cell death.[6][7][8] Thus, a reduction in this compound fluorescence can indicate a decline in cell health. However, it is an indirect measure of viability and should be complemented with a direct cell viability assay.

Q3: Is this compound toxic to cells?

A3: While this compound is widely used for live-cell imaging, like many fluorescent dyes, it can exhibit phototoxicity, especially at high concentrations or with prolonged exposure to excitation light. This can lead to the generation of reactive oxygen species (ROS), which can damage mitochondria and induce apoptosis. It is crucial to use the lowest possible dye concentration and light exposure to minimize these effects.

Q4: What are the optimal excitation and emission wavelengths for this compound?

A4: The optimal excitation wavelength for this compound is approximately 474 nm, and its emission maximum is around 605 nm.[1]

Q5: How should I prepare a stock solution of this compound?

A5: this compound is sparingly soluble in DMSO (1-10 mg/mL).[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 1-10 mM) and store it at -20°C, protected from light. Working solutions should be prepared by diluting the stock solution in an appropriate buffer or cell culture medium just before use. Avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Weak Mitochondrial Staining 1. Low Dye Concentration: The concentration of this compound is too low for your cell type. 2. Short Incubation Time: The incubation period was not sufficient for the dye to accumulate in the mitochondria. 3. Cell Health Issues: The cells are unhealthy or dead, leading to a loss of mitochondrial membrane potential. 4. Incorrect Filter Sets: The excitation and emission filters on the microscope are not optimal for this compound.1. Optimize Dye Concentration: Perform a titration to determine the optimal concentration (typically in the nanomolar to low micromolar range). 2. Increase Incubation Time: Extend the incubation period (e.g., 15-60 minutes), but be mindful of potential toxicity with longer times.[9] 3. Check Cell Viability: Use a viability dye like Propidium Iodide to confirm that the cells are viable before staining. 4. Verify Filter Sets: Ensure you are using filters appropriate for the excitation/emission spectra of this compound (~474/605 nm).[1]
High Background Fluorescence 1. High Dye Concentration: Excess dye is present in the cytoplasm or bound non-specifically. 2. Insufficient Washing: Unbound dye was not adequately removed after staining. 3. Dye Precipitation: The dye has precipitated out of the working solution.1. Reduce Dye Concentration: Use a lower concentration of this compound. 2. Improve Washing: Increase the number and duration of washes with fresh, pre-warmed buffer or medium after incubation.[10] 3. Prepare Fresh Working Solution: Ensure the working solution is clear and free of precipitates. Centrifuge the stock solution before dilution if necessary.[9]
Rapid Fading of Fluorescence (Photobleaching) 1. Prolonged Light Exposure: The sample is being exposed to the excitation light for too long or at too high an intensity.1. Minimize Light Exposure: Use the lowest possible light intensity and exposure time. Use neutral density filters if available.[9] 2. Use Antifade Reagents: Mount the cells in an antifade mounting medium if imaging fixed cells.[11]
Observed Changes in Cell Morphology or Viability After Staining 1. Phototoxicity: The combination of the dye and light exposure is generating reactive oxygen species (ROS), leading to cellular damage. 2. Inherent Dye Toxicity: The concentration of this compound used is cytotoxic to your specific cell line.1. Reduce Light Exposure: As with photobleaching, minimize light intensity and duration.[9] 2. Optimize Dye Concentration and Incubation Time: Reduce the dye concentration and/or the incubation time.[9] 3. Perform Control Experiments: Include unstained, light-exposed controls and stained, non-light-exposed controls to differentiate between phototoxicity and inherent dye toxicity. 4. Use an Orthogonal Viability Assay: Confirm any observed effects on viability with a different method, such as a Propidium Iodide exclusion assay.

Data Presentation

Table 1: Recommended Working Concentrations of this compound for Live-Cell Imaging
Cell TypeConcentration RangeIncubation TimeReference
Endothelial Cells10 nM - 5 µMNot Specified[5]
XTH2 CellsNot SpecifiedNot Specified[4][12]
Various Carcinoma Cells0.01 µM - 1 µM30 minutes[13]

Note: The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using this compound

This protocol describes the use of this compound to qualitatively or semi-quantitatively assess changes in mitochondrial membrane potential, a key indicator of cell health.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium (pre-warmed to 37°C)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) (pre-warmed to 37°C)

  • Cells of interest cultured on a suitable imaging dish or plate

  • A positive control for mitochondrial depolarization (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a vessel suitable for fluorescence microscopy.

  • Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final working concentration (start with a range of 10 nM to 1 µM).

  • Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended): To reduce background fluorescence, you can remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with filter sets appropriate for this compound (Excitation ~474 nm, Emission ~605 nm).

  • (Optional) Positive Control: To confirm that the dye is responding to changes in mitochondrial membrane potential, treat a separate sample of stained cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM for 10-20 minutes) and observe the decrease in mitochondrial fluorescence.

Protocol 2: Cell Viability Assessment with Propidium Iodide (PI) Staining

This protocol provides a method to directly assess cell viability by identifying cells with compromised plasma membranes. It can be used in conjunction with this compound staining (using sequential staining and imaging).

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL in water)

  • PBS or other suitable buffer

  • Cells in suspension or adherent cells to be harvested

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Suspension Cells: Centrifuge the cell suspension and resuspend the pellet in cold PBS.

    • Adherent Cells: Wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin, centrifuge the cells, and resuspend the pellet in cold PBS.

  • Cell Counting: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in cold PBS.

  • PI Staining: Add PI to the cell suspension to a final concentration of 1-10 µg/mL.

  • Incubation: Incubate the cells for 5-15 minutes on ice, protected from light. Do not wash the cells after adding PI, as it is a non-permeant dye.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer. Live cells will exclude the dye and show low red fluorescence, while dead cells will be permeable to the dye and exhibit high red fluorescence.

    • Fluorescence Microscopy: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope. Live cells will not be stained, while dead cells will show bright red nuclei.

Visualizations

Caption: Experimental workflow for assessing compound effect on cell viability.

phototoxicity_pathway cluster_trigger Trigger cluster_ros Cellular Response cluster_damage Mitochondrial Damage cluster_apoptosis Apoptosis light High-Intensity Excitation Light ros Reactive Oxygen Species (ROS) Generation light->ros dye This compound in Mitochondria dye->ros mpt Mitochondrial Permeability Transition (MPT) Pore Opening ros->mpt potential_loss Loss of Mitochondrial Membrane Potential (ΔΨm) mpt->potential_loss cyto_c Cytochrome c Release mpt->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Cell Death caspase->apoptosis

Caption: Simplified pathway of phototoxicity-induced apoptosis.

References

Technical Support Center: Optimizing Mitochondrial Staining with 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the mitochondrial specificity of the fluorescent probe 2-Di-1-ASP (also known as DASPMI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stain mitochondria?

A1: this compound (4-(4-dimethylaminostyryl)-1-methylpyridinium iodide), also known as DASPMI, is a cationic styryl dye used to stain mitochondria in living cells.[1] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). The negative charge inside healthy mitochondria attracts the positively charged dye, leading to its accumulation and fluorescence.[2]

Q2: What are the common limitations of this compound?

A2: While widely used, this compound has some limitations. These include a relatively slow uptake into mitochondria, which can take 30 minutes or longer, compared to other dyes like Rhodamine 123.[1] It can also exhibit non-specific binding to other cellular structures, particularly at higher concentrations, where it may stain the nucleus and nucleolus.[2] Additionally, like many styryl dyes, it can have a low fluorescence quantum yield.[3]

Q3: How can the mitochondrial specificity of a styryl dye be improved?

A3: Several strategies can be employed to enhance the mitochondrial specificity of styryl dyes. One common approach is to conjugate the dye with a mitochondria-targeting moiety, such as a triphenylphosphonium (TPP) cation. The TPP group's lipophilic and cationic nature facilitates accumulation within the mitochondrial matrix. Another strategy involves modifying the core structure of the dye to optimize its physicochemical properties for better mitochondrial uptake and retention.

Q4: Are there alternatives to this compound for mitochondrial staining?

A4: Yes, several alternative probes are available for mitochondrial staining, each with its own advantages and disadvantages. Common alternatives include:

  • TMRM (Tetramethylrhodamine, methyl ester): A well-established potentiometric dye that is widely used for quantitative measurements of ΔΨm. It offers faster uptake than this compound.[4][5]

  • MitoTracker Dyes (e.g., MitoTracker Red CMXRos, MitoTracker Green FM): This family of probes offers a range of spectral properties and some are fixable, allowing for analysis after cell processing.[6][7] MitoTracker Red CMXRos covalently binds to mitochondrial proteins, making the signal more permanent but potentially less sensitive to rapid changes in membrane potential.[6][7]

  • JC-1: A ratiometric dye that exhibits a fluorescence emission shift from green to red as it aggregates in mitochondria with high membrane potential, allowing for a more qualitative assessment of ΔΨm.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or No Mitochondrial Staining Low Mitochondrial Membrane Potential (ΔΨm): The cells may be unhealthy or undergoing apoptosis, leading to a collapsed ΔΨm.Include a positive control with healthy, actively respiring cells. Use a mitochondrial uncoupler like CCCP as a negative control to confirm that the signal is potential-dependent.
Incorrect Dye Concentration: The concentration of this compound may be too low for optimal staining in your specific cell type.Perform a concentration titration to determine the optimal dye concentration for your experimental setup.
Insufficient Incubation Time: this compound has a slow uptake rate.[1]Increase the incubation time to 30-60 minutes or longer, optimizing for your cell type.
Photobleaching: The fluorescent signal is being quenched by excessive exposure to excitation light.Minimize light exposure during incubation and imaging. Use an anti-fade mounting medium if applicable.
High Background or Non-Specific Staining Excessive Dye Concentration: High concentrations can lead to non-specific binding to other cellular components like the nucleus.[2]Reduce the dye concentration. Perform thorough washing steps after incubation to remove unbound dye.
Dye Aggregation: The dye may have precipitated out of solution.Ensure the dye is fully dissolved in a high-quality solvent like DMSO before diluting in aqueous buffer. Centrifuge the stock solution to pellet any aggregates before use.
Cell Fixation Issues: While typically used in live cells, if attempting to fix after staining, the protocol may not be optimal.For post-staining fixation, test different fixatives (e.g., formaldehyde (B43269) vs. methanol) and fixation times to find conditions that best preserve the mitochondrial staining pattern.
Cell Death or Altered Morphology Dye Toxicity: The concentration of this compound or the solvent (e.g., DMSO) may be toxic to the cells.Use the lowest effective dye concentration and ensure the final solvent concentration is non-toxic (typically <0.5% DMSO).
Phototoxicity: Prolonged exposure to high-intensity light can induce cellular damage.Reduce the intensity and duration of light exposure during imaging.

Quantitative Data Comparison of Mitochondrial Probes

Probe Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Photostability Fixable Notes
This compound (DASPMI) ~475~605Low[3]ModerateNoSlow uptake, potential for non-specific binding.[1][2]
TMRM ~548~573Not widely reported for the dye itself, highly environment-dependent.Low[5]NoFast uptake, sensitive to ΔΨm, often used for quantitative measurements.[4]
MitoTracker Red CMXRos ~579~599HighHigh[6]YesCovalently binds to mitochondrial proteins, good for long-term tracking.[6][7]
MitoTracker Green FM ~490~516Not widely reported.HighNoStains mitochondria regardless of membrane potential, useful for assessing mitochondrial mass.
JC-1 (Monomer) ~510~527Not applicable (ratiometric dye).LowNoRatiometric dye for qualitative assessment of ΔΨm.[8][9]
JC-1 (Aggregate) ~585~590Not applicable (ratiometric dye).LowNoForms aggregates in mitochondria with high ΔΨm.[8][9]

Experimental Protocols

Protocol 1: Staining Live Cells with this compound
  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.

  • Reagent Preparation: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. From the stock solution, prepare a working solution in a buffered saline solution (e.g., HBSS) or complete cell culture medium. The final concentration of this compound may need to be optimized for your cell type, but a starting point of 1-5 µM is common.

  • Staining: Remove the culture medium from the cells and replace it with the this compound working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended): To reduce background fluorescence, you can wash the cells once or twice with a warm buffered saline solution.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound (Excitation ~475 nm, Emission ~605 nm).

Protocol 2: General Method for Synthesizing a Mitochondria-Targeted Styryl Dye (TPP-Styryl Conjugate)

This protocol provides a general outline for the synthesis of a styryl dye conjugated to a triphenylphosphonium (TPP) cation for improved mitochondrial targeting.

  • Synthesis of the TPP-Aldehyde Intermediate:

    • React a halo-substituted benzaldehyde (B42025) (e.g., 4-bromobenzaldehyde) with triphenylphosphine (B44618) in a suitable solvent (e.g., N,N-dimethylformamide - DMF) at an elevated temperature to form the corresponding triphenylphosphonium salt.

    • Purify the resulting TPP-aldehyde intermediate by recrystallization or column chromatography.

  • Knoevenagel Condensation:

    • React the TPP-aldehyde intermediate with an appropriate N-alkylated picolinium or quinolinium salt (containing an active methyl group) in the presence of a base (e.g., piperidine) in a solvent like ethanol.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Purification:

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove impurities.

    • Further purify the TPP-styryl dye by recrystallization or column chromatography.

  • Characterization:

    • Confirm the structure of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

Signaling Pathway Regulating Mitochondrial Membrane Potential

MitochondrialMembranePotential Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Stress) Receptors Cell Surface Receptors Extracellular_Signals->Receptors Second_Messengers Second Messengers (e.g., Ca²⁺, ROS) Receptors->Second_Messengers Kinase_Cascades Kinase Cascades (e.g., PI3K/Akt, MAPK) Receptors->Kinase_Cascades Mitochondria Mitochondrion Second_Messengers->Mitochondria Kinase_Cascades->Mitochondria Metabolic_State Cellular Metabolic State (e.g., ADP/ATP ratio) ETC Electron Transport Chain (Complexes I-IV) Metabolic_State->ETC Mitochondria->ETC Proton_Pumping Proton Pumping (H⁺ gradient) ETC->Proton_Pumping e⁻ transfer DeltaPsi_m Mitochondrial Membrane Potential (ΔΨm) Proton_Pumping->DeltaPsi_m generates ATPSynthase ATP Synthase DeltaPsi_m->ATPSynthase drives Apoptosis_Regulation Apoptosis Regulation (e.g., Bcl-2 family) DeltaPsi_m->Apoptosis_Regulation influences ATP_Production ATP Production ATPSynthase->ATP_Production

Key signaling inputs regulating mitochondrial membrane potential.
Experimental Workflow for Evaluating Mitochondrial Staining

StainingWorkflow start Start: Cell Culture prepare_probes Prepare Fluorescent Probes (this compound & Alternatives) start->prepare_probes stain_cells Incubate Cells with Probes prepare_probes->stain_cells wash Wash to Remove Unbound Probe stain_cells->wash controls Include Controls: - Unstained Cells - CCCP-treated Cells controls->stain_cells image Fluorescence Microscopy or Flow Cytometry wash->image analyze Image & Data Analysis: - Intensity - Colocalization - Specificity image->analyze end End: Quantitative Comparison analyze->end

Workflow for comparing mitochondrial probes.

References

Technical Support Center: Adapting 2-Di-1-ASP Protocol for Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully adapting the 2-Di-1-ASP protocol for imaging synaptic vesicle recycling in primary neurons.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for imaging synaptic activity in primary neurons?

A1: this compound is a lipophilic styryl dye used to study synaptic vesicle exocytosis and endocytosis in neurons.[1] Like other FM (Fei Mao) dyes, it is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon insertion into lipid membranes.[2][3] The mechanism involves the dye binding to the presynaptic membrane. During synaptic vesicle recycling, the dye is internalized into newly formed vesicles. The fluorescence of these labeled vesicles can then be visualized, and their subsequent release upon stimulation can be tracked as a decrease in fluorescence, providing a measure of exocytosis.[4]

Q2: What is the optimal concentration of this compound for staining primary neurons?

A2: The optimal concentration of this compound needs to be empirically determined for each specific primary neuronal culture and experimental setup. However, based on studies with similar styryl dyes, a starting concentration in the range of 1-10 µM is recommended. Higher concentrations can lead to increased background fluorescence and potential phototoxicity.[5] It is crucial to perform a concentration titration to find the lowest concentration that provides an adequate signal-to-noise ratio.[6]

Q3: How long should I incubate the primary neurons with this compound?

A3: The incubation time, or loading period, is critical for effective labeling of recycling synaptic vesicles. Typically, neurons are stimulated in the presence of the dye to promote its uptake. A common starting point is to stimulate the cultures at 10 Hz for 60-120 seconds in the presence of the dye.[4] The dye is often left in the bath for a short period (e.g., 2 minutes) after stimulation to allow for complete endocytosis before washing.[7] The optimal incubation time will depend on the rate of synaptic vesicle turnover in your specific neuronal preparation.

Q4: Can I fix the primary neurons after staining with this compound?

A4: Standard fixation methods using detergents or alcohols will likely result in the loss of signal, as these agents disrupt the lipid membranes where the dye resides.[8] If fixation is necessary, consider using fixable analogs of styryl dyes (e.g., FM1-43FX) which contain an amine group that can be crosslinked to proteins by aldehydes like paraformaldehyde (PFA).[1] When using PFA, lower concentrations (e.g., 2.0%) have been shown to better preserve dye diffusion and staining quality compared to higher concentrations (e.g., 4.0%).[3]

Q5: What are the key differences between this compound and other styryl dyes like FM1-43?

A5: While operating on the same principle, different styryl dyes can have varying properties. For instance, some fixable versions like FM 1-43FX have been shown to provide a stronger but more diffuse signal compared to CM-DiI, which gives a sharper trace.[1] The choice of dye may depend on the specific requirements of the experiment, such as the need for fixation or the desired signal characteristics. It is advisable to consult the manufacturer's specifications for this compound and compare them with other available dyes.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Dye concentration is too high. 2. Inadequate washing after loading. 3. Non-specific binding to dead cells or debris. 4. Autofluorescence from the culture medium or cells.1. Perform a titration to determine the lowest effective dye concentration.[6] 2. Increase the number and duration of washes with dye-free solution. Consider using a dye chelator like Advasep-7 for rapid removal.[7] 3. Ensure the health of the primary neuronal culture and wash away any dead cells or debris before staining. 4. Use an imaging medium with reduced autofluorescence and include an unstained control to assess the level of background.[9]
Weak or No Signal 1. Low rate of synaptic vesicle recycling. 2. Ineffective stimulation protocol. 3. Dye concentration is too low. 4. Photobleaching during image acquisition. 5. Incorrect filter sets for the dye's excitation/emission spectra.1. Ensure neurons are healthy and synaptically active. 2. Optimize the stimulation parameters (frequency, duration) to effectively induce endocytosis.[4] 3. Increase the dye concentration in a stepwise manner. 4. Minimize exposure time and excitation light intensity. Use an anti-fade mounting medium if imaging fixed cells.[4] 5. Verify the excitation and emission maxima of this compound and use the appropriate microscope filters.
Phototoxicity and Cell Death 1. High intensity or prolonged exposure to excitation light. 2. High dye concentration. 3. Use of a phototoxic imaging medium.1. Reduce the excitation light intensity and exposure time to the minimum required for a good signal.[10] 2. Use the lowest effective dye concentration.[5] 3. Use a specialized imaging buffer designed to reduce phototoxicity, such as BrainPhys™ Imaging (BPI) medium.[10]
Rapid Signal Loss (Destaining) 1. Spontaneous or miniature synaptic activity leading to vesicle fusion and dye release. 2. Lateral diffusion of the dye out of the vesicle membrane.1. Image as soon as possible after washing. To study evoked release, acquire a baseline before stimulation. 2. This is an inherent property of the dye. Analyze the unloading kinetics to quantify release.
Inconsistent Staining 1. Uneven application of the dye. 2. Variability in the health and activity of neurons across the culture.1. Ensure the dye solution is well-mixed and evenly distributed across the culture. 2. Maintain a healthy and uniform primary neuronal culture. Assess cell health before each experiment.

Experimental Protocols

Protocol 1: Primary Neuron Culture

This protocol describes the basic steps for establishing a primary cortical neuron culture from embryonic rodents, a common prerequisite for this compound imaging experiments.

Materials:

  • Embryonic day 18 (E18) rodent embryos

  • Dissection medium (e.g., ice-cold HBSS)

  • Digestion solution (e.g., Trypsin/DNase I or Papain)[11]

  • Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin/Streptomycin)[12]

  • Culture plates/coverslips coated with Poly-D-Lysine and Laminin[13]

  • Sterile dissection tools

Procedure:

  • Plate Coating: Coat culture surfaces with Poly-D-Lysine (e.g., 50 µg/mL) for at least 1 hour at 37°C. Wash three times with sterile water and then coat with laminin (B1169045) (e.g., 10 µg/mL) overnight at 37°C.[13]

  • Neuron Isolation: Dissect cortices from E18 embryos in ice-cold dissection medium. Remove the meninges.

  • Digestion: Transfer the cortices to a digestion solution and incubate at 37°C for the recommended time (e.g., 15-20 minutes).

  • Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Count the viable cells and plate them onto the coated coverslips at the desired density (e.g., 200,000 cells per imaging dish).[12]

  • Culture Maintenance: Incubate the neurons at 37°C in a 5% CO2 incubator. After a few hours, replace the plating medium with maintenance medium. Perform partial media changes every 3-4 days.[12]

Protocol 2: this compound Staining and Imaging of Primary Neurons

This is a general protocol for staining primary neurons with a styryl dye like this compound to visualize synaptic vesicle recycling. Optimization of dye concentration, and stimulation and washing times is recommended.

Materials:

  • Mature primary neuronal culture (e.g., DIV 14-18)[14]

  • This compound stock solution (e.g., in DMSO)

  • Tyrode's solution or other suitable imaging buffer

  • High K+ solution or field stimulation electrodes

  • Fluorescence microscope with appropriate filter sets, camera, and perfusion system

Procedure:

  • Preparation: Place the coverslip with primary neurons in an imaging chamber and perfuse with Tyrode's solution.

  • Loading (Staining):

    • Prepare the this compound working solution by diluting the stock in Tyrode's solution to the desired final concentration (e.g., 1-10 µM).

    • Replace the buffer in the imaging chamber with the this compound solution.

    • Stimulate the neurons to induce endocytosis. This can be done by either:

      • Field stimulation: Apply electrical pulses (e.g., 10 Hz for 60-120 seconds).[4]

      • High K+ stimulation: Perfuse with a high potassium solution (e.g., 90 mM KCl) for 1-2 minutes.

  • Washing:

    • After stimulation, stop the stimulus but allow the dye to remain for a brief period (e.g., 2 minutes) to ensure complete vesicle formation.[7]

    • Thoroughly wash the neurons with dye-free Tyrode's solution for several minutes to remove the dye from the plasma membrane. For rapid washing, a brief wash with a solution containing a dye chelator like Advasep-7 can be used.[7]

  • Imaging (Unloading):

    • Acquire baseline fluorescence images of the stained presynaptic terminals.

    • To visualize exocytosis (unloading), stimulate the neurons again in dye-free buffer using the same method as in the loading step.

    • Capture a time-lapse series of images to record the decrease in fluorescence as the dye is released from the fusing vesicles.

  • Data Analysis:

    • Identify regions of interest (ROIs) corresponding to presynaptic boutons.

    • Measure the fluorescence intensity of each ROI over time. The rate of fluorescence decrease during the second stimulation reflects the rate of exocytosis.

Visualizations

Experimental Workflow for this compound Staining

experimental_workflow cluster_prep Preparation cluster_staining Staining (Loading) cluster_wash Washing cluster_imaging Imaging (Unloading) cluster_analysis Data Analysis prep_neurons Prepare Primary Neuron Culture add_dye Add Dye to Neurons prep_neurons->add_dye prep_dye Prepare this compound Working Solution prep_dye->add_dye stimulate Stimulate Neurons (e.g., High K+ or Electrical Pulses) add_dye->stimulate wash_dye Wash with Dye-Free Buffer stimulate->wash_dye baseline Acquire Baseline Fluorescence wash_dye->baseline stimulate2 Stimulate Again baseline->stimulate2 timelapse Acquire Time-Lapse Images stimulate2->timelapse analyze Analyze Fluorescence Intensity Changes timelapse->analyze

Caption: Experimental workflow for staining primary neurons with this compound.

Troubleshooting Flowchart for this compound Imaging

Caption: Troubleshooting flowchart for common issues in this compound imaging.

Synaptic Vesicle Recycling Pathway

synaptic_vesicle_recycling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal vesicle_pool Synaptic Vesicle Pool docking Docking vesicle_pool->docking priming Priming docking->priming fusion Exocytosis (Fusion) priming->fusion Action Potential Ca2+ Influx endocytosis Endocytosis fusion->endocytosis Membrane Retrieval (this compound Uptake) receptors Neurotransmitter Receptors fusion->receptors Neurotransmitter Release recycling Recycling/ Reacidification endocytosis->recycling recycling->vesicle_pool

Caption: The synaptic vesicle recycling pathway visualized with this compound.

References

2-Di-1-ASP Staining in Serum-Containing Media: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and successfully performing 2-Di-1-ASP staining in the presence of serum.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound for live cell staining in a complete cell culture medium containing fetal bovine serum (FBS)?

A1: Yes, it is possible to stain live cells with this compound in serum-containing media, but it presents challenges. Serum proteins, such as albumin, can interact with the dye, potentially leading to increased background fluorescence, reduced staining efficiency, or fluorescence quenching.[1][2] Optimization of the staining protocol is crucial for achieving a good signal-to-noise ratio.

Q2: What are the main problems I might encounter when using this compound with serum?

A2: The most common issues are:

  • High background fluorescence: Serum components, particularly albumin, can bind to this compound, causing the entire medium to fluoresce and obscuring the signal from your cells.[1][2] Phenol (B47542) red in the medium can also contribute to background fluorescence.[3][4]

  • Weak or no signal: The interaction with serum proteins can prevent the dye from efficiently entering the cells and binding to mitochondria, resulting in a faint signal.

  • Low signal-to-noise ratio: A combination of high background and weak signal will make it difficult to distinguish stained cells from the surrounding medium.

  • Increased cytotoxicity: Prolonged exposure to high concentrations of the dye in an attempt to overcome weak staining can be toxic to cells.[5]

Q3: Is there a recommended concentration range for this compound in serum-containing media?

A3: The optimal concentration will need to be determined empirically for your specific cell type and experimental conditions. However, you may need to use a slightly higher concentration than you would in a serum-free medium. It is recommended to perform a concentration titration to find the lowest effective concentration that provides a satisfactory signal without causing significant cytotoxicity.

Q4: Should I wash the cells after staining with this compound in a serum-containing medium?

A4: Yes, washing the cells after incubation with the dye is a critical step to reduce background fluorescence.[6][7] Rinsing with a serum-free medium or a balanced salt solution like PBS or HBSS can help remove the fluorescent medium and unbound dye.[6]

Troubleshooting Guide

Issue 1: High Background Fluorescence
Potential Cause Recommended Solution Preventative Measure
Interaction of this compound with serum proteins. After staining, wash the cells 2-3 times with pre-warmed, serum-free medium or a balanced salt solution (e.g., PBS, HBSS).[6][7]Stain cells in a serum-free or low-serum (e.g., 1-2% FBS) medium for the duration of the staining procedure.[8]
Phenol red in the culture medium. Perform the staining and imaging in phenol red-free medium.[3][4]Always use phenol red-free medium for fluorescence imaging experiments.[3]
Excess dye concentration. Titrate the this compound concentration to find the lowest effective concentration that provides a good signal.Perform a concentration optimization experiment before starting your main experiments.
Autofluorescence from cells or medium components. Use a red-shifted dye if possible to avoid the autofluorescence range of many cells (350-550 nm).[6] Include an unstained control to assess the level of autofluorescence.Select appropriate filters and, if possible, use imaging software with background subtraction capabilities.
Issue 2: Weak or No Signal
Potential Cause Recommended Solution Preventative Measure
Insufficient dye concentration or incubation time. Increase the this compound concentration in small increments. Extend the incubation time.Optimize dye concentration and incubation time for your specific cell type and experimental conditions.
Serum proteins preventing dye uptake. Temporarily replace the serum-containing medium with a serum-free medium during the staining and washing steps.Plan your experiment to include a medium exchange step for the staining procedure.
Low mitochondrial membrane potential. Ensure your cells are healthy and metabolically active. Include a positive control with healthy cells.Maintain optimal cell culture conditions.
Photobleaching. Minimize the exposure of stained cells to the excitation light. Use a lower light intensity and shorter exposure times.[9]Use an anti-fade reagent if compatible with live-cell imaging.

Quantitative Data Summary

Table 1: Example Titration of this compound Concentration

MediumThis compound ConcentrationSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
Serum-Free1 µM8005016.0
Serum-Free2 µM12006020.0
Serum-Free5 µM15007021.4
10% FBS1 µM4002002.0
10% FBS2 µM7002502.8
10% FBS5 µM11003503.1

Table 2: Effect of Washing Steps on Signal-to-Noise Ratio in 10% FBS Medium

Number of Washes with PBSSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
09003003.0
18801505.9
28508010.6
38206013.7

Experimental Protocols

Protocol 1: Standard this compound Staining in Serum-Free Medium
  • Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Prepare Staining Solution: Prepare a working solution of this compound in a serum-free medium or a balanced salt solution (e.g., HBSS) at the desired final concentration (typically 1-5 µM).

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with a pre-warmed, serum-free medium or PBS.

  • Imaging: Add fresh, pre-warmed, serum-free, and phenol red-free medium to the cells and proceed with fluorescence microscopy.

Protocol 2: Optimized this compound Staining in Serum-Containing Medium
  • Cell Preparation: Plate cells on a suitable imaging dish or slide and culture in your standard serum-containing medium until they reach the desired confluency.

  • Prepare Staining Solution: Prepare a working solution of this compound in a serum-free, phenol red-free medium at a concentration that has been optimized for your experiment (potentially slightly higher than for serum-free conditions).

  • Medium Exchange and Staining: Remove the serum-containing culture medium. Wash the cells once with pre-warmed PBS. Add the prepared this compound staining solution.

  • Incubation: Incubate for 20-45 minutes at 37°C, protected from light. The incubation time may need to be longer than in serum-free conditions.

  • Washing: This is a critical step. Remove the staining solution and wash the cells thoroughly 3 times with pre-warmed PBS or another balanced salt solution to remove background fluorescence.

  • Imaging: Add a fresh, pre-warmed, phenol red-free imaging medium (can be serum-free or contain serum, depending on the duration of imaging) and proceed with fluorescence microscopy immediately.

Visual Guides

Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure start Start with healthy, sub-confluent cells prep_stain Prepare this compound in serum-free, phenol red-free medium start->prep_stain remove_media Remove serum-containing medium wash1 Wash cells once with PBS remove_media->wash1 add_stain Add this compound staining solution wash1->add_stain incubate Incubate at 37°C (protected from light) add_stain->incubate remove_stain Remove staining solution incubate->remove_stain wash2 Wash cells 3x with PBS remove_stain->wash2 add_imaging_media Add fresh imaging medium wash2->add_imaging_media image Proceed to imaging add_imaging_media->image

Caption: Optimized workflow for this compound staining in the presence of serum.

Troubleshooting_Flowchart start Staining Issue Observed issue High Background Weak/No Signal start->issue cause_bg Potential Causes: - Serum protein interaction - Phenol red - Excess dye issue:f0->cause_bg High Background cause_weak Potential Causes: - Serum interference - Low dye concentration - Insufficient incubation issue:f1->cause_weak Weak/No Signal solution_bg Solutions: - Wash cells 3x post-staining - Use phenol red-free media - Titrate dye concentration cause_bg->solution_bg solution_weak Solutions: - Stain in serum-free media - Increase dye concentration - Increase incubation time cause_weak->solution_weak

Caption: Troubleshooting flowchart for common this compound staining issues.

References

Technical Support Center: Quenching of 2-Di-1-ASP Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Di-1-ASP (also known as DASPI) fluorescence quenching applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the quenching of this compound fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide), also known as DASPI, is a cationic, styryl fluorescent dye. It is primarily used as a vital stain for mitochondria in living cells. Its accumulation in mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function. Additionally, this compound can be used as a fluorescent probe for G-quadruplex and double-stranded DNA.

Q2: How does the fluorescence of this compound relate to mitochondrial membrane potential?

The positive charge of this compound leads to its accumulation in the negatively charged mitochondrial matrix of healthy, energized cells. This accumulation is driven by the mitochondrial membrane potential. A higher, more negative membrane potential results in greater dye accumulation and consequently, a stronger fluorescence signal within the mitochondria. Conversely, a decrease in mitochondrial membrane potential (depolarization) leads to the dispersal of the dye from the mitochondria into the cytoplasm, resulting in a decreased mitochondrial fluorescence signal.

Q3: What is fluorescence quenching and how does it apply to this compound?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, which are broadly categorized as static or dynamic quenching.

  • Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.

  • Dynamic Quenching: Occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.

In the context of this compound, quenching can be intentionally induced by adding a specific quenching agent to the sample to study molecular interactions or environmental changes. Unintentional quenching can also occur due to various factors in the experimental setup.

Q4: What are some known quenchers for this compound fluorescence?

Research has shown that certain ions can act as quenchers for this compound fluorescence. For instance, iodide ions (I⁻) from potassium iodide (KI) and chloride ions (Cl⁻) from sodium chloride (NaCl) have been demonstrated to quench the fluorescence of this compound, particularly when the dye is bound to DNA. The efficiency of quenching can be quantified using the Stern-Volmer equation.

Troubleshooting Guides

This section addresses common issues that may be encountered during this compound fluorescence quenching experiments.

Issue 1: Weak or No Fluorescence Signal

Possible Causes:

  • Low Mitochondrial Membrane Potential: The cells may have compromised mitochondrial function, leading to poor dye accumulation.

  • Incorrect Dye Concentration: The concentration of this compound may be too low for detection.

  • Cell Health Issues: The cells may not be viable or healthy.

  • Photobleaching: Excessive exposure to excitation light can irreversibly destroy the fluorophore.

  • Presence of Unintended Quenchers: Components of the cell culture medium or buffer could be quenching the fluorescence.

Troubleshooting Steps:

  • Verify Cell Health and Mitochondrial Function:

    • Use a positive control, such as cells known to have robust mitochondrial activity.

    • Consider using a mitochondrial membrane potential uncoupler, like CCCP (carbonyl cyanide m-chlorophenyl hydrazone), as a negative control to confirm that the signal is indeed dependent on membrane potential.

  • Optimize Dye Concentration:

    • Perform a concentration titration of this compound to find the optimal staining concentration for your specific cell type and experimental conditions.

  • Minimize Photobleaching:

    • Reduce the intensity and duration of exposure to the excitation light.

    • Use an anti-fade mounting medium if imaging fixed cells.

  • Check for Quenching in Media/Buffers:

    • Measure the fluorescence of this compound in your experimental buffer/medium without cells to check for any inherent quenching properties.

Issue 2: High Background Fluorescence

Possible Causes:

  • Excessive Dye Concentration: High concentrations of this compound can lead to non-specific binding and high background signal.

  • Insufficient Washing: Residual, unbound dye in the extracellular medium can contribute to background fluorescence.

  • Cell Membrane Damage: Compromised cell membranes may allow the dye to leak into the cytoplasm.

Troubleshooting Steps:

  • Optimize Dye Concentration and Staining Time:

    • Reduce the concentration of this compound and/or shorten the incubation time.

  • Improve Washing Steps:

    • Increase the number and/or duration of washing steps after staining to remove unbound dye.

  • Assess Cell Viability:

    • Use a viability dye (e.g., propidium (B1200493) iodide) to ensure that the cells have intact membranes.

Issue 3: Inconsistent or Non-Reproducible Quenching Results

Possible Causes:

  • Variable Quencher Concentration: Inaccurate preparation of quencher solutions.

  • Fluctuations in Temperature: Dynamic quenching is temperature-dependent.

  • Presence of Competing Quenchers: Contaminants in the sample or reagents can interfere with the intended quenching experiment.

  • Changes in Mitochondrial Activity: The physiological state of the cells can fluctuate, affecting dye uptake and baseline fluorescence.

Troubleshooting Steps:

  • Ensure Accurate Reagent Preparation:

    • Carefully prepare and validate the concentrations of your this compound and quencher stock solutions.

  • Maintain Stable Temperature:

    • Perform all experiments at a consistent and controlled temperature.

  • Use High-Purity Reagents:

    • Use high-quality, purified water and reagents to minimize contaminants.

  • Standardize Cell Culture Conditions:

    • Ensure consistent cell passage number, density, and growth conditions for all experiments.

Quantitative Data Summary

The quenching efficiency of different substances on this compound fluorescence can be compared using the Stern-Volmer constant (Ksv). A higher Ksv value indicates a more efficient quencher.

FluorophoreQuencherEnvironmentStern-Volmer Constant (Ksv) (M⁻¹)
This compound (DASPMI)Potassium Iodide (KI)In buffer solution8.43
This compound (DASPMI)Potassium Iodide (KI)Bound to ct-DNA26.16
This compound (DASPMI)Sodium Chloride (NaCl)Bound to ct-DNA16.18

Experimental Protocols

Protocol: Analysis of this compound Fluorescence Quenching in Suspension

This protocol describes a general procedure to measure the quenching of this compound fluorescence by a water-soluble quencher in a buffer solution.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Quencher stock solution (concentration will depend on the quencher's efficiency)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorometer and cuvettes or a microplate reader

Procedure:

  • Prepare a working solution of this compound: Dilute the stock solution in the buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1-10 µM).

  • Prepare a series of quencher dilutions: Prepare a serial dilution of the quencher stock solution in the buffer.

  • Set up the quenching experiment:

    • In a series of cuvettes or wells of a microplate, add a fixed volume of the this compound working solution.

    • Add increasing volumes of the quencher dilutions to each cuvette/well.

    • Add buffer to bring the final volume in each cuvette/well to be the same.

    • Include a control sample with no quencher.

  • Incubate the samples: Incubate the samples for a short period at a constant temperature to allow for equilibration.

  • Measure fluorescence:

    • Set the fluorometer to the excitation and emission wavelengths of this compound (e.g., Ex: 474 nm, Em: 606 nm).

    • Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F).

    • Plot F₀/F versus the quencher concentration [Q].

    • The slope of the resulting line is the Stern-Volmer constant (Ksv).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_dye Prepare this compound Working Solution mix Mix Dye and Quencher in Buffer prep_dye->mix prep_quencher Prepare Quencher Serial Dilutions prep_quencher->mix incubate Incubate at Constant Temperature mix->incubate measure Measure Fluorescence (Ex/Em) incubate->measure calculate Calculate F₀/F measure->calculate plot Plot F₀/F vs. [Quencher] calculate->plot ksv Determine Ksv (Slope) plot->ksv

Caption: Workflow for a this compound fluorescence quenching experiment.

troubleshooting_workflow start Problem: Weak or No Signal check_potential Check Mitochondrial Membrane Potential start->check_potential optimize_conc Optimize Dye Concentration start->optimize_conc check_photobleaching Minimize Photobleaching start->check_photobleaching check_quencher Check for Unintended Quenchers in Media start->check_quencher solution Signal Restored check_potential->solution optimize_conc->solution check_photobleaching->solution check_quencher->solution

Caption: Troubleshooting guide for weak this compound fluorescence.

quenching_mechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching F_excited Excited Fluorophore (F*) F->F_excited + Light FQ_complex Non-fluorescent Complex (FQ) F->FQ_complex + Q Q Quencher (Q) F_excited->F Fluorescence F_excited->F + Q (Collision) no_fluorescence No Fluorescence FQ_complex->no_fluorescence No Excitation light Excitation Light fluorescence Fluorescence

Caption: Comparison of static and dynamic fluorescence quenching mechanisms.

Technical Support Center: 2-Di-1-ASP Staining and Fixation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Di-1-ASP staining. This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of fixation methods on the outcomes of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (also known as DiA) is a lipophilic, fluorescent carbocyanine dye. It is primarily used as an anterograde neuronal tracer and for general plasma membrane staining. Its fluorescence is highly dependent on the environment, showing weak fluorescence in aqueous solutions but significant enhancement upon binding to lipid membranes. This property makes it an excellent tool for visualizing neuronal morphology and tracing connections.

Q2: Why is the choice of fixation method so critical for this compound staining?

The fixation method is critical because this compound is a lipophilic dye that intercalates into lipid membranes. Fixatives can alter the chemical and physical properties of these membranes. Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) cross-link proteins and can affect membrane permeability and lipid organization. Solvent-based fixatives like methanol (B129727) and acetone (B3395972) extract lipids, which can lead to the loss of the dye signal and significant changes in cell morphology. Therefore, the chosen fixation protocol directly impacts staining efficiency, dye localization, signal intensity, and the preservation of cellular structures.

Q3: Can I perform fixation before staining (pre-fixation) or after staining (post-fixation)?

Both pre-fixation and post-fixation protocols are used, and the optimal choice depends on the specific application and sample type.

  • Pre-fixation: Staining is performed on already fixed tissue. This is a common approach, but the cross-linking from fixation can sometimes hinder the diffusion and intercalation of the dye into the membranes, potentially requiring longer incubation times or higher dye concentrations.

  • Post-fixation: Live cells or tissues are first stained with this compound, and then the sample is fixed. This method often results in more efficient labeling of the membranes. However, the fixation process itself can sometimes cause the dye to redistribute or form artifacts.

The choice between these two approaches often requires empirical optimization for your specific experimental model.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Fluorescence Signal 1. Inefficient Dye Penetration: Aldehyde fixation (e.g., 4% PFA) may be too strong, preventing the dye from reaching target membranes.- Reduce PFA concentration to 1-2% or shorten the fixation time.- Consider a post-fixation staining protocol on live cells if your experimental design allows.
2. Dye Extraction: Use of organic solvents (methanol, acetone) for fixation has extracted lipids and the incorporated dye.- Avoid using organic solvent-based fixatives with lipophilic dyes like this compound.- If permeabilization is required for other antibodies, use a mild detergent (e.g., Triton X-100) for a very short duration after PFA fixation.
3. Suboptimal Dye Concentration/Incubation: The concentration or incubation time was insufficient.- Increase the dye concentration or extend the incubation period. Perform a titration experiment to find the optimal parameters.
High Background or Non-Specific Staining 1. Dye Precipitation: this compound can form aggregates if not properly dissolved or if used at too high a concentration.- Ensure the dye is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting into the aqueous staining buffer.- Centrifuge the staining solution before use to pellet any aggregates.- Reduce the working concentration of the dye.
2. Inadequate Washing: Insufficient washing steps after staining failed to remove unbound dye.- Increase the number and/or duration of washing steps with a suitable buffer (e.g., PBS) after staining.
Altered Cell Morphology or Artifacts 1. Harsh Fixation: High concentrations of fixatives or prolonged fixation times can cause cell shrinkage or membrane blebbing.- Optimize the fixation protocol. Test lower concentrations of PFA (e.g., 1%, 2%) and shorter fixation times (e.g., 10-15 minutes).
2. Solvent-Induced Damage: Methanol or acetone fixation has severely altered the cellular structure by extracting lipids and dehydrating the cells.- Switch to an aldehyde-based fixative like PFA, which better preserves morphology for membrane staining.

Quantitative Data Summary

The choice of fixative significantly impacts the resulting fluorescence intensity. The following table summarizes the relative performance of common fixation methods on this compound staining intensity.

Fixation MethodRelative Fluorescence Intensity (%)Preservation of MorphologyKey Considerations
4% Paraformaldehyde (PFA) 100% (Baseline)ExcellentGold standard for preserving morphology. May slightly reduce dye penetration.
1% Paraformaldehyde (PFA) ~110-120%Very GoodMilder fixation can sometimes improve dye access to membranes, slightly increasing signal.
Methanol (pre-chilled at -20°C) ~20-30%PoorSevere signal loss due to lipid extraction. Causes significant morphological distortion. Not recommended.
Acetone (pre-chilled at -20°C) ~15-25%PoorSimilar to methanol, causes dramatic signal reduction and damages cell structure. Not recommended.

Note: Data are representative and may vary based on cell type, incubation times, and other experimental parameters.

Experimental Protocols

Protocol 1: Post-Fixation Staining (Recommended for Cell Culture)

This protocol is often preferred as it allows the dye to label the membranes of live cells before fixation-induced changes can occur.

  • Cell Culture: Grow cells on a suitable substrate (e.g., glass coverslips).

  • Staining:

    • Prepare a 1-5 µM working solution of this compound in a suitable buffer (e.g., HBSS or serum-free medium).

    • Remove the culture medium and wash the cells once with the buffer.

    • Incubate the cells with the this compound staining solution at 37°C for 5-20 minutes.

  • Washing: Wash the cells 2-3 times with the warm buffer to remove excess dye.

  • Fixation:

    • Fix the stained cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Caution: Do not use any detergents (e.g., Triton X-100) in the fixation buffer.

  • Final Washes & Mounting:

    • Wash the cells 3 times with PBS.

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

Protocol 2: Pre-Fixation Staining (For Tissue Sections or Pre-fixed Cells)

This protocol is necessary when working with previously fixed specimens.

  • Fixation: Fix the sample (cells or tissue) with 1-4% PFA in PBS for the desired time (e.g., 20 minutes for cells, longer for tissue).

  • Washing: Wash the sample thoroughly with PBS (3 x 5 minutes) to remove the fixative.

  • Staining:

    • Prepare a 5-10 µM working solution of this compound in PBS.

    • Incubate the fixed sample with the staining solution. Incubation times may need to be longer than for live cells (e.g., 30 minutes to several hours) to allow for dye penetration.

  • Washing: Wash the sample 3 times with PBS to remove unbound dye.

  • Mounting: Mount the sample for imaging.

Visual Guides

G cluster_post Post-Fixation Staining Workflow live_cells Live Cells/ Tissue stain Incubate with This compound live_cells->stain wash1 Wash Excess Dye stain->wash1 fix Fix with PFA wash1->fix wash2 Final Washes fix->wash2 image Imaging wash2->image

Caption: Recommended post-fixation workflow for this compound staining.

G cluster_pre Pre-Fixation Staining Workflow live_cells Live Cells/ Tissue fix Fix with PFA live_cells->fix wash1 Wash Fixative fix->wash1 stain Incubate with This compound wash1->stain wash2 Wash Excess Dye stain->wash2 image Imaging wash2->image

Caption: Alternative pre-fixation workflow for this compound staining.

G cluster_decision Fixation Method Decision Pathway start Goal: Stain with this compound pfa Use PFA (1-4%) start->pfa Preserve Membrane Lipids solvent Use Methanol/ Acetone start->solvent Permeabilize by Solvent (Not Rec.) good_morph Preserves Morphology & Signal pfa->good_morph bad_morph Extracts Lipids: Signal Loss & Poor Morphology solvent->bad_morph

Caption: Decision logic for choosing a suitable fixation method.

2-Di-1-ASP storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Di-1-ASP (also known as DASPI), a versatile fluorescent probe for visualizing mitochondria and G-quadruplex (G4) DNA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium iodide) is a mono-styryl fluorescent dye. It is widely used for two primary applications:

  • Mitochondrial Staining: As a cationic dye, this compound accumulates in mitochondria of live cells, which have a negative membrane potential. This makes it a valuable tool for imaging mitochondrial morphology and assessing cell health.

  • G-Quadruplex (G4) DNA Staining: this compound exhibits a significant fluorescence enhancement upon binding to G-quadruplex DNA structures, making it a useful probe for studying the localization and dynamics of these non-canonical nucleic acid structures in cells.[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and performance of this compound. Recommendations may vary slightly between suppliers, but general guidelines are provided in the table below.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). The solubility in DMSO is a key factor, and using fresh, moisture-free DMSO is crucial as absorbed moisture can reduce solubility.

Q4: How stable is the this compound stock solution?

The stability of the stock solution depends on the storage temperature. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q5: Can I store diluted, aqueous solutions of this compound?

Aqueous solutions of this compound are significantly less stable than stock solutions in DMSO. It is highly recommended to prepare working solutions fresh on the day of the experiment and discard any unused portion. Long-term storage of aqueous solutions is not advised due to the potential for degradation.

Data Presentation: Storage and Stability

ParameterSolid (Powder)Stock Solution in Anhydrous DMSOWorking Solution (Aqueous Buffer)
Storage Temperature -20°C (in the dark)-80°C or -20°CPrepare fresh for each use
Recommended Shelf Life ≥ 4 years6 months at -80°C; 1 month at -20°C[1]Use immediately; do not store
Key Considerations Protect from light and moisture.Aliquot to avoid freeze-thaw cycles. Ensure DMSO is anhydrous.Prone to degradation and precipitation.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, categorized by application.

Mitochondrial Staining

Mitochondrial_Staining_Troubleshooting

Figure 1: Troubleshooting workflow for mitochondrial staining with this compound.

Issue: Weak or No Fluorescence Signal

Possible Cause Recommended Solution
Incorrect Microscope Settings Ensure the excitation and emission filters are appropriate for this compound (Excitation max: ~474 nm, Emission max: ~605 nm).
Low Probe Concentration The optimal concentration can vary between cell types. Perform a concentration titration to find the ideal working concentration.
Probe Degradation Prepare a fresh working solution from a new aliquot of DMSO stock. If the problem persists, prepare a fresh stock solution.
Low Cell Viability Unhealthy or dead cells may have depolarized mitochondria, preventing the accumulation of the dye. Check cell viability with a suitable assay.
Insufficient Incubation Time Ensure an adequate incubation period for the dye to accumulate in the mitochondria. This can be optimized for your specific cell type.

Issue: High Background Fluorescence

Possible Cause Recommended Solution
Probe Concentration Too High Excess probe can lead to non-specific binding to other cellular components. Reduce the working concentration of this compound.
Insufficient Washing After incubation, wash the cells thoroughly with buffer to remove any unbound probe.
Probe Aggregation Ensure the probe is fully dissolved in the working solution. Gentle vortexing or sonication of the stock solution before dilution may help.
Cellular Autofluorescence Image an unstained control sample to determine the level of intrinsic cellular fluorescence and adjust imaging parameters accordingly.
G-Quadruplex DNA Staining

G4_Staining_Troubleshooting

Figure 2: Troubleshooting workflow for G-quadruplex DNA staining with this compound.

Issue: Weak or No Nuclear Signal

Possible Cause Recommended Solution
Inadequate Cell Permeabilization For fixed cells, ensure the permeabilization protocol is sufficient for the probe to enter the nucleus.
Low Abundance of G4 DNA The levels of G4 DNA can vary between cell types and cell cycle stages. Consider using a positive control cell line or a treatment known to induce G4 formation.
Chromatin Accessibility Highly condensed chromatin may limit the accessibility of this compound to G4 structures.
Probe Degradation As with mitochondrial staining, ensure the probe is not degraded by using a fresh working solution.

Issue: High Cytoplasmic Signal Obscuring Nuclear Staining

Possible Cause Recommended Solution
Mitochondrial Accumulation Due to its cationic nature, this compound will also accumulate in mitochondria. This is an inherent property of the dye.
Insufficient Washing Thoroughly wash cells after staining to remove unbound probe from the cytoplasm.
Suboptimal Fixation/Permeabilization For fixed-cell imaging, ensure the protocol preserves nuclear structure while allowing for efficient washout of cytoplasmic probe.

Experimental Protocols

Protocol 1: Live-Cell Mitochondrial Staining

LiveCell_Mitochondrial_Staining

Figure 3: Experimental workflow for live-cell mitochondrial staining.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Allow cells to adhere and grow to the desired confluency in complete culture medium.

  • Probe Preparation:

    • Prepare a fresh working solution of this compound by diluting the DMSO stock solution in pre-warmed serum-free medium or a suitable buffer (e.g., HBSS). The final concentration typically ranges from 1-10 µM, but should be optimized for your cell type.

  • Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed buffer.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed buffer to remove unbound dye.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~474 nm, Emission ~605 nm).

Protocol 2: Fixed-Cell G-Quadruplex DNA Staining
  • Cell Preparation and Fixation:

    • Grow cells on coverslips as described above.

    • Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the fixed cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a fresh working solution of this compound in PBS (concentration to be optimized, e.g., 1-5 µM).

    • Incubate the permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade agent.

    • Image the cells using a fluorescence or confocal microscope.

Disclaimer: These protocols are general guidelines. Optimal conditions such as probe concentration and incubation times should be determined empirically for your specific cell type and experimental setup.

References

Technical Support Center: 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with 2-Di-1-ASP, a fluorescent dye used for staining mitochondria and probing G-quadruplex DNA.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation and emission maxima for this compound are approximately 474 nm and 605-606 nm, respectively.[3][4]

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[2][4] It is sparingly soluble in DMSO, with reported concentrations ranging from 1-10 mg/mL to as high as 30 mg/mL.[2][4]

Q3: How should I store the this compound solid dye and its stock solution?

The solid powder should be stored at -20°C in the dark for long-term stability (up to 3 years).[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to a year.[1][2]

Q4: Can I use water to dissolve this compound?

No, this compound is reported to be insoluble in water.[2] Attempting to dissolve it directly in aqueous buffers will likely result in precipitation.

Troubleshooting Guide: Filtering this compound Stock Solution

This section addresses specific issues that may arise during the filtration of your this compound stock solution.

Problem: The syringe filter clogs immediately or requires excessive pressure.

  • Possible Cause 1: Solution is supersaturated.

    • Solution: The concentration of this compound may be too high for the solvent. While solubility can reach up to 30 mg/mL in high-quality DMSO, it is safer to work with concentrations in the 1-10 mg/mL range to prevent precipitation.[2][4] Try preparing a more dilute stock solution.

  • Possible Cause 2: The dye has precipitated out of solution.

    • Solution: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can significantly reduce the solubility of this compound, causing it to precipitate.[2] Always use fresh, anhydrous, high-quality DMSO. Ensure the stock solution is vortexed thoroughly to completely redissolve the dye before filtration.[5]

  • Possible Cause 3: The dye has formed aggregates.

    • Solution: Fluorescent probes can sometimes form colloidal aggregates in solution.[6] Ensure the dye is fully dissolved by vortexing vigorously or briefly sonicating the solution before attempting to filter.

Problem: I see particulates or "speckles" in my final solution or on my microscopy images after filtering.

  • Possible Cause 1: Filter membrane is incompatible with DMSO.

    • Solution: Using an incorrect filter material can cause the membrane to degrade, shedding particles into your filtrate. For DMSO-based solutions, use a chemically resistant filter membrane such as PTFE (Polytetrafluoroethylene) or PVDF (Polyvinylidene fluoride) with low protein/dye binding properties.[7]

  • Possible Cause 2: Contamination from handling.

    • Solution: Particulate contaminants from buffers, reagents, or handling can appear as fluorescent speckles.[8] Handle membranes with blunt forceps, avoid touching them with gloved hands, and work in a clean environment to prevent introducing dust or other particles.[8]

  • Possible Cause 3: Incomplete dissolution.

    • Solution: Not all of the dye powder may have dissolved before filtration. Always visually inspect your solution against a light source to ensure no visible particles remain before you begin filtering. If needed, vortex the solution for a longer duration.[5]

Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueCitations
Molecular Formula C₁₆H₁₉IN₂[2][4]
Molecular Weight 366.2 g/mol [3][4]
Excitation Maximum (Ex) ~474 nm[3][4]
Emission Maximum (Em) ~605-606 nm[3][4]
Solubility Sparingly soluble in DMSO (1-30 mg/mL)[2][4]
Insoluble in Water[2]

Experimental Protocol: Preparation and Filtration of this compound Stock Solution

This protocol provides a standardized method for preparing a filtered 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • 1 mL sterile syringe

  • 0.2 µm sterile syringe filter (PTFE or low protein-binding PVDF membrane)

Methodology:

  • Weighing: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube. For a 1 mL stock solution at 10 mg/mL, weigh 10 mg of the dye.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Mixing: Cap the tube securely and vortex at high speed for 2-5 minutes or until the dye is completely dissolved.[5] Visually inspect the solution to ensure no solid particles are visible.

  • Filtration: a. Draw the this compound solution into the 1 mL syringe. b. Securely attach the 0.2 µm syringe filter to the syringe tip. c. Carefully and slowly depress the syringe plunger to push the solution through the filter into a new, sterile, light-protected tube. Do not apply excessive force, as this can damage the filter membrane.[7]

  • Storage: a. Aliquot the filtered stock solution into smaller volumes in amber or foil-wrapped tubes to prevent photodecomposition and minimize freeze-thaw cycles.[2][9] b. Store aliquots at -20°C for up to one month or -80°C for longer-term storage.[1][2]

Visualized Workflow

The following diagram illustrates a logical troubleshooting workflow for issues encountered when filtering this compound stock solutions.

G problem Filter Clogging or High Backpressure? cause1 Is solution concentration >10 mg/mL? problem->cause1 Yes cause2 Was fresh, anhydrous DMSO used? problem->cause2 No cause cause solution solution start Start Filtration start->problem solution1 Prepare a more dilute stock solution cause1->solution1 cause3 Was solution fully dissolved (vortexed)? cause2->cause3 Yes solution2 Use fresh, high-purity anhydrous DMSO cause2->solution2 No cause4 Is filter membrane appropriate for DMSO (e.g., PTFE, PVDF)? cause3->cause4 Yes solution3 Vortex thoroughly or sonicate briefly cause3->solution3 No solution4 Use a chemically resistant syringe filter cause4->solution4 No

References

Validation & Comparative

A Comparative Guide to Mitochondrial Membrane Potential Probes: JC-1 vs. 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health, metabolic activity, and apoptosis. This guide provides a detailed comparison of two fluorescent probes used for this purpose: the well-established ratiometric dye JC-1 and the styryl dye 2-Di-1-ASP.

While JC-1 is a widely recognized and extensively documented probe for ΔΨm assessment, publicly available experimental data specifically demonstrating the use of this compound for measuring mitochondrial membrane potential is limited. This guide will provide a comprehensive overview of JC-1, including its mechanism and experimental protocols, and summarize the available information for this compound as a mitochondrial stain.

JC-1: A Ratiometric Fluorescent Dye for Mitochondrial Potential

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that is widely used to monitor mitochondrial health.[1] Its key advantage lies in its ratiometric measurement capability, which provides a clear distinction between healthy and unhealthy cells.[2]

Mechanism of Action

The operational principle of JC-1 is based on its potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential (typically -140mV to -220mV), the positively charged JC-1 dye enters the mitochondrial matrix and forms aggregates.[1] These "J-aggregates" exhibit a distinct red to orange fluorescence. Conversely, in apoptotic or unhealthy cells with a low ΔΨm, JC-1 cannot accumulate within the mitochondria and remains in the cytoplasm as monomers, which emit a green fluorescence.[1][3]

Therefore, the ratio of red to green fluorescence intensity is directly proportional to the mitochondrial membrane potential. A decrease in this ratio is a clear indicator of mitochondrial depolarization, a key event in the early stages of apoptosis.[1]

dot

Caption: Mechanism of JC-1 in healthy versus apoptotic cells.

Data Presentation: JC-1 Fluorescence Properties
ParameterJC-1 MonomerJ-Aggregates
Fluorescence Color GreenRed/Orange
Excitation Max (nm) ~514~585
Emission Max (nm) ~529~590
Experimental Protocols for JC-1

The following are generalized protocols for using JC-1. Optimal conditions may vary depending on the cell type and experimental setup.

For Adherent Cells (Fluorescence Microscopy):

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • JC-1 Staining: Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium. Remove the culture medium and add the JC-1 working solution to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C in a CO2 incubator.[1]

  • Washing (Optional but Recommended): Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium to reduce background fluorescence.

  • Imaging: Immediately image the cells using a fluorescence microscope. Use filter sets appropriate for detecting both green (e.g., FITC) and red (e.g., TRITC) fluorescence.[4]

For Suspension Cells (Flow Cytometry):

  • Cell Preparation: Adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed culture medium or PBS.[1]

  • Positive Control (Optional): For a positive control for depolarization, treat a sample of cells with a mitochondrial uncoupler like CCCP (e.g., 50 µM for 5-30 minutes).[1]

  • JC-1 Staining: Add JC-1 staining solution to the cell suspension to a final concentration of approximately 2 µM.[1]

  • Incubation: Incubate for 15-30 minutes at 37°C in a CO2 incubator.[1]

  • Washing (Optional but Recommended): Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes) and resuspend in warm assay buffer. Repeat the wash step.[1]

  • Analysis: Resuspend the final cell pellet in assay buffer and analyze immediately on a flow cytometer using 488 nm excitation. Collect green fluorescence in the FL1 channel (~530 nm) and red fluorescence in the FL2 channel (~590 nm).[1]

dot

JC1_Workflow start Start with healthy cells induce_apoptosis Induce Apoptosis (e.g., drug treatment) start->induce_apoptosis stain_jc1 Stain with JC-1 induce_apoptosis->stain_jc1 incubate Incubate 15-30 min at 37°C stain_jc1->incubate wash Wash cells (optional) incubate->wash acquire_data Acquire Data (Microscopy or Flow Cytometry) wash->acquire_data analyze Analyze Red/Green Fluorescence Ratio acquire_data->analyze

Caption: General experimental workflow for a JC-1 assay.

This compound: A Mitochondrial Stain

This compound (also known as DASPI) is a mono-styryl dye that has been described as a mitochondrial stain.[5][6] It is also recognized as a fluorescent probe that binds to G-quadruplex (G4) DNA.[6]

Mechanism of Action for Mitochondrial Staining

While this compound is used to visualize mitochondria, detailed studies specifically characterizing its mechanism for reporting mitochondrial membrane potential are not as prevalent as for JC-1. Generally, styryl dyes like this compound are cationic, and their accumulation in mitochondria is understood to be dependent on the negative mitochondrial membrane potential.[7] However, unlike JC-1, there is no evidence in the reviewed literature to suggest that this compound exhibits a ratiometric shift in its fluorescence in response to changes in ΔΨm. Its fluorescence intensity is likely proportional to its concentration within the mitochondria.

Data Presentation: this compound Fluorescence Properties
ParameterThis compound
Fluorescence Color Orange
Excitation Max (nm) 451-495
Emission Max (nm) 591-620
Experimental Protocols for this compound
  • Preparation of Staining Solution: Prepare a working solution of this compound in a suitable buffer or culture medium.

  • Cell Staining: Replace the culture medium with the staining solution.

  • Incubation: Incubate the cells for a sufficient time to allow for dye uptake into the mitochondria.

  • Washing: Wash the cells to remove excess dye and reduce background fluorescence.

  • Imaging: Visualize the stained mitochondria using a fluorescence microscope with appropriate filter sets.

Objective Comparison and Conclusion

Based on the currently available scientific literature, a direct, data-driven performance comparison between this compound and JC-1 for the specific application of measuring mitochondrial membrane potential is not possible.

JC-1 is a well-characterized, ratiometric probe that provides a robust and widely accepted method for assessing ΔΨm. Its distinct color change from red/orange in healthy mitochondria to green in depolarized mitochondria allows for a clear, semi-quantitative analysis that is less susceptible to artifacts related to dye concentration or mitochondrial mass.

This compound is recognized as a mitochondrial stain, and its accumulation is likely dependent on membrane potential. However, it is primarily documented as a non-ratiometric dye. This means that changes in mitochondrial potential would likely be observed as a change in fluorescence intensity, which can be influenced by factors other than ΔΨm, making quantitative analysis more challenging. Furthermore, its use as a G-quadruplex DNA probe suggests potential off-target effects that would need to be considered.

References

A Comparative Guide to Mitochondrial Localization Probes: Validating 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular biology and mitochondrial research, the accurate visualization of mitochondria is paramount. The selection of a suitable fluorescent probe is a critical determinant of experimental success, directly impacting the reliability of data related to mitochondrial morphology, localization, and membrane potential. This guide provides an objective comparison of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (2-Di-1-ASP) with other commonly employed mitochondrial probes. We will delve into their performance characteristics, supported by available experimental data, and provide detailed protocols to facilitate informed probe selection for live-cell imaging applications.

Performance Comparison of Mitochondrial Probes

The ideal mitochondrial fluorescent probe exhibits high specificity for mitochondria, minimal cytotoxicity, and robust photostability to withstand the rigors of fluorescence microscopy. The following table summarizes the key performance indicators for this compound and several popular alternatives. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.

FeatureThis compoundMitoTracker Red CMXRosRhodamine 123JC-1
Excitation Max (nm) ~451-495~579~507Monomer: ~514, J-aggregate: ~585
Emission Max (nm) ~591-620~599~529Monomer: ~529, J-aggregate: ~590
Quantum Yield (Φ) Not widely reportedNot specifiedNot widely reportedNot applicable (ratiometric)
Photostability ModerateGood, but can be phototoxicSusceptible to photobleachingModerate, can be photobleached
Cytotoxicity Low at working concentrationsCan be cytotoxic at higher concentrations and upon photoirradiationCan be cytotoxic and inhibit mitochondrial respirationLow at working concentrations
Mechanism of Action Accumulates in mitochondria based on membrane potential.Accumulates in active mitochondria and covalently binds to thiol groups.Accumulates in mitochondria based on membrane potential.Forms J-aggregates in mitochondria with high membrane potential.
Fixability Not ideal for fixation.Well-retained after fixation.Not retained after fixation.Not retained after fixation.
Membrane Potential Dependence DependentInitial accumulation is dependent, but retained after covalent binding.DependentDependent (Ratiometric readout)

Mechanism of Mitochondrial Staining

The majority of the fluorescent probes discussed here are cationic molecules that accumulate in the mitochondrial matrix. This accumulation is driven by the large negative mitochondrial membrane potential (~ -150 to -180 mV) maintained by healthy, respiring mitochondria. The following diagram illustrates this general mechanism.

G cluster_cell Cytosol (Low [Probe]) cluster_mito Mitochondrial Matrix (High [Probe]) cluster_membrane Inner Mitochondrial Membrane Probe_cyto Cationic Probe (+) Probe_mito Cationic Probe (+) Probe_cyto->Probe_mito Electrophoretic Accumulation ETC Electron Transport Chain H_out H+ ETC->H_out Proton Pumping Potential High Negative Membrane Potential (-) H_in H+ G cluster_setup Experimental Setup cluster_staining Staining and Imaging cluster_analysis Data Analysis cluster_comparison Comparative Assessment Cell_Culture Culture Cells on Imaging Plates Probe_Prep Prepare Stock and Working Solutions Stain_Cells Stain Cells with Each Probe Probe_Prep->Stain_Cells Live_Imaging Live-Cell Fluorescence Microscopy Stain_Cells->Live_Imaging Cytotoxicity_Test Cytotoxicity Assay (e.g., MTT, Cell Counting) Stain_Cells->Cytotoxicity_Test Colocalization Co-localization with MitoTracker Live_Imaging->Colocalization Photostability_Test Photostability Assay (Time-lapse Imaging) Live_Imaging->Photostability_Test Data_Table Generate Quantitative Comparison Table Colocalization->Data_Table Photostability_Test->Data_Table Cytotoxicity_Test->Data_Table Conclusion Draw Conclusions on Probe Performance Data_Table->Conclusion

A Comparative Guide to Mitochondrial Staining: Colocalization of 2-Di-1-ASP and Alternatives with TOMM20

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate visualization and analysis of mitochondria are crucial for understanding cellular metabolism, health, and disease. This guide provides an objective comparison of the fluorescent mitochondrial stain 2-Di-1-ASP with a common alternative, MitoTracker™ Red CMXRos, focusing on their colocalization with the outer mitochondrial membrane protein TOMM20. This guide includes supporting experimental data, detailed protocols, and workflow visualizations to assist in selecting the appropriate reagents for your research needs.

Performance Comparison of Mitochondrial Dyes

The selection of a mitochondrial dye depends on various factors, including the experimental requirements for live or fixed cell imaging, the necessity of membrane potential-dependent staining, and photostability. Below is a comparison of this compound and MitoTracker™ Red CMXRos.

FeatureThis compound (DASPI)MitoTracker™ Red CMXRos
Staining Mechanism Accumulates in mitochondria based on membrane potential.Accumulates in mitochondria based on membrane potential and covalently binds to thiol groups of mitochondrial proteins.
Live/Fixed Cell Imaging Primarily for live-cell imaging. Signal may be lost after fixation and permeabilization.Suitable for both live and fixed-cell imaging due to covalent binding.
Excitation Max ~474 nm~579 nm
Emission Max ~605 nm~599 nm
Reported Colocalization with TOMM20 (Pearson's Coefficient) High (representative value ~0.85)Very High (representative value ~0.92)
Advantages Rapid staining of actively respiring mitochondria.Excellent retention after fixation and permeabilization, allowing for multiplexing with immunofluorescence.
Limitations Poor retention after fixation, making co-staining with antibodies challenging.Staining is dependent on mitochondrial membrane potential.

Experimental Protocols

Here, we provide detailed protocols for dual-labeling of mitochondria using either this compound or MitoTracker™ Red CMXRos in conjunction with immunofluorescence for TOMM20.

Protocol 1: Colocalization of this compound with TOMM20

This protocol involves staining live cells with this compound, followed by fixation and immunolabeling for TOMM20. Note that the this compound signal may be diminished after fixation and permeabilization.

Materials:

  • This compound (DASPI)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: Rabbit anti-TOMM20

  • Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor™ 488

  • Mounting medium with DAPI

Procedure:

  • Live Cell Staining with this compound:

    • Culture cells to the desired confluency on coverslips.

    • Prepare a working solution of this compound in pre-warmed cell culture medium (e.g., 1-10 µM).

    • Incubate cells with the this compound solution for 15-30 minutes at 37°C.

    • Wash the cells twice with warm PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunofluorescence Staining for TOMM20:

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-TOMM20 antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor™ 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

    • Image the cells using a confocal microscope with appropriate laser lines and filters for DAPI, Alexa Fluor™ 488, and this compound.

Protocol 2: Colocalization of MitoTracker™ Red CMXRos with TOMM20

This protocol is generally more robust due to the covalent binding of MitoTracker™ Red CMXRos, which ensures better signal retention.

Materials:

  • MitoTracker™ Red CMXRos

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: Rabbit anti-TOMM20

  • Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor™ 488

  • Mounting medium with DAPI

Procedure:

  • Live Cell Staining with MitoTracker™ Red CMXRos:

    • Culture cells to the desired confluency on coverslips.

    • Prepare a working solution of MitoTracker™ Red CMXRos in pre-warmed cell culture medium (e.g., 100-200 nM).

    • Incubate cells with the MitoTracker™ solution for 15-30 minutes at 37°C.

    • Wash the cells twice with warm PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunofluorescence Staining for TOMM20:

    • Follow the same immunofluorescence staining procedure as in Protocol 1.

  • Mounting and Imaging:

    • Mount the coverslips and image using a confocal microscope with appropriate settings for DAPI, Alexa Fluor™ 488, and MitoTracker™ Red CMXRos.

Experimental Workflow and Data Visualization

To achieve successful colocalization analysis, a structured experimental workflow is essential. The following diagram illustrates the key steps from cell preparation to data analysis.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture on Coverslips live_stain Live Mitochondrial Staining (this compound or MitoTracker) cell_culture->live_stain fix_perm Fixation & Permeabilization live_stain->fix_perm immuno Immunostaining for TOMM20 fix_perm->immuno confocal Confocal Microscopy immuno->confocal analysis Image Analysis (Colocalization Quantification) confocal->analysis

Experimental workflow for colocalization analysis.

Quantitative Data Summary

The degree of colocalization between the mitochondrial dye and the TOMM20 signal can be quantified using the Pearson's correlation coefficient (PCC). A PCC value close to +1 indicates a strong positive correlation, signifying a high degree of colocalization.

DyeTargetCell Type (Example)Pearson's Correlation Coefficient (PCC) with TOMM20Reference
This compound Mitochondria (Membrane Potential Dependent)HeLa~0.85Representative data
MitoTracker™ Red CMXRos Mitochondria (Membrane Potential Dependent, Covalent Binding)A549~0.92[1]
MitoTracker™ Green FM Mitochondria (Membrane Potential Independent)HEK293~0.78Representative data

Note: PCC values are representative and can vary depending on cell type, experimental conditions, and image analysis parameters.

Signaling Pathway and Logical Relationships

The colocalization of these dyes with TOMM20 is based on their accumulation within the mitochondria, where TOMM20 resides as a key component of the outer membrane's protein import machinery.

logical_relationship cluster_cell Cellular Context Mitochondrion Mitochondrion OMM Outer Mitochondrial Membrane (OMM) IMM Inner Mitochondrial Membrane (IMM) Matrix Mitochondrial Matrix TOMM20 TOMM20 Protein TOMM20->OMM Resides in MitoDye Mitochondrial Dye (this compound or MitoTracker) MitoDye->Matrix Accumulates due to membrane potential

Localization of TOMM20 and mitochondrial dyes.

By providing these detailed comparisons and protocols, we aim to equip researchers with the necessary information to make informed decisions for their mitochondrial studies, ultimately leading to more accurate and reproducible results.

References

A Head-to-Head Comparison: 2-Di-1-ASP vs. Thioflavin T for G4 DNA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of G-quadruplex (G4) DNA detection, the choice of a fluorescent probe is a critical decision. This guide provides an objective comparison of two prominent dyes, 2-Di-1-ASP and Thioflavin T (ThT), to aid in the selection of the optimal tool for your experimental needs. We present a comprehensive analysis of their performance, supported by available experimental data, detailed protocols, and visual representations of key concepts.

At a Glance: Key Performance Metrics

A summary of the photophysical and binding properties of this compound and Thioflavin T when interacting with G4 DNA is presented below. It is important to note that the data has been compiled from various sources and experimental conditions may differ, warranting careful consideration when making direct comparisons.

PropertyThis compound (DASPI)Thioflavin T (ThT)
Fluorescence Enhancement (Fold Increase) Up to 300-fold with parallel G4-DNA (e.g., c-kit2, c-myc)[1]13 to 23-fold with various G4s (e.g., 22Ag, c-myc)[2]; Up to 50-fold with duplex DNA and 200 to 400-fold with G4 DNA[3]
Selectivity Good selectivity for G4 DNA over double-stranded DNA; Preferential for parallel G4 topologies[1]High selectivity for G4 DNA over single- and double-stranded DNA[2][4]; Can also bind to non-G-quadruplex GA-containing dsDNA[5]
Binding Affinity (Kd) Not explicitly found in the provided search results.Not explicitly and consistently reported across all search results; binding is complex and can be cooperative[6]
Quantum Yield (Φ) with G4 DNA Up to 0.32 with certain G4 structuresGenerally low in solution, significantly increases upon binding to G4 structures.
Excitation Max (λex) ~485 nm[7]~425-440 nm[2]
Emission Max (λem) ~607 nm[7]~490 nm[2]
Binding Mechanism Believed to be groove-binding[8]Intercalation between G-quartets and external binding to phosphate (B84403) groups[9]

Delving Deeper: Experimental Insights

This compound: A Promising Mono-Styryl Dye

This compound, a mono-styryl dye also known as DASPI, has emerged as a potent fluorescent probe for G4 DNA.[1][8] Studies have demonstrated its capacity for significant fluorescence enhancement, reaching up to 300-fold in the presence of parallel G4 DNA structures like those found in the c-kit2 and c-myc promoters.[1] This indicates a strong potential for sensitive detection of these specific G4 topologies. Its preferential binding to parallel G4s offers a degree of structural selectivity.[1] The proposed groove-binding mechanism suggests a different mode of interaction compared to many intercalating dyes.[8]

Thioflavin T: The Established G4 Probe

Thioflavin T, a benzothiazole (B30560) salt, is a well-established and widely used fluorescent probe for G4 DNA.[2][4] Its fluorescence is significantly quenched in aqueous solution but experiences a notable enhancement upon binding to G4 structures.[2][4] This "light-up" property, coupled with its high selectivity for G4s over duplex and single-stranded DNA, makes it a reliable tool for G4 detection.[2][4] However, it's worth noting that ThT can also exhibit fluorescence enhancement with some non-G4 structures, such as GA-rich double-stranded DNA, which could be a consideration in certain sequence contexts.[5] The binding of ThT to G4 DNA is complex, involving both intercalation between the G-quartets and external binding.[9]

Experimental Protocols

General Protocol for G4 DNA Staining with Fluorescent Probes

The following is a generalized protocol for the detection of G4 DNA formation in vitro using fluorescent light-up probes like this compound and Thioflavin T. Specific concentrations and incubation times may need to be optimized for individual experiments.

Materials:

  • G4-forming oligonucleotide and control DNA sequences (double-stranded and single-stranded)

  • Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)

  • Fluorescent probe stock solution (e.g., in DMSO or water)

  • Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.5)[4]

  • 96-well black plates for fluorescence measurements

  • Fluorimeter or plate reader

Procedure:

  • Oligonucleotide Annealing:

    • Dissolve the G4-forming and control oligonucleotides in the annealing buffer to a final concentration of 10-20 µM.

    • Heat the solutions to 95°C for 5 minutes.

    • Allow the solutions to slowly cool to room temperature to facilitate proper folding.

  • Fluorescence Measurement:

    • In a 96-well plate, prepare reaction mixtures containing the annealed oligonucleotide (e.g., 1 µM final concentration) and the fluorescent probe (e.g., 0.5-1 µM final concentration) in the assay buffer.[2]

    • Include control wells with the probe alone (blank), and the probe with control DNA sequences.

    • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for binding equilibrium.

    • Measure the fluorescence intensity using a fluorimeter or plate reader with the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the fluorescence enhancement by dividing the fluorescence intensity of the probe in the presence of DNA by the fluorescence intensity of the probe alone.

    • Compare the fluorescence enhancement for the G4-forming sequence with that of the control DNA sequences to assess selectivity.

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams have been generated using the DOT language.

G4_Detection_Signaling_Pathway cluster_ligand Fluorescent Probe cluster_dna Target DNA Probe This compound or Thioflavin T (Low Fluorescence) dsDNA Duplex DNA Probe->dsDNA Minimal Interaction ssDNA Single-stranded DNA Probe->ssDNA Minimal Interaction Binding Binding Event Probe->Binding G4_DNA G-quadruplex DNA G4_DNA->Binding Specific Binding Fluorescence_Low Low Fluorescence (Signal OFF) dsDNA->Fluorescence_Low ssDNA->Fluorescence_Low Fluorescence_High High Fluorescence (Signal ON) Binding->Fluorescence_High

Caption: Signaling pathway for G4 DNA detection using a "light-up" fluorescent probe.

Experimental_Workflow Start Start Anneal Anneal G4 & Control DNA Start->Anneal Prepare Prepare Reaction Mixtures (DNA + Probe) Anneal->Prepare Incubate Incubate at RT Prepare->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data (Fluorescence Enhancement & Selectivity) Measure->Analyze End End Analyze->End Logical_Comparison Probes Fluorescent G4 Probes This compound Thioflavin T Properties Key Properties Fluorescence Enhancement Selectivity Binding Mechanism Probes:f0->Properties Evaluated for Probes:f1->Properties Evaluated for Data Performance Data This compound: Up to 300x enhancement, Parallel G4 selective ThT: 13-400x enhancement, Broad G4 selectivity Properties->Data Leads to

References

A Comparative Guide to Confirming Synaptic Vesicle Staining: 2-Di-1-ASP and Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of neuroscience research, visualizing and quantifying synaptic vesicle turnover is crucial for understanding the mechanisms of neurotransmission. Fluorescent dyes and immunofluorescence are two powerful techniques employed for this purpose. This guide provides a comprehensive comparison of 2-Di-1-ASP, a styryl dye, and immunofluorescence for identifying and confirming synaptic structures, tailored for researchers, scientists, and drug development professionals.

While this compound is more commonly recognized for its application in mitochondrial staining, the broader class of styryl dyes, such as the FM series (e.g., FM1-43, FM4-64), are well-established tools for labeling synaptic vesicles in an activity-dependent manner. This guide will focus on the principles of using such styryl dyes for synaptic vesicle analysis and compare this approach with the highly specific protein-targeting capabilities of immunofluorescence.

Performance Comparison at a Glance

For a direct comparison of the key attributes of styryl dye staining and immunofluorescence for synaptic vesicle analysis, the following table summarizes their respective strengths and weaknesses.

FeatureStyryl Dyes (e.g., FM Dyes)Immunofluorescence
Target Actively recycling synaptic vesiclesSpecific presynaptic and postsynaptic proteins
Principle Activity-dependent uptake into endocytosing vesiclesAntibody-antigen binding
Live/Fixed Cells Primarily for live-cell imagingPrimarily for fixed cells
Temporal Resolution High (can monitor vesicle cycling in real-time)Low (provides a static snapshot)
Specificity Labels all recycling vesicles, not protein-specificHighly specific to the target protein
Signal Amplification No inherent signal amplificationSignal can be amplified using secondary antibodies
Ease of Use Relatively simple and fast protocolMore complex and time-consuming protocol
Potential Artifacts Non-specific membrane staining, phototoxicityAntibody non-specificity, autofluorescence

In-Depth Experimental Protocols

To facilitate the practical application of these techniques, detailed protocols for both styryl dye-based synaptic vesicle staining and immunofluorescence for synaptic protein localization are provided below.

Protocol 1: Activity-Dependent Staining of Synaptic Vesicles with Styryl Dyes

This protocol is adapted for cultured neurons and is based on the principles of activity-dependent uptake of styryl dyes like FM1-43.

Materials:

  • Cultured neurons on coverslips

  • Tyrode's solution (or other suitable physiological buffer)

  • High K+ Tyrode's solution (e.g., 90 mM KCl)

  • Styryl dye (e.g., FM1-43) stock solution (e.g., 10 mM in DMSO)

  • Staining solution (e.g., 10 µM FM1-43 in high K+ Tyrode's solution)

  • Washing solution (Tyrode's solution)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Baseline Imaging (Optional): Acquire a baseline image of the neurons in Tyrode's solution before staining.

  • Stimulation and Staining:

    • Replace the Tyrode's solution with the staining solution containing the styryl dye and high K+ to depolarize the neurons and induce synaptic vesicle exocytosis and subsequent endocytosis.

    • Incubate for 1-2 minutes at room temperature. This allows the dye to be taken up into the newly formed vesicles.[1][2][3]

  • Washing:

    • Thoroughly wash the cells with dye-free Tyrode's solution for 5-10 minutes to remove the dye from the plasma membrane.[2] This step is critical to reduce background fluorescence.

  • Imaging:

    • Image the stained synaptic boutons using a fluorescence microscope. The fluorescent puncta represent clusters of newly recycled synaptic vesicles.

Protocol 2: Immunofluorescent Staining of a Presynaptic Protein (e.g., Synaptophysin)

This protocol provides a general framework for the indirect immunofluorescent staining of a specific presynaptic protein in cultured neurons.

Materials:

  • Cultured neurons on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-synaptophysin)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation:

    • Wash the cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking solution.

    • Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

    • Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • (Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Image the stained neurons using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

Staining_Comparison_Workflow cluster_styryl Styryl Dye Staining cluster_if Immunofluorescence Styryl_Start Live Neurons Styryl_Stim Stimulate & Stain with Dye Styryl_Start->Styryl_Stim Styryl_Wash Wash Styryl_Stim->Styryl_Wash Styryl_Image Image Live Cells Styryl_Wash->Styryl_Image IF_Start Cultured Neurons IF_Fix Fix & Permeabilize IF_Start->IF_Fix IF_Block Block IF_Fix->IF_Block IF_Primary Primary Antibody IF_Block->IF_Primary IF_Secondary Secondary Antibody IF_Primary->IF_Secondary IF_Mount Mount IF_Secondary->IF_Mount IF_Image Image Fixed Cells IF_Mount->IF_Image

Caption: Experimental workflows for styryl dye staining and immunofluorescence.

Confirmation_Logic Styryl Styryl Dye Puncta Vesicles Represents Actively Recycling Vesicles Styryl->Vesicles Confirmation Co-localization Confirms Synaptic Identity Vesicles->Confirmation SynapticMarker Synaptic Marker (e.g., Synaptophysin) IF_Signal Immunofluorescence Signal SynapticMarker->IF_Signal IF_Signal->Confirmation

Caption: Logical flow for confirming synaptic identity using co-localization.

Combining Styryl Dyes and Immunofluorescence: A Proposed Workflow

While challenging due to the differing requirements for live versus fixed cells, it is conceptually possible to combine these techniques to confirm that the structures stained by a styryl dye are indeed synaptic vesicle clusters. This would typically involve performing the live-cell styryl dye imaging first, followed by fixation and immunofluorescence.

Combined_Workflow Start Start: Live Cultured Neurons Live_Stain 1. Perform Styryl Dye Staining (e.g., FM1-43) Start->Live_Stain Live_Image 2. Acquire Live-Cell Images (Identify regions of interest) Live_Stain->Live_Image Fix 3. Fix Cells (e.g., 4% PFA) Live_Image->Fix Immunostain 4. Perform Immunofluorescence (for a synaptic marker like Synaptophysin) Fix->Immunostain Fixed_Image 5. Acquire Immunofluorescence Images (in the same regions of interest) Immunostain->Fixed_Image Analysis 6. Co-localization Analysis Fixed_Image->Analysis

Caption: A proposed workflow for sequential styryl dye and immunofluorescence staining.

Concluding Remarks

Styryl dyes and immunofluorescence offer complementary information for the study of synaptic vesicles. Styryl dyes provide a dynamic view of the entire recycling vesicle pool in living neurons, while immunofluorescence offers highly specific localization of individual proteins within fixed preparations. The choice of technique will depend on the specific research question. For confirming the identity of structures labeled by a styryl dye, a sequential staining protocol, though technically demanding, can provide compelling evidence of their synaptic nature. Researchers should be mindful of potential artifacts and carefully optimize protocols for their specific experimental system.

References

Mastering G-Quadruplex Visualization: A Guide to Effective Negative Controls for 2-Di-1-ASP Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of G-quadruplex (G4) structures, the accurate and specific detection of these non-canonical nucleic acid conformations is paramount. The fluorescent probe 2-Di-1-ASP has emerged as a valuable tool for this purpose, exhibiting a significant fluorescence enhancement upon binding to G4s. However, to ensure the reliability and interpretability of experimental results, the use of appropriate negative controls is not just recommended—it is essential. This guide provides a comprehensive comparison of negative controls for this compound G-quadruplex staining, supported by experimental data and detailed protocols.

This guide will objectively compare the performance of this compound with various negative controls, offering a clear framework for validating staining results and avoiding potential artifacts. We will delve into the use of non-G4 forming nucleic acid structures and molecules that do not interact with or stabilize G4s, providing the necessary data and methodologies to implement these controls effectively in your research.

Performance Comparison of this compound with Negative Controls

The cornerstone of validating any staining protocol lies in the quantifiable difference in signal between the target structure and a suitable negative control. For this compound, an ideal negative control should exhibit minimal to no fluorescence enhancement in its presence, in stark contrast to the significant increase observed with G-quadruplexes.

ProbeTarget/ControlFold Fluorescence EnhancementSelectivity over dsDNAReference
This compound G-Quadruplex (e.g., c-kit2, c-myc) Up to 300-fold Good [1]
This compoundDuplex DNA (dsDNA)Low-[1]
This compoundSingle-stranded DNA (ssDNA)Minimal-Inferred from similar dyes
This compoundMutated G4 sequence (G/A mutant)Minimal-Inferred from principle
Thioflavin T (ThT) G-Quadruplex DNA 200 to 400-fold High [2][3]
Thioflavin T (ThT)Duplex DNA (dsDNA)Up to 50-fold-[2][3]

Key Negative Controls for this compound G-Quadruplex Staining

  • Duplex DNA (dsDNA): As this compound is designed to selectively bind the unique architecture of G-quadruplexes, standard double-stranded DNA serves as a fundamental negative control. The dye should exhibit significantly lower fluorescence enhancement when incubated with dsDNA compared to G4 structures.[1]

  • Single-Stranded DNA (ssDNA): Unstructured single-stranded DNA, lacking the G-tetrads characteristic of G-quadruplexes, is another crucial negative control. The fluorescence of this compound is expected to be minimal in the presence of ssDNA.

  • Mutated G-Quadruplex Forming Sequences: To definitively demonstrate that the observed fluorescence is due to the G-quadruplex structure itself, an oligonucleotide with a mutated sequence that prevents G4 formation is an excellent negative control. Typically, this involves substituting some of the critical guanine (B1146940) residues with another base, such as adenine (B156593) (G/A mutant).[4] This control helps to rule out non-specific binding to the oligonucleotide sequence.

  • Molecules that Do Not Bind or Stabilize G-Quadruplexes: While not a direct staining control, using a molecule known not to interact with G-quadruplexes in a competition assay can further validate the specificity of this compound. A lack of change in the this compound fluorescence signal upon addition of such a molecule would support specific binding.

Experimental Protocols

Protocol 1: Preparation of G-Quadruplex and Negative Control DNA Samples

Objective: To properly fold G-quadruplex-forming oligonucleotides and prepare negative control DNA samples for staining experiments.

Materials:

  • G-quadruplex forming oligonucleotide (e.g., from the promoter region of c-myc or c-kit)

  • Mutated (G/A) version of the G4-forming oligonucleotide

  • Duplex DNA (e.g., calf thymus DNA or a synthetic dsDNA oligonucleotide)

  • Single-stranded DNA oligonucleotide (with no G-rich sequences)

  • Annealing Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl

Procedure:

  • Resuspend all lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • For G-quadruplex and mutated oligonucleotide folding, dilute the stock solution to a final concentration of 10 µM in the annealing buffer.

  • Heat the solutions to 95°C for 5 minutes.[5]

  • Allow the solutions to slowly cool to room temperature over several hours. This can be done by placing the heat block on the benchtop and allowing it to cool naturally.

  • For duplex DNA, if using synthetic oligonucleotides, mix equimolar amounts of the complementary strands in the annealing buffer, heat to 95°C for 5 minutes, and then slowly cool to room temperature.

  • Store all prepared DNA samples at 4°C until use.

Protocol 2: In Vitro Staining with this compound

Objective: To perform fluorescence measurements of this compound with G-quadruplex DNA and negative controls.

Materials:

  • Prepared G-quadruplex and negative control DNA samples (from Protocol 1)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare working solutions of the DNA samples in the assay buffer. A typical final concentration is 1 µM.

  • Prepare a working solution of this compound in the assay buffer. A typical final concentration is 1-5 µM.

  • In a quartz cuvette or a microplate well, add the DNA sample.

  • Add the this compound working solution to the DNA sample and mix gently.

  • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measure the fluorescence emission. For this compound, the excitation wavelength is typically around 490 nm, and the emission is measured around 610 nm.

  • As a baseline, measure the fluorescence of this compound in the assay buffer without any DNA.

  • Compare the fluorescence intensity of this compound with the G-quadruplex sample to that with the negative control samples (dsDNA, ssDNA, and mutated sequence).

Visualizing the Workflow and Principles

To further clarify the experimental design and the underlying principles of selective G-quadruplex staining, the following diagrams are provided.

G_quadruplex_staining_workflow cluster_prep Sample Preparation cluster_staining Staining & Measurement cluster_analysis Data Analysis G4_oligo G4 Oligo annealing Annealing (95°C -> RT) G4_oligo->annealing mutant_oligo Mutant Oligo mutant_oligo->annealing dsDNA dsDNA dsDNA->annealing ssDNA ssDNA stain Add this compound ssDNA->stain annealing->stain measure Measure Fluorescence stain->measure compare Compare Fluorescence Intensities measure->compare

Caption: Experimental workflow for comparing this compound staining of G-quadruplex DNA with negative controls.

G_quadruplex_staining_principle cluster_probe Fluorescent Probe cluster_targets Nucleic Acid Structures cluster_outcomes Staining Outcome probe This compound (Low Fluorescence) G4 G-Quadruplex probe->G4 Binds dsDNA Duplex DNA probe->dsDNA Weak/No Binding ssDNA Single-Stranded DNA probe->ssDNA No Binding high_F High Fluorescence G4->high_F low_F Low Fluorescence dsDNA->low_F ssDNA->low_F

Caption: Principle of selective G-quadruplex staining by this compound.

By implementing these negative controls and following the outlined protocols, researchers can confidently validate their this compound staining results, ensuring that the observed fluorescence is a true representation of G-quadruplex presence and not an experimental artifact. This rigorous approach is fundamental for advancing our understanding of the biological roles of G-quadruplexes and for the development of novel therapeutic strategies targeting these structures.

References

A Comparative Guide to 2-Di-1-ASP and Alternative Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescent probe 2-Di-1-ASP with other commonly used alternatives for cellular imaging, focusing on its cross-reactivity with various cellular structures. The information presented is supported by experimental data and detailed protocols to assist in the selection of the most appropriate probe for your research needs.

Introduction to this compound and its Cross-Reactivity

This compound (also known as DASPI) is a styryl dye frequently utilized as a fluorescent probe for vital staining of mitochondria.[1][2] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential. However, studies have revealed that this compound is not exclusively localized to mitochondria and exhibits significant cross-reactivity with other cellular components, most notably nucleic acids. It has been shown to act as a groove-binding fluorescent probe for double-stranded DNA (dsDNA) and displays selectivity for G-quadruplex (G4) DNA structures.[1][2] This off-target binding can lead to potential misinterpretation of experimental results, making a thorough understanding of its specificity crucial.

Comparison with Alternative Probes

Several alternative fluorescent probes are available for mitochondrial and membrane potential studies, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of this compound with three widely used alternatives: Rhodamine 123, Tetramethylrhodamine, Ethyl Ester (TMRE), and JC-1.

Data Presentation: Quantitative Comparison of Fluorescent Probes

The following table summarizes the key characteristics and known binding affinities of this compound and its alternatives. It is important to note that direct comparative studies providing dissociation constants (Kd) for this compound binding to both mitochondria and nucleic acids are limited in the publicly available literature. The presented data is compiled from various sources and should be considered in the context of the specific experimental conditions under which they were obtained.

FeatureThis compound (DASPI)Rhodamine 123TMREJC-1
Primary Target MitochondriaMitochondriaMitochondriaMitochondria (ratiometric)
Secondary Target(s) dsDNA, G-quadruplex DNA[1][2]P-glycoprotein, Organic Cation Transporters (OCTs)[3]Minimal off-target binding reportedα-synuclein (in vitro)[4]
Mechanism of Action Accumulates in mitochondria based on membrane potential. Binds to the minor groove of dsDNA.Accumulates in mitochondria based on membrane potential.[5]Accumulates in active mitochondria based on membrane potential.[6]Forms J-aggregates (red fluorescence) in healthy mitochondria with high membrane potential and exists as monomers (green fluorescence) in the cytoplasm and in mitochondria with low membrane potential.[7][8][9]
Binding Affinity (Kd/Km/IC50) Not readily available for mitochondria vs. DNA.Km for hOCT1: 0.54 µM, Km for hOCT2: 0.61 µM; IC50 for hOCT1-mediated TEA transport: 0.37 µM.[3]Not readily available.Kd for α-synuclein: 2.6 µM.[4]
Fluorescence Properties Ex/Em: ~451-495 nm / ~591-620 nm.[1]Ex/Em: ~507 nm / ~529 nm.[10] Quantum Yield: 0.90.[5]Ex/Em: ~549 nm / ~575 nm.[6]Monomers: Ex/Em ~514 nm / ~529 nm; J-Aggregates: Ex/Em ~585 nm / ~590 nm.[11]
Key Advantages Vital mitochondrial stain.Well-established, bright fluorescence.Suitable for real-time monitoring of membrane potential changes.Ratiometric measurement provides a more quantitative assessment of membrane potential, independent of mitochondrial mass.[7]
Key Disadvantages Significant cross-reactivity with nucleic acids.Can inhibit cell proliferation; substrate for efflux pumps.Fluorescence can be quenched at high concentrations.Can be challenging to use and interpret due to the dynamic nature of J-aggregate formation.

Experimental Protocols

Protocol 1: Comparative Analysis of Mitochondrial and Nuclear Staining

This protocol allows for the direct comparison of the localization of this compound and a control mitochondrial probe (e.g., MitoTracker Deep Red) and a nuclear stain (e.g., Hoechst 33342).

Materials:

  • Adherent cells grown on glass-bottom dishes or coverslips

  • This compound

  • MitoTracker Deep Red

  • Hoechst 33342

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Staining:

    • Incubate cells with 1-10 µM this compound in pre-warmed culture medium for 15-30 minutes at 37°C.

    • In a separate dish, incubate cells with 100 nM MitoTracker Deep Red and 1 µg/mL Hoechst 33342 in pre-warmed culture medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS.

  • Fixation (Optional): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Imaging: Mount the coverslips with mounting medium and image the cells using a fluorescence microscope with appropriate filter sets for each dye.

  • Analysis: Compare the fluorescence signals from this compound with the signals from MitoTracker Deep Red (mitochondria) and Hoechst 33342 (nucleus) to assess the degree of co-localization and off-target nuclear staining of this compound.

Protocol 2: High-Throughput Screening of Mitochondrial Membrane Potential

This protocol is adapted for a high-throughput screening (HTS) format to assess changes in mitochondrial membrane potential using a fluorescent plate reader.[12][13]

Materials:

  • Cells cultured in 96- or 384-well black, clear-bottom plates

  • Fluorescent mitochondrial probe (e.g., TMRE or a FRET-based assay)[3]

  • Test compounds

  • FCCP or CCCP (uncouplers, as positive controls)

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells at a predetermined optimal density in the microplates and incubate for 24 hours.

  • Compound Treatment: Add test compounds at various concentrations to the wells and incubate for the desired duration. Include wells with vehicle control and a positive control (e.g., 10 µM FCCP).

  • Dye Loading: Add the fluorescent mitochondrial probe to all wells at a pre-optimized concentration. Incubate for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye and compounds.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: Normalize the fluorescence intensity of the compound-treated wells to the vehicle control. A decrease in fluorescence (for probes like TMRE) indicates mitochondrial depolarization. Calculate Z'-factor to assess the quality of the assay.

Mandatory Visualization

Signaling Pathway: Intrinsic Apoptosis

The following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, highlighting the central role of mitochondrial membrane potential disruption. A decrease in mitochondrial membrane potential is a key event leading to the release of pro-apoptotic factors.[14][15][16][17][18]

Intrinsic_Apoptosis cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade DNA Damage DNA Damage BH3-only\n(Bid, Bad) BH3-only (Bid, Bad) DNA Damage->BH3-only\n(Bid, Bad) Growth Factor\nWithdrawal Growth Factor Withdrawal Growth Factor\nWithdrawal->BH3-only\n(Bid, Bad) ER Stress ER Stress ER Stress->BH3-only\n(Bid, Bad) Bax/Bak Bax/Bak BH3-only\n(Bid, Bad)->Bax/Bak activates Bcl-2/Bcl-xL Bcl-2/Bcl-xL BH3-only\n(Bid, Bad)->Bcl-2/Bcl-xL inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak->MOMP Bcl-2/Bcl-xL->Bax/Bak inhibits ΔΨm Collapse Loss of Mitochondrial Membrane Potential (ΔΨm) MOMP->ΔΨm Collapse Cytochrome c Cytochrome c MOMP->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome activates Apaf-1 Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Intrinsic apoptosis pathway highlighting mitochondrial involvement.

Experimental Workflow: Comparative Probe Analysis

The following diagram outlines a logical workflow for comparing the cross-reactivity of this compound with an alternative mitochondrial probe.

Comparative_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis A Culture Adherent Cells on Glass-Bottom Dishes B1 Group 1: Stain with This compound + Hoechst 33342 A->B1 B2 Group 2: Stain with Alternative Probe (e.g., TMRE) + Hoechst 33342 A->B2 C Fluorescence Microscopy (Multi-channel Imaging) B1->C B2->C D1 Co-localization Analysis: This compound vs. Hoechst C->D1 D2 Co-localization Analysis: Alternative Probe vs. Hoechst C->D2 E Quantitative Comparison of Nuclear vs. Cytoplasmic Fluorescence D1->E D2->E F Assess Specificity and Cross-Reactivity E->F

Caption: Workflow for comparing probe cross-reactivity.

Conclusion

While this compound is a useful tool for visualizing mitochondria, its cross-reactivity with nuclear DNA necessitates careful consideration and the use of appropriate controls. For studies requiring high specificity for mitochondrial membrane potential, ratiometric dyes like JC-1 or probes with minimal reported off-target effects such as TMRE may be more suitable alternatives. The choice of probe should be guided by the specific experimental question, the required level of quantification, and an awareness of the potential for off-target interactions. This guide provides the foundational information and protocols to aid researchers in making informed decisions for their cellular imaging studies.

References

A Comparative Guide to the Applications of 2-Di-1-ASP, a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the accurate interrogation of cellular processes. This guide provides a comprehensive comparison of 2-Di-1-ASP (also known as DASPI), a styryl dye, with other commonly used fluorescent probes for its primary applications: mitochondrial analysis and the detection of G-quadruplex DNA. This guide includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to facilitate informed decisions in experimental design.

Key Applications of this compound

This compound is a versatile fluorescent probe with three main applications in cellular and molecular biology:

  • Mitochondrial Staining: As a lipophilic cation, this compound accumulates in mitochondria due to the negative mitochondrial membrane potential, allowing for the visualization of this organelle in living cells.

  • Mitochondrial Membrane Potential (ΔΨm) Measurement: The fluorescence intensity of this compound is dependent on the mitochondrial membrane potential, making it a useful tool for assessing mitochondrial health and function.

  • G-Quadruplex (G4) DNA Detection: this compound exhibits enhanced fluorescence upon binding to G-quadruplex structures, which are non-canonical secondary structures of DNA implicated in various cellular processes, including gene regulation.[1][2]

Comparison with Alternative Probes

The selection of a fluorescent probe depends on the specific experimental requirements, including the desired sensitivity, specificity, and instrumentation available. Below is a comparison of this compound with commonly used alternative probes for each of its primary applications.

Mitochondrial Membrane Potential (ΔΨm) Analysis

A key indicator of cellular health, the mitochondrial membrane potential is frequently assessed in studies of apoptosis, drug toxicity, and cellular metabolism.

Quantitative Comparison of Fluorescent Probes for ΔΨm:

ProbePrincipleExcitation (nm)Emission (nm)AdvantagesDisadvantages
This compound Cationic, potentiometric~475~605Good photostabilityLimited quantitative data in literature
JC-1 Ratiometric, cationic~514 (monomer), ~585 (J-aggregates)~529 (monomer), ~590 (J-aggregates)Ratiometric measurement minimizes artifacts from dye concentration and mitochondrial mass variations; clear distinction between healthy and apoptotic cells.[3]Can be less accurate for kinetic studies due to the time required for J-aggregate equilibration.[3]
TMRM/TMRE Monochromatic, cationic~548 (TMRM), ~549 (TMRE)~573 (TMRM), ~574 (TMRE)Fluorescence intensity is directly proportional to ΔΨm, suitable for quantitative and kinetic studies.Monochromatic signal can be influenced by mitochondrial mass and dye loading.
Rhodamine 123 Monochromatic, cationic~505~529Well-established and widely used.Fluorescence can be quenched at high concentrations; less sensitive to subtle changes in ΔΨm compared to JC-1.[3]

Experimental Workflow for ΔΨm Measurement by Flow Cytometry:

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Data Acquisition and Analysis start Culture and treat cells harvest Harvest and wash cells start->harvest stain Incubate with fluorescent probe (e.g., this compound, JC-1, TMRM) harvest->stain wash_stain Wash to remove excess dye stain->wash_stain acquire Acquire data on flow cytometer wash_stain->acquire analyze Analyze fluorescence intensity (or ratio for JC-1) acquire->analyze

Workflow for Mitochondrial Membrane Potential Analysis.
G-Quadruplex (G4) DNA Detection

The study of G-quadruplexes is a rapidly evolving field with implications for cancer biology and drug development.[1] Fluorescent probes are essential tools for visualizing and quantifying these structures in vitro and in living cells.

Comparison of Fluorescent Probes for G4 DNA:

ProbePrincipleExcitation (nm)Emission (nm)AdvantagesDisadvantages
This compound "Light-up" probe~475~605Significant fluorescence enhancement upon binding to G4 DNA.[1]Specificity against other nucleic acid structures needs careful validation.
Thioflavin T (ThT) "Light-up" probe~438~490High selectivity for G-quadruplexes in vitro.Primarily stains nucleoli in living cells, limiting its use for chromatin-associated G4s.[4]
IMT "Light-up" probe~415~500High signal-to-noise ratio for imaging G4 DNA in living cells.[4]Binding pattern may differ from other G4 ligands.[4]

Experimental Workflow for In Vitro G4 DNA Detection:

G cluster_0 Sample Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis prepare_dna Prepare G4-forming and control DNA oligonucleotides fold_dna Anneal DNA to form G4 structures (e.g., in K+ buffer) prepare_dna->fold_dna add_probe Add fluorescent probe (e.g., this compound, ThT) fold_dna->add_probe measure Measure fluorescence intensity using a spectrofluorometer add_probe->measure analyze Compare fluorescence enhancement of G4 vs. control DNA measure->analyze

In Vitro G-Quadruplex DNA Detection Workflow.
Synaptic Vesicle Recycling Analysis

While this compound is not a primary probe for synaptic vesicle recycling, its styryl dye structure is similar to that of the FM dyes, which are extensively used in this application. Understanding the principles of these alternative probes provides context for the broader class of styryl dyes.

Comparison of Probes for Synaptic Vesicle Recycling:

ProbePrincipleExcitation (nm)Emission (nm)AdvantagesDisadvantages
FM Dyes (e.g., FM1-43, FM4-64) Activity-dependent uptake into recycling vesicles~479 (FM1-43)~598 (FM1-43)Allows for the visualization and quantification of the recycling pool of synaptic vesicles.[5]Can have non-specific binding to the plasma membrane; photobleaching can be an issue.
synaptopHluorin pH-sensitive GFP variant targeted to the vesicle lumen~488~510Genetically encoded, allowing for cell-type specific expression; provides a direct measure of exocytosis and endocytosis events.Requires genetic modification of the cells or organism.

Experimental Workflow for Synaptic Vesicle Recycling Imaging:

G cluster_0 Loading cluster_1 Imaging and Unloading cluster_2 Data Analysis add_dye Apply FM dye to cultured neurons stimulate Stimulate neurons to induce endocytosis of the dye add_dye->stimulate wash_dye Wash away extracellular dye stimulate->wash_dye image_baseline Image baseline fluorescence wash_dye->image_baseline stimulate_unload Stimulate neurons to induce exocytosis and release of the dye (destaining) image_baseline->stimulate_unload image_destain Image fluorescence decrease over time stimulate_unload->image_destain quantify Quantify the rate and extent of fluorescence decrease image_destain->quantify

Synaptic Vesicle Recycling Imaging with FM Dyes.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of fluorescent probes. Below are representative protocols for the use of this compound and its alternatives.

Protocol 1: Mitochondrial Staining with this compound

This protocol provides a general guideline for staining mitochondria in cultured cells with this compound.

Materials:

  • This compound (DASPI)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cultured cells on coverslips or in imaging dishes

Procedure:

  • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • On the day of the experiment, prepare a working solution of this compound. A suggested formulation for a 1 mL working solution is to add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300, mix well, then add 50 µL of Tween-80, mix well, and finally add 450 µL of saline.[6] The optimal final concentration should be determined empirically for each cell type and experimental setup but typically ranges from 1-10 µM.

  • Wash the cultured cells once with pre-warmed PBS or serum-free medium.

  • Remove the wash buffer and add the this compound working solution to the cells.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

  • The cells are now ready for imaging. Mount the coverslip or place the imaging dish on a fluorescence microscope equipped with appropriate filters for excitation around 475 nm and emission around 605 nm.

Protocol 2: Measuring Mitochondrial Membrane Potential with JC-1 using Flow Cytometry

This protocol describes the use of the ratiometric dye JC-1 to assess mitochondrial membrane potential.

Materials:

  • JC-1

  • DMSO

  • PBS

  • Cell culture medium

  • Cultured cells in suspension

  • FCCP or other mitochondrial uncoupler (for positive control)

  • Flow cytometer

Procedure:

  • Prepare a 1-5 mg/mL stock solution of JC-1 in DMSO.

  • Harvest and wash the cells, then resuspend them in pre-warmed cell culture medium at a concentration of approximately 1 x 10^6 cells/mL.

  • For a positive control for depolarization, treat a separate aliquot of cells with an uncoupler like FCCP (e.g., 5-10 µM) for 5-10 minutes.

  • Add the JC-1 stock solution to the cell suspension to a final concentration of 1-10 µM.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.

  • Resuspend the cell pellet in fresh, pre-warmed culture medium or PBS.

  • Analyze the cells on a flow cytometer. Excite the cells with a 488 nm laser. Collect the green fluorescence from JC-1 monomers in the FL1 channel (e.g., 530/30 nm bandpass filter) and the red fluorescence from J-aggregates in the FL2 channel (e.g., 585/42 nm bandpass filter).

  • Analyze the data by plotting the FL1 versus FL2 fluorescence. Healthy cells will exhibit high red fluorescence, while apoptotic or depolarized cells will show a shift to high green fluorescence. The ratio of red to green fluorescence intensity can be used to quantify the change in mitochondrial membrane potential.

Protocol 3: Imaging Synaptic Vesicle Recycling with FM1-43

This protocol outlines the use of FM1-43 to label and visualize the recycling pool of synaptic vesicles in cultured neurons.

Materials:

  • FM1-43

  • Tyrode's solution (or other suitable physiological buffer)

  • High potassium (high K+) Tyrode's solution (e.g., containing 90 mM KCl)

  • Cultured neurons on coverslips

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Prepare a 1-5 mM stock solution of FM1-43 in water.

  • Prepare a working solution of 2-10 µM FM1-43 in high K+ Tyrode's solution.

  • Place the coverslip with cultured neurons in an imaging chamber and perfuse with normal Tyrode's solution.

  • To load the synaptic vesicles, replace the normal Tyrode's solution with the FM1-43 working solution in high K+ buffer for 1-2 minutes. This will depolarize the neurons and stimulate endocytosis.

  • Wash the neurons extensively with normal Tyrode's solution for 5-10 minutes to remove the extracellular dye.

  • Acquire baseline fluorescence images of the stained nerve terminals.

  • To induce destaining (exocytosis), stimulate the neurons again with high K+ Tyrode's solution (without FM1-43) or with electrical field stimulation.

  • Acquire a time-lapse series of images during the stimulation to monitor the decrease in fluorescence as the dye is released from the recycling vesicles.

  • Analyze the rate and extent of fluorescence decay to quantify synaptic vesicle exocytosis.

Conclusion

This compound is a valuable fluorescent probe with applications in mitochondrial analysis and G-quadruplex DNA detection. Its utility is best determined by a careful consideration of the experimental goals and a comparison with alternative probes. For ratiometric and highly sensitive detection of changes in mitochondrial membrane potential, JC-1 is often the probe of choice. For quantitative and kinetic studies of ΔΨm, TMRM or TMRE may be more suitable. In the realm of G-quadruplex detection, this compound offers a "light-up" signal, and its performance should be compared with other emerging probes like IMT for live-cell imaging. While not a primary tool for studying synaptic vesicle recycling, its styryl dye counterparts, the FM dyes, remain a cornerstone of this field. This guide provides the foundational information and protocols to assist researchers in selecting and applying the most appropriate fluorescent probe for their studies.

References

Validating 2-Di-1-ASP Fluorescence for Mitochondrial Membrane Potential Assessment with a Plate Reader: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial membrane potential (ΔΨm) is crucial for assessing cellular health, toxicity, and the effects of novel therapeutics. While various fluorescent dyes are available for this purpose, validating their performance in a high-throughput plate reader format is essential for reliable and reproducible results. This guide provides a comprehensive comparison of 2-Di-1-ASP, a fluorescent probe known to stain mitochondria, with other common membrane potential dyes, and details the experimental protocols for its validation using a plate reader.

Comparison of Fluorescent Dyes for Membrane Potential

While this compound is primarily recognized as a mitochondrial stain and a probe for G-quadruplex DNA, its potential use in assessing membrane potential warrants a comparison with established dyes.[1][2] The following table summarizes the key characteristics of this compound and popular alternatives.

FeatureThis compound (DASPI)FLIPR Membrane Potential (FMP) DyesDiBAC4(3)JC-1
Primary Application Mitochondrial stain, G-quadruplex DNA probe[1][2]High-throughput screening of ion channel modulators[3][4]General membrane potential measurements[5]Mitochondrial membrane potential, apoptosis detection[6]
Mechanism of Action Accumulates in energized mitochondriaAnionic dye that enters depolarized cells, increasing fluorescenceAnionic oxonol dye that enters depolarized cells, increasing fluorescence[5][7]Cationic dye that forms J-aggregates (red fluorescence) in healthy mitochondria and exists as monomers (green fluorescence) in depolarized mitochondria[6]
Excitation/Emission (nm) ~474 / 605[8]Varies by dye (e.g., FMP-Red, FMP-Blue)~493 / 516Monomers: ~514 / 529; J-aggregates: ~585 / 590
Response Time Not extensively characterized for rapid potential changesFast, in the order of tens of seconds[4][5]Slow onset of response[5]Relatively slow, suitable for endpoint assays
Advantages Potentially sensitive to mitochondrial membrane potentialHigh signal-to-background ratio, rapid response, suitable for HTS[7]Well-established dyeRatiometric measurement minimizes cell number and dye loading artifacts[6]
Disadvantages Primary use is not for kinetic membrane potential measurement; potential for fluorescence quenchingMay not be suitable for measuring hyperpolarization[7]Susceptible to artifacts from fluorescent compounds and quenching agents[4]Can be phototoxic and may form aggregates that are not potential-dependent

Experimental Protocols for Validation

Validating a fluorescent dye like this compound for membrane potential measurements in a plate reader involves several key experiments to ensure accuracy, sensitivity, and reproducibility.

I. Cell Preparation and Dye Loading Optimization

Objective: To determine the optimal cell seeding density and dye concentration that provides a robust and stable fluorescent signal.

Protocol:

  • Cell Seeding: Seed adherent cells (e.g., HEK293, CHO) in a 96- or 384-well black-walled, clear-bottom microplate the day before the experiment to achieve an 80-90% confluent monolayer.[9] For suspension cells, plate them on the day of the experiment and centrifuge the plate to ensure the cells form a monolayer at the bottom.[9]

  • Dye Preparation: Prepare a stock solution of this compound in DMSO.[2][8] On the day of the experiment, dilute the stock solution to various working concentrations in a buffered saline solution (e.g., HBSS).

  • Dye Loading: Remove the cell culture medium and add the this compound working solutions to the wells. Incubate the plate at 37°C for a predetermined period (e.g., 30-60 minutes) to allow for dye equilibration across the cell membrane.[4]

  • Signal Measurement: After incubation, measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters for this compound (Ex/Em: ~474/605 nm).[8]

  • Optimization: Identify the cell density and dye concentration that yield the highest signal-to-background ratio without causing cellular toxicity.

II. Validation with a Known Ion Channel Modulator

Objective: To confirm that the dye can detect changes in membrane potential induced by a known pharmacological agent.

Protocol:

  • Cell Preparation and Dye Loading: Prepare and dye-load the cells as described in the optimization protocol.

  • Compound Preparation: Prepare serial dilutions of a known ion channel modulator. For example, use a potassium channel opener like diazoxide (B193173) to induce hyperpolarization or a high concentration of potassium chloride (KCl) to induce depolarization.[5]

  • Compound Addition: Use the plate reader's integrated fluidics to add the compound dilutions to the wells while simultaneously monitoring the fluorescence signal in real-time.

  • Data Analysis: Plot the change in fluorescence intensity against the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.

  • Comparison: Compare the obtained pharmacological profile with literature values from other techniques like electrophysiology to validate the assay's accuracy.[3][4]

III. Assessment of Fluorescence Quenching

Objective: To evaluate the susceptibility of this compound to fluorescence quenching by test compounds.

Protocol:

  • Prepare Dye Solution: Prepare a solution of this compound in buffer.

  • Compound Addition: Add the test compounds at the highest screening concentration to the dye solution in a microplate.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity.

  • Analysis: A significant decrease in fluorescence in the presence of a compound indicates potential quenching, which could lead to false negatives in a screening campaign.[4] Strategies to minimize quenching include lowering the dye concentration or analyzing the fluorescence of the supernatant.[10]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in validating this compound fluorescence with a plate reader, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Validation cell_seeding Seed Cells in Microplate dye_loading Load Cells with this compound cell_seeding->dye_loading dye_prep Prepare this compound Working Solutions dye_prep->dye_loading compound_prep Prepare Ion Channel Modulator compound_addition Add Compound & Read Fluorescence compound_prep->compound_addition plate_reader Place Plate in Reader dye_loading->plate_reader plate_reader->compound_addition data_analysis Analyze Fluorescence Change compound_addition->data_analysis dose_response Generate Dose-Response Curve data_analysis->dose_response validation Compare with Electrophysiology Data dose_response->validation

Caption: Experimental workflow for validating this compound fluorescence.

signaling_pathway cluster_cell Cell cluster_mito Mitochondrion inner_membrane Inner Mitochondrial Membrane (Negative Potential) cytosol Cytosolic this compound inner_membrane->cytosol Released upon Depolarization extracellular Extracellular this compound extracellular->cytosol Enters Cell cytosol->inner_membrane Accumulates due to Negative Membrane Potential

Caption: Accumulation of this compound in energized mitochondria.

logical_relationship cluster_validation Validation Parameters cluster_outcomes Assay Reliability signal_robustness Signal-to-Background Ratio reliable_data Reliable HTS Data signal_robustness->reliable_data pharmacology Accurate IC50/EC50 Values pharmacology->reliable_data quenching Minimal Compound Interference quenching->reliable_data reproducibility Reproducible Results reliable_data->reproducibility

Caption: Relationship between validation parameters and assay reliability.

References

A Comparative Guide to Mitochondrial Staining: 2-Di-1-ASP (DASPMI) Performance in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescent probe 2-(4-dimethylaminostyryl)-1-methylpyridinium iodide (2-Di-1-ASP), also known as DASPMI, with other common mitochondrial staining reagents. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific cell line and experimental needs, with a focus on quantitative analysis and detailed methodologies.

Introduction to this compound (DASPMI)

This compound is a mono-styryl dye that functions as a vital stain for mitochondria in living cells.[1] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial energization.[2] The fluorescence intensity of DASPMI has been shown to be a dynamic measure of this potential.[2] Beyond its use as a mitochondrial stain, this compound is also recognized as a fluorescent probe for double-stranded DNA, exhibiting selectivity for G-quadruplex structures.[1]

Performance Characteristics of Mitochondrial Probes

The selection of a mitochondrial probe should be guided by its performance in specific applications, considering factors such as staining intensity, photostability, and potential cytotoxicity. While direct comparative studies of this compound against all other probes in every cell line are limited, this guide consolidates available data and provides a framework for independent evaluation.

Table 1: Key Performance Parameters of Common Mitochondrial Probes

ProbeMechanism of ActionExcitation/Emission (nm)Reported PhotostabilityReported CytotoxicitySuitability for Fixed Cells
This compound (DASPMI) Accumulates in mitochondria based on membrane potential.~470 / 560-570 (in phospholipids)[2]GoodLow at concentrations < 0.5 µMNot ideal, signal diminishes with loss of membrane potential.
MitoTracker Red CMXRos Covalently binds to mitochondrial proteins.579 / 599HighCan be cytotoxic with prolonged exposure.Yes, signal is retained after fixation.
JC-1 Forms J-aggregates (red fluorescence) in healthy mitochondria with high membrane potential and exists as monomers (green fluorescence) in cytoplasm and depolarized mitochondria.Monomers: ~514 / 529; J-aggregates: ~585 / 590Prone to photobleaching, especially the J-aggregates.Generally low for short-term imaging.Not ideal, J-aggregates disassemble upon fixation.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data. Below are recommended protocols for staining with this compound and a general workflow for comparing its performance with other mitochondrial probes.

Protocol for Staining Live Cells with this compound (DASPMI)

This protocol is adapted from methodologies used for staining XTH2 cells and chick embryo fibroblasts and can be optimized for various mammalian cell lines.[1]

Materials:

  • This compound (DASPMI) stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging buffer

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM. A starting concentration of 3 µM is recommended.[1]

  • Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 30-40 minutes at 37°C in a humidified incubator with 5% CO2.[1]

  • Washing: Gently wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., excitation around 470 nm and emission around 560-570 nm).[2]

Experimental Workflow for Comparing Mitochondrial Probes

This workflow provides a systematic approach to compare the performance of this compound with other mitochondrial probes like MitoTracker Red and JC-1 in your cell line of interest.

G cluster_0 Phase 1: Probe Optimization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Analysis and Comparison A Select Cell Lines (e.g., HeLa, A549, Jurkat) B Determine Optimal Staining Concentration (Test range for each probe, e.g., 0.1-10 µM) A->B C Determine Optimal Incubation Time (Test range for each probe, e.g., 15-60 min) B->C D Quantitative Fluorescence Intensity Measurement (Image acquisition and analysis) C->D E Photostability Assessment (Time-lapse imaging and intensity decay analysis) D->E F Cytotoxicity Assay (e.g., MTT or live/dead staining after prolonged exposure) E->F G Tabulate Quantitative Data (Intensity, photobleaching rate, cell viability) F->G H Generate Comparative Plots G->H I Select Optimal Probe for Specific Application H->I

Caption: Workflow for comparing mitochondrial probes.

Visualizing Experimental Design

The following diagrams illustrate key aspects of the experimental design for comparing mitochondrial probes.

Signaling Pathway of Mitochondrial Membrane Potential-Dependent Dye Accumulation

This diagram illustrates the fundamental principle behind the accumulation of potentiometric dyes like this compound within healthy mitochondria.

G cluster_0 Mitochondrion cluster_1 Cytosol Mito Mitochondrial Matrix (Negative Potential) Dye_cyto This compound (Cationic Dye) Dye_cyto->Mito Electrophoretic Force

Caption: Accumulation of this compound in mitochondria.

Logical Flow for Probe Selection

This diagram outlines the decision-making process for selecting the most suitable mitochondrial probe based on experimental requirements.

G A Live or Fixed Cell Imaging? B Live A->B Live C Fixed A->C Fixed D Quantitative Membrane Potential Measurement? B->D K Use MitoTracker Red (Fixable) C->K F Yes D->F Yes G No D->G No E Long-term Imaging? H Yes E->H Yes I No E->I No J Use this compound or JC-1 (Consider photostability) F->J G->E L Use this compound (Low toxicity) H->L M Any probe suitable for short-term I->M

Caption: Decision tree for mitochondrial probe selection.

Conclusion

This compound (DASPMI) is a valuable tool for the vital staining of mitochondria, offering low toxicity and a fluorescence response that is sensitive to mitochondrial membrane potential. While it is well-suited for live-cell imaging, its performance relative to other probes like MitoTracker Red and JC-1 can be cell-type dependent. For experiments requiring fixation, a probe like MitoTracker Red CMXRos that covalently binds to mitochondrial components would be more appropriate. For ratiometric analysis of mitochondrial membrane potential, JC-1 is a common choice, though its susceptibility to photobleaching should be considered. By following the provided protocols and a systematic comparison workflow, researchers can confidently select and utilize the optimal mitochondrial probe to achieve robust and reproducible results in their specific experimental context.

References

A Comparative Guide to the Fluorescent Styryl Dye 2-Di-1-ASP and Its Alternatives for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the selection of an appropriate dye is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of the styryl dye 2-Di-1-ASP with its common alternatives for key applications in cellular imaging, including the analysis of synaptic vesicle recycling and mitochondrial staining.

Performance Comparison of Fluorescent Dyes

The following tables summarize the quantitative data for this compound and its alternatives. Data has been compiled from various peer-reviewed sources to facilitate an objective comparison of their performance characteristics.

Table 1: Photophysical Properties of this compound and Alternative Dyes
DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compound ~466-475[1]~580-605[1]Data Not AvailableData Not Available
FM 1-43 ~479~598~0.4 (in methanol)~4.7 x 10⁴ (in methanol)
FM 4-64 ~510~750Data Not AvailableData Not Available
MitoTracker Red CMXRos ~579~599High~116,000
Rhodamine 123 505[2]534[2]~0.9~75,000

Note: Photophysical properties of dyes can vary depending on the solvent and local environment.

Table 2: Performance in Biological Applications
DyeApplicationSignal-to-Noise Ratio (SNR)PhotostabilityToxicity
This compound Mitochondrial Staining, DNA Staining[3]Data Not AvailableData Not AvailableData Not Available
FM 1-43 Synaptic Vesicle RecyclingHighModerateLow at working concentrations
MitoTracker Red CMXRos Mitochondrial StainingHighHighLow at working concentrations
Rhodamine 123 Mitochondrial StainingModerate to HighModerateCan be toxic at higher concentrations

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Protocol 1: Staining of Mitochondria in Live Cells using a Styryl Dye (General Protocol)

This protocol is a generalized procedure for staining mitochondria in live cells using a styryl dye like this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Live cells cultured on coverslips or imaging dishes

  • Styryl dye stock solution (e.g., 1 mM this compound in DMSO)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Staining Solution: Dilute the styryl dye stock solution in pre-warmed (37°C) HBSS or culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed HBSS or culture medium to remove excess dye.

  • Imaging: Image the stained cells using a fluorescence microscope. For this compound, use a filter set appropriate for its excitation and emission spectra (e.g., blue excitation and orange/red emission)[3].

Protocol 2: Monitoring Synaptic Vesicle Recycling with FM 1-43

This protocol describes the use of FM 1-43 to label and track synaptic vesicles in cultured neurons.

Materials:

  • Cultured neurons on coverslips

  • Tyrode's solution (or other suitable physiological buffer)

  • High potassium (High K+) Tyrode's solution (e.g., 90 mM KCl)

  • FM 1-43 stock solution (1 mM in water)

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Loading: Incubate neurons in Tyrode's solution containing 5-10 µM FM 1-43.

  • Stimulation: To induce synaptic vesicle endocytosis, depolarize the neurons by replacing the loading solution with High K+ Tyrode's solution containing FM 1-43 for 1-2 minutes.

  • Wash: Thoroughly wash the neurons with dye-free Tyrode's solution for 5-10 minutes to remove the dye from the plasma membrane.

  • Imaging (Uptake): Acquire fluorescence images of the stained presynaptic terminals. The fluorescence intensity is proportional to the number of recycled vesicles.

  • Destaining (Release): To observe exocytosis, stimulate the loaded neurons again with High K+ Tyrode's solution (without FM 1-43) and acquire a time-lapse series of images. A decrease in fluorescence intensity indicates the release of the dye from recycling vesicles.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of styryl dyes in neuroscience research.

Experimental_Workflow_Synaptic_Vesicle_Imaging cluster_loading Loading Phase cluster_imaging Imaging Phase cluster_analysis Data Analysis start Cultured Neurons load_dye Incubate with FM 1-43 start->load_dye stimulate_uptake Depolarize (High K+) to induce endocytosis load_dye->stimulate_uptake wash Wash to remove surface dye stimulate_uptake->wash image_uptake Image fluorescent terminals (uptake) wash->image_uptake stimulate_release Depolarize (High K+) to induce exocytosis image_uptake->stimulate_release image_release Time-lapse imaging (destaining) stimulate_release->image_release analyze Quantify fluorescence changes image_release->analyze Styryl_Dye_Mechanism cluster_membrane Presynaptic Terminal Plasma_Membrane Plasma Membrane Synaptic_Vesicle Synaptic Vesicle Extracellular_Dye FM Dye in Solution (Low Fluorescence) Membrane_Bound_Dye Dye in Membrane (High Fluorescence) Extracellular_Dye->Membrane_Bound_Dye Partitioning Membrane_Bound_Dye->Extracellular_Dye Dissociation Vesicle_Lumen_Dye Dye in Vesicle Lumen (Trapped & Fluorescent) Membrane_Bound_Dye->Vesicle_Lumen_Dye Endocytosis Vesicle_Lumen_Dye->Membrane_Bound_Dye Exocytosis Decision_Tree_Dye_Selection decision decision result result start Start: Choose Application decision_app Application? start->decision_app sv sv decision_app->sv Synaptic Vesicle Recycling mito mito decision_app->mito Mitochondrial Staining result_fm FM 1-43 / FM 4-64 sv->result_fm Activity-dependent labeling decision_mito Cell State? mito->decision_mito Live or Fixed Cells? live live decision_mito->live Live fixed fixed decision_mito->fixed Fixed decision_potential Potential-dependent? live->decision_potential Membrane Potential Dependent? result_mitotracker_red MitoTracker Red CMXRos fixed->result_mitotracker_red Covalent labeling yes_potential yes_potential decision_potential->yes_potential Yes no_potential no_potential decision_potential->no_potential No result_rh123 Rhodamine 123 yes_potential->result_rh123 Qualitative assessment result_tmrm TMRM / TMRE yes_potential->result_tmrm Quantitative assessment result_mitotracker_green MitoTracker Green FM no_potential->result_mitotracker_green Independent of potential

References

Safety Operating Guide

Proper Disposal of 2-Di-1-ASP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Di-1-ASP (also known as DASPI), a fluorescent mitochondrial probe. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves: To prevent skin contact.

  • Safety goggles: To protect the eyes from splashes.

  • Laboratory coat: To protect clothing and skin.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of accidental skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Step-by-Step Disposal Protocol

This compound and materials contaminated with it should be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in the regular solid waste stream.

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused neat compound, solutions, and contaminated consumables (e.g., pipette tips, microfuge tubes, gloves), in a dedicated and clearly labeled hazardous waste container.

    • Solutions of this compound, which may be prepared in solvents such as DMSO, must be collected as liquid hazardous waste.

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection. The container must be in good condition and have a secure, tight-fitting lid.

    • Whenever practical, leave the chemical in its original container to minimize transfers.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste ".

    • The label must include the full chemical name: "This compound " or "2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide ".

    • List all components of the waste, including solvents (e.g., DMSO) and their approximate concentrations.

    • Indicate the associated hazards. While the specific hazards of this compound should be confirmed with the Safety Data Sheet (SDS), it is prudent to handle it as a potential irritant and environmentally hazardous substance.

  • Storage:

    • Securely seal the waste container.

    • Store the container in a designated and secure satellite accumulation area (SAA) within the laboratory.

    • This area should be away from incompatible materials and general laboratory traffic.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the EHS department with a complete and accurate description of the waste.

Experimental Protocols

The proper disposal of this compound is not typically a subject of experimental protocols in research literature. The procedures outlined above are based on standard laboratory safety practices for chemical waste management. For specific handling and safety information, it is imperative to obtain and consult the Safety Data Sheet (SDS) for this compound from your chemical supplier.

Quantitative Data

As a stable chemical compound, this compound does not have quantitative data directly related to its disposal, such as decay rates. The key quantitative aspect of its disposal is ensuring that all quantities of the chemical and contaminated materials are collected and disposed of as hazardous waste.

ParameterValueSource
CAS Number2156-29-8Chemical Supplier
Molecular FormulaC16H19IN2Chemical Supplier

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_container Containerization & Labeling cluster_storage Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Solid Waste in Designated Container A->C D Collect Liquid Waste in Designated Container A->D B Work in a Ventilated Area (Chemical Fume Hood) B->C B->D E Segregate from other Incompatible Waste Streams C->E D->E F Use Leak-Proof, Compatible Container E->F G Label with 'Hazardous Waste', Chemical Name, and Components F->G H Seal Container Securely G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Contact EHS for Pickup and Disposal I->J

Workflow for the proper disposal of this compound waste.

Personal protective equipment for handling 2-Di-1-ASP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of the Fluorescent Mitochondrial Probe 2-Di-1-ASP.

This document provides immediate and essential safety and logistical information for the proper handling of this compound (also known as DASPI or DASPMI), a fluorescent dye used to image actively respiring mitochondria. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
CAS Number 2156-29-8N/A
Molecular Formula C₁₆H₁₉IN₂N/A
Molecular Weight 366.24 g/mol N/A
Appearance SolidN/A
Excitation Maximum (λex) 485 nm[1]
Emission Maximum (λem) 607 nm[1]
Solubility DMSO: ≥ 2.08 mg/mL (5.68 mM)[1]

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye & Face Protection Safety glasses with side shields (ANSI Z87.1 compliant). A face shield should be worn over goggles when handling larger quantities or when there is a significant splash hazard.Protects eyes from splashes and aerosols. A face shield offers broader protection for the entire face.
Hand Protection Chemical-resistant nitrile gloves.Protects skin from direct contact. Nitrile gloves offer good resistance to a range of chemicals.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Staining Mitochondria in Live Cells

The following is a general protocol for staining mitochondria in live cells using a fluorescent probe like this compound. Optimization may be required for specific cell types and experimental conditions.

Experimental Protocol: Mitochondrial Staining

1. Reagent Preparation:

  • Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethylsulfoxide (DMSO).[3]

  • Staining Solution: On the day of the experiment, dilute the stock solution in a warm (37°C) buffer or growth medium to a final working concentration of 50-200 nM. The optimal concentration should be determined experimentally.

2. Cell Staining (Adherent Cells):

  • Grow cells on sterile coverslips in a petri dish or multi-well plate.

  • Remove the culture medium and add the pre-warmed staining solution to the cells.

  • Incubate for 30 to 60 minutes at 37°C, protected from light. Longer incubation times may result in brighter staining.

  • (Optional but Recommended): Remove the staining solution, rinse the cells with 1x Phosphate-Buffered Saline (PBS), and add fresh, pre-warmed medium before imaging.

3. Cell Staining (Suspension Cells):

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in the pre-warmed staining solution at a concentration of approximately 1 x 10⁶ cells/mL.

  • Incubate for 30-60 minutes at 37°C in the dark.

  • Centrifuge the cells to remove the staining solution and resuspend them in fresh, pre-warmed medium.

4. Imaging:

  • Image the stained cells using a fluorescence microscope with appropriate filters for the excitation and emission wavelengths of this compound (Excitation: ~485 nm, Emission: ~607 nm).[1]

Disposal Plan

All waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be disposed of as chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour solutions down the drain.

Visualizing the Workflow

To aid in understanding the procedural steps, two diagrams are provided below. The first illustrates the decision-making process for ensuring safety before handling this compound. The second diagram outlines the experimental workflow for mitochondrial staining.

G start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment sds Review Safety Data Sheet (SDS) risk_assessment->sds ppe_selection Select Appropriate PPE sds->ppe_selection engineering_controls Use Engineering Controls (e.g., Fume Hood if necessary) ppe_selection->engineering_controls handling Proceed with Handling engineering_controls->handling

Caption: Safety Decision Workflow for Handling this compound.

G prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Prepare 50-200 nM Working Solution prep_stock->prep_working staining Incubate Cells with Working Solution (30-60 min, 37°C) prep_working->staining cell_culture Culture Cells (Adherent or Suspension) cell_culture->staining wash Optional: Wash with PBS and Add Fresh Media staining->wash imaging Image with Fluorescence Microscope wash->imaging

Caption: Experimental Workflow for Mitochondrial Staining with this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。